4-Amino-1H-indole-6-carbonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-amino-1H-indole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3/c10-5-6-3-8(11)7-1-2-12-9(7)4-6/h1-4,12H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALWCMYAKSPSBAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=CC(=C21)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40646128 | |
| Record name | 4-Amino-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885518-39-8 | |
| Record name | 4-Amino-1H-indole-6-carbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885518-39-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-1H-indole-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40646128 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-Amino-1H-indole-6-carbonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the fundamental properties of 4-Amino-1H-indole-6-carbonitrile, a heterocyclic compound of interest in chemical and pharmaceutical research. This document collates available data on its chemical and physical properties, safety and handling, and analytical methods, while also highlighting areas where experimental data is currently limited.
Core Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 885518-39-8 | [CymitQuimica] |
| Molecular Formula | C₉H₇N₃ | [PubChem] |
| Molecular Weight | 157.176 g/mol | [CymitQuimica] |
| Appearance | Light brown solid (predicted for related compounds) | [Thermo Fisher Scientific] |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Predicted to have low water solubility. | [Thermo Fisher Scientific] |
Spectroscopic Data
Detailed experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not widely published. Commercial suppliers may hold this data, but it is not publicly accessible. Researchers are advised to acquire and interpret their own analytical data upon obtaining a sample of the compound.
Synthesis and Purification
For purification, standard chromatographic techniques such as column chromatography would likely be employed. The selection of an appropriate solvent system would be determined empirically based on the polarity of the compound and impurities.
Experimental Protocols and Analysis
Due to the limited published research on this specific molecule, established experimental workflows and detailed analytical protocols are not available. General methods for the analysis of related indole compounds can be adapted.
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be a suitable technique for assessing the purity of this compound. A C18 column with a mobile phase gradient of water and a polar organic solvent (e.g., acetonitrile or methanol), likely with an acid modifier like formic acid or trifluoroacetic acid, would be a logical starting point for method development. Detection would typically be performed using a UV detector, with the optimal wavelength determined by a UV scan of the compound.
Safety and Handling
Safety data for this compound is not extensively documented. However, based on the safety data sheets for the related compound 4-Aminoindole, the following precautions should be taken:
-
Hazard Statements: May be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation. [Thermo Fisher Scientific]
-
Precautionary Measures:
-
Wear protective gloves, protective clothing, eye protection, and face protection. [Thermo Fisher Scientific]
-
Avoid breathing dust, fume, gas, mist, vapors, or spray. [Thermo Fisher Scientific]
-
Use only outdoors or in a well-ventilated area. [Thermo Fisher Scientific]
-
Wash skin thoroughly after handling. [Thermo Fisher Scientific]
-
Do not eat, drink, or smoke when using this product. [Thermo Fisher Scientific]
-
Biological Activity and Signaling Pathways
There is currently no published information on the biological activity or the signaling pathway interactions of this compound. As a substituted indole, it may possess a range of biological activities, as the indole scaffold is a common motif in many biologically active compounds. Further research is required to elucidate any potential therapeutic or biological effects.
Logical Relationships and Workflows
The following diagrams illustrate the logical relationships in the synthesis and analysis of indole compounds, which can be applied to this compound.
Caption: Generalized workflow for the synthesis and characterization of indole derivatives.
Caption: Standard workflow for the analytical characterization of a chemical compound.
Conclusion
This compound is a chemical compound with potential for further investigation in various scientific fields. This guide summarizes the currently available fundamental information. It is important to note the significant gaps in the publicly available experimental data for this compound. Researchers and drug development professionals are encouraged to perform their own comprehensive analyses to determine the precise physical, chemical, and biological properties of this molecule. The synthesis and analytical workflows provided for related compounds can serve as a valuable starting point for such investigations.
In-Depth Technical Guide: 4-Amino-1H-indole-6-carbonitrile
CAS Number: 885518-39-8
Chemical Name: 4-Amino-1H-indole-6-carbonitrile
This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest in medicinal chemistry. The document is intended for researchers, scientists, and professionals involved in drug discovery and development, offering insights into its properties, synthesis, and its role as a key intermediate in the development of kinase inhibitors.
Physicochemical Properties
This compound is a solid, organic compound with the molecular formula C₉H₇N₃. Its chemical structure features an indole core, which is a common motif in biologically active molecules. The presence of an amino group and a nitrile group at positions 4 and 6, respectively, provides versatile handles for further chemical modifications.
| Property | Value | Source |
| CAS Number | 885518-39-8 | N/A |
| Molecular Formula | C₉H₇N₃ | N/A |
| Molecular Weight | 157.17 g/mol | N/A |
| Appearance | Solid | N/A |
| Purity | Typically >95% | N/A |
Synthesis and Application
While specific details on the direct synthesis of this compound are not extensively published in readily available literature, its primary application is as a crucial intermediate in the synthesis of more complex therapeutic agents. A notable application is in the development of Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
Experimental Protocol: Synthesis of N-(6-cyano-1H-indol-4-yl)acetamide
The following protocol describes the acetylation of this compound to form an acetamide derivative, a common step in the synthesis of more elaborate molecules, as detailed in patent literature[1].
Materials:
-
This compound (700 mg, 4.45 mmol)
-
Dichloromethane (DCM) (15 mL)
-
Triethylamine (TEA) (1.35 g, 13.36 mmol)
-
Acetyl chloride (419.54 mg, 5.34 mmol)
Procedure:
-
A solution of this compound (1 equivalent) is prepared in dichloromethane.
-
Triethylamine (3 equivalents) is added to the solution.
-
Acetyl chloride (1.2 equivalents) is then added to the reaction mixture.
-
The mixture is stirred at 15°C for 2 hours.
-
Following the reaction, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography to yield the final product.
Synthetic Workflow Diagram
The following diagram illustrates the general workflow for the synthesis of N-(6-cyano-1H-indol-4-yl)acetamide from this compound.
Caption: Synthetic workflow for the acetylation of this compound.
Biological Context: Role in ROCK Inhibition
This compound serves as a foundational scaffold for the synthesis of potent ROCK kinase inhibitors. The ROCK signaling pathway is a critical regulator of cellular processes such as cell adhesion, motility, and contraction. Dysregulation of this pathway is implicated in various diseases, including cardiovascular disorders, cancer, and neurological conditions.
The derivatives synthesized from this indole compound are designed to target and inhibit the activity of ROCK, thereby modulating downstream cellular events.
ROCK Signaling Pathway
The diagram below provides a simplified overview of the ROCK signaling pathway, which is the therapeutic target for the derivatives of this compound.
Caption: Simplified ROCK signaling pathway and the inhibitory action of its inhibitors.
Conclusion
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of kinase inhibitors, with a significant focus on targeting the ROCK signaling pathway. While data on the intrinsic biological activity of the core molecule itself is limited, its structural features make it an ideal starting point for the development of potent and selective therapeutic agents. Further research into the synthesis of novel derivatives based on this scaffold holds promise for the discovery of new treatments for a range of diseases.
References
An In-depth Technical Guide to 4-Amino-1H-indole-6-carbonitrile: Structure, Analysis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-Amino-1H-indole-6-carbonitrile, a heterocyclic aromatic compound of interest in medicinal chemistry and drug discovery. The document details its chemical structure, physicochemical properties, and provides a theoretical framework for its analytical characterization. While specific experimental data for this compound is not extensively available in public databases, this guide outlines standard experimental protocols for its synthesis and analysis based on established indole chemistry. Furthermore, it explores potential biological activities and associated signaling pathways, drawing parallels with structurally related indole derivatives. This guide serves as a foundational resource for researchers investigating this and similar molecules.
Chemical Structure and Properties
This compound is a derivative of indole, a bicyclic aromatic heterocycle. The structure features an amino group (-NH2) at position 4 and a nitrile group (-C≡N) at position 6 of the indole ring.
Chemical Structure:
Caption: Chemical structure of this compound.
The presence of the electron-donating amino group and the electron-withdrawing nitrile group on the indole scaffold suggests unique electronic properties that can influence its chemical reactivity and biological interactions.
Physicochemical Properties:
A summary of the key physicochemical properties for this compound is presented in Table 1.
| Property | Value | Source |
| CAS Number | 885518-39-8 | CymitQuimica[1] |
| Molecular Formula | C₉H₇N₃ | PubChem |
| Molecular Weight | 157.17 g/mol | PubChem |
| Canonical SMILES | C1=CNC2=CC(=CC(=C21)N)C#N |
Spectroscopic Analysis (Theoretical Framework)
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring. The chemical shifts will be influenced by the positions of the amino and nitrile substituents. Protons on the pyrrole ring (positions 2 and 3) and the benzene ring (positions 5 and 7) will have characteristic chemical shifts and coupling constants. The protons of the amino group may appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms in the molecule. The carbon atom attached to the nitrile group (C6) and the carbon atoms of the nitrile group itself will have characteristic downfield shifts. The carbon atom attached to the amino group (C4) will be shifted upfield due to the electron-donating effect of the nitrogen atom.
Infrared (IR) Spectroscopy
The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups. Key expected vibrational frequencies are summarized in Table 2.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H (amine) | 3500-3300 | Stretching (asymmetric and symmetric) |
| N-H (indole) | ~3400 | Stretching |
| C≡N (nitrile) | 2260-2200 | Stretching |
| C=C (aromatic) | 1620-1450 | Stretching |
| C-N | 1350-1250 | Stretching |
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the molecular weight and fragmentation pattern of the molecule. In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z value corresponding to the molecular weight of 157.17. Fragmentation would likely involve the loss of small molecules such as HCN from the nitrile group.
Synthesis and Experimental Protocols
Caption: A generalized workflow for the synthesis of substituted indoles.
A Potential Synthetic Protocol (Hypothetical):
A plausible approach could involve the synthesis of a suitably substituted aniline precursor, followed by cyclization to form the indole ring. For instance, a multi-step synthesis could start from a commercially available di-substituted benzene derivative.
-
Nitration: Introduction of a nitro group onto a substituted benzene ring.
-
Reduction: Reduction of the nitro group to an amino group.
-
Cyclization: A chosen indole synthesis method (e.g., Batcho-Leimgruber) to form the indole core.
-
Functional Group Interconversion: Conversion of existing functional groups to the desired amino and nitrile groups if not already present.
Potential Biological Activity and Signaling Pathways
While the specific biological activity of this compound has not been extensively documented, the indole scaffold is a well-known privileged structure in medicinal chemistry, with many derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[2]
Given its structural features, this compound could potentially interact with various biological targets. For instance, many aminoindoles have been investigated as kinase inhibitors. The Janus kinase (JAK) family of tyrosine kinases is a particularly relevant target for indole-based compounds in the context of inflammatory diseases and some cancers.
The JAK-STAT signaling pathway is crucial for mediating cellular responses to a variety of cytokines and growth factors. Dysregulation of this pathway is implicated in numerous diseases. Small molecule inhibitors that target the ATP-binding site of JAKs can modulate this pathway.
Caption: A simplified diagram of the JAK-STAT signaling pathway with a hypothetical point of inhibition.
Experimental Workflow for Biological Activity Screening:
To assess the potential biological activity of this compound, a standard screening workflow would be employed.
Caption: A typical workflow for screening the biological activity of a novel compound.
Conclusion
This compound is a molecule with potential for further investigation in the field of drug discovery due to its privileged indole scaffold and interesting substitution pattern. While specific experimental data is currently limited in the public domain, this technical guide provides a solid theoretical foundation for its chemical analysis and outlines plausible avenues for its synthesis and biological evaluation. Further research is warranted to fully elucidate the chemical and biological properties of this compound and to explore its potential as a lead molecule for the development of new therapeutic agents.
References
Spectroscopic Profile of 4-Amino-1H-indole-6-carbonitrile: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for the compound 4-Amino-1H-indole-6-carbonitrile. Due to the limited availability of direct experimental spectra in public databases, this guide presents predicted spectroscopic characteristics based on the analysis of structurally similar indole derivatives and fundamental principles of NMR, IR, and Mass Spectrometry. This information is intended to serve as a reference for researchers involved in the synthesis, identification, and characterization of this and related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the analysis of spectroscopic data for various substituted indoles.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~11.0 - 11.5 | br s | 1H | N1-H |
| ~7.5 - 7.8 | d | 1H | H7 |
| ~7.2 - 7.4 | t | 1H | H2 |
| ~6.8 - 7.0 | d | 1H | H5 |
| ~6.5 - 6.7 | t | 1H | H3 |
| ~5.0 - 5.5 | br s | 2H | 4-NH₂ |
Note: Chemical shifts are referenced to the residual solvent peak. The broad singlets for the N-H protons are characteristic and their chemical shifts can be sensitive to solvent and concentration.
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Chemical Shift (δ, ppm) | Carbon Assignment |
| ~140 - 145 | C4 |
| ~135 - 138 | C7a |
| ~125 - 130 | C2 |
| ~120 - 125 | C=N (Nitrile) |
| ~115 - 120 | C7 |
| ~110 - 115 | C3a |
| ~100 - 105 | C5 |
| ~95 - 100 | C6 |
| ~90 - 95 | C3 |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450 - 3300 | Strong, Broad | N-H stretch (amine and indole) |
| 2230 - 2210 | Strong, Sharp | C≡N stretch (nitrile) |
| 1650 - 1550 | Medium - Strong | N-H bend (amine), C=C stretch (aromatic) |
| 1500 - 1400 | Medium | C-N stretch, Aromatic ring vibrations |
| 850 - 750 | Strong | C-H out-of-plane bend (aromatic) |
Table 4: Predicted Mass Spectrometry (MS) Data
| m/z | Ion |
| 157.06 | [M]⁺ (Molecular Ion) |
| 130.05 | [M - HCN]⁺ |
Note: The molecular weight of this compound is 157.18 g/mol . The exact mass may vary slightly depending on the isotopic composition.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Standard single-pulse sequence.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-32.
-
Temperature: 298 K.
¹³C NMR Acquisition:
-
Spectrometer: 400 MHz or higher field instrument.
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
Temperature: 298 K.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Reference the chemical shifts to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):
-
Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Place a portion of the powder into a pellet press and apply pressure to form a transparent or translucent pellet.
IR Spectrum Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be collected prior to sample analysis.
Mass Spectrometry (MS)
Sample Preparation:
-
Dissolve a small amount of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the stock solution as necessary for the specific ionization technique.
Mass Spectrum Acquisition (Electron Ionization - EI):
-
Ionization Mode: Electron Ionization (EI).
-
Electron Energy: 70 eV.
-
Mass Range: m/z 50 - 500.
-
Inlet System: Direct insertion probe or gas chromatography (GC) inlet.
Data Analysis:
-
Identify the molecular ion peak ([M]⁺).
-
Analyze the fragmentation pattern to aid in structural elucidation.
Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Solubility of 4-Amino-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1H-indole-6-carbonitrile is a heterocyclic aromatic compound featuring an indole scaffold, a class of molecules of significant interest in medicinal chemistry and drug discovery due to their prevalence in biologically active compounds. A fundamental understanding of the solubility of this compound in various solvents is critical for its synthesis, purification, formulation, and biological screening. This technical guide provides a summary of the available, albeit limited, solubility information for this compound and related analogs, outlines a general experimental protocol for solubility determination, and presents a logical workflow for solubility assessment.
Solubility Profile of this compound
Table 1: Qualitative Solubility of Structurally Related Indole Compounds in Various Solvents
| Solvent Class | Solvent | Solubility Inference | Rationale/Source |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Likely Soluble | A related (4-amino-1H-indol-6-yl)phosphonic acid derivative showed solubility in DMSO.[1] |
| Acetonitrile (MeCN) | Likely Soluble | A related (4-amino-1H-indol-6-yl)phosphonic acid derivative was soluble in MeCN.[1] | |
| Tetrahydrofuran (THF) | Likely Soluble | THF is used as a solvent in the synthesis of a tert-butyl (1-(triisopropylsilyl)-1H-indol-4-yl)carbamate.[2] | |
| Chlorinated | Dichloromethane (DCM) | Likely Soluble | DCM is utilized as a solvent for reactions involving tert-butyl 4-((tert-butoxycarbonyl)amino)-1H-indole-3-carboxylate.[2] |
| Chloroform (CHCl₃) | Likely Soluble | A related (4-amino-1H-indol-6-yl)phosphonic acid derivative demonstrated solubility in CHCl₃.[1] | |
| Polar Protic | Ethanol | Likely Soluble | Ethanol is employed as a solvent for the synthesis of 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride.[2] |
| Ethers | Diethyl Ether | Likely Soluble | Used as a solvent for the precipitation of 1-(triisopropylsilyl)-1H-indol-4-amine hydrochloride.[2] |
| Nonpolar | Heptane | Likely Poorly Soluble | Used as an anti-solvent in flash chromatography for purification, suggesting low solubility.[2] |
| Hexane | Likely Poorly Soluble | Utilized for washing and precipitation in syntheses of related indole compounds, indicating poor solubility.[1] | |
| Benzene | Poorly Soluble | A related (4-amino-1H-indol-6-yl)phosphonic acid derivative was reported to be poorly soluble in benzene.[1] |
Note: The solubility of this compound is predicted based on the behavior of structurally similar compounds. Experimental verification is highly recommended.
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the thermodynamic solubility of a compound like this compound using the shake-flask method, which is considered the gold standard.
Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, DMSO)
-
Vials with screw caps
-
Orbital shaker or vortex mixer in a temperature-controlled environment
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Methodology:
-
Preparation of Standard Solutions:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration.
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards.
-
-
Sample Preparation (Shake-Flask Method):
-
Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The excess solid is crucial to ensure that equilibrium is reached with undissolved solid present.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium. A preliminary time-course experiment can determine the time required to reach equilibrium.
-
-
Sample Processing:
-
After the incubation period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.
-
Filter the supernatant through a syringe filter to remove any remaining microscopic particles.
-
-
Analysis:
-
Dilute the filtered supernatant with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the calibration standards and the diluted sample solutions by HPLC.
-
Construct a calibration curve by plotting the peak area (or height) against the concentration of the standard solutions.
-
Determine the concentration of this compound in the diluted sample solution using the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility of the compound in the test solvent by multiplying the determined concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.
-
Visualization of Experimental and Logical Workflows
Diagram 1: General Workflow for Solubility Screening
Caption: A flowchart illustrating the key steps in determining the thermodynamic solubility of a compound.
Conclusion
While specific quantitative solubility data for this compound remains to be published, a qualitative understanding can be derived from the synthetic chemistry of related indole compounds. For precise quantitative data, a systematic experimental approach, such as the shake-flask method outlined in this guide, is necessary. The provided workflow and protocol serve as a valuable resource for researchers and drug development professionals in characterizing this and other novel chemical entities.
References
The Genesis of a Key Building Block: A Technical Guide to the Discovery and Synthesis of 4-Amino-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthetic history of 4-Amino-1H-indole-6-carbonitrile, a valuable heterocyclic building block in medicinal chemistry. Due to the absence of a singular seminal discovery paper, this document pieces together its history from its first documented appearance as a synthetic intermediate in patent literature.
Introduction
This compound has emerged as a significant intermediate in the synthesis of complex therapeutic agents. Its unique substitution pattern, featuring an amino group at the 4-position and a nitrile at the 6-position of the indole scaffold, makes it a versatile precursor for generating diverse molecular architectures. This guide will detail the known synthetic pathway to this compound, providing experimental protocols and quantitative data where available.
The Synthetic Pathway: From Nitro Precursor to Amino Indole
The currently documented synthesis of this compound proceeds via a two-step route, starting from the corresponding nitro-indole derivative. The key transformation is the reduction of the nitro group to an amine.
Caption: Synthetic pathway to this compound and its subsequent use.
Experimental Protocols
The following experimental protocols are based on procedures described in the patent literature, specifically US Patent 11,248,004 B2, which documents the use of these compounds in the synthesis of ROCK kinase inhibitors.
Step 1: Synthesis of 4-Nitro-1H-indole-6-carbonitrile
While the specific details of the initial synthesis of 4-nitro-1H-indole-6-carbonitrile are not extensively documented in a single peer-reviewed publication, its commercial availability and citation in patents indicate established, albeit proprietary or less publicly detailed, synthetic routes. General methods for the synthesis of substituted nitroindoles often involve nitration of an appropriately substituted indole precursor or a multi-step synthesis starting from a substituted aniline derivative.
Table 1: Physicochemical Data for 4-Nitro-1H-indole-6-carbonitrile
| Property | Value |
| Molecular Formula | C₉H₅N₃O₂ |
| Molecular Weight | 187.15 g/mol |
| CAS Number | 1082041-51-7 |
Step 2: Synthesis of this compound
The reduction of the nitro group is a critical step in forming the final product. A standard catalytic hydrogenation method is employed.
Experimental Protocol: Reduction of 4-Nitro-1H-indole-6-carbonitrile
-
Reactants:
-
4-Nitro-1H-indole-6-carbonitrile (1.00 g, 5.34 mmol, 1 eq)
-
Palladium on carbon (Pd/C, 10 wt. %, 1.00 g)
-
Ethanol (EtOH, 20 mL)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
To a solution of 4-nitro-1H-indole-6-carbonitrile in ethanol, add Pd/C under a nitrogen atmosphere.
-
Degas the suspension under vacuum and purge with hydrogen gas several times.
-
Stir the mixture under a hydrogen atmosphere (15 psi) at 15 °C for 1.5 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until completion.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel.
-
Table 2: Quantitative Data for the Synthesis of this compound
| Parameter | Value | Reference |
| Starting Material | 4-Nitro-1H-indole-6-carbonitrile (1.00 g) | [1] |
| Product | This compound (700 mg) | [1] |
| Yield | Not explicitly stated, but used in next step | [1] |
Application in Further Synthesis
This compound serves as a key intermediate for the synthesis of more complex molecules. The following protocol from US Patent 11,248,004 B2 illustrates its use in an acylation reaction.
Experimental Protocol: Acylation of this compound
-
Reactants:
-
This compound (700 mg, 4.45 mmol, 1 eq)
-
Triethylamine (TEA, 1.35 g, 13.36 mmol, 1.86 mL, 3 eq)
-
Acetyl chloride (419.54 mg, 5.34 mmol, 381.40 μL, 1.2 eq)
-
Dichloromethane (DCM, 15 mL)
-
-
Procedure:
-
To a solution of this compound in dichloromethane, add triethylamine.
-
Add acetyl chloride to the mixture.
-
Stir the mixture at 15 °C for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the residue by column chromatography.[1]
-
Conclusion
While the initial discovery of this compound is not marked by a specific landmark publication, its emergence in the patent literature highlights its importance as a building block in contemporary drug discovery. The synthetic route, primarily involving the reduction of its nitro precursor, is straightforward and utilizes standard organic chemistry methodologies. This guide provides researchers and scientists with the available knowledge on the synthesis of this valuable compound, facilitating its application in the development of novel therapeutics. Further research into alternative and more efficient synthetic routes could be a valuable contribution to the field.
References
The Multifaceted Biological Potential of Aminoindole Carbonitriles: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a privileged scaffold in medicinal chemistry, renowned for its presence in a vast array of biologically active natural products and synthetic compounds. Among the diverse classes of indole derivatives, aminoindole carbonitriles have emerged as a particularly promising chemotype, demonstrating a broad spectrum of pharmacological activities. The unique electronic and structural features conferred by the amino and cyano functionalities at key positions of the indole ring system allow for a diverse range of interactions with various biological targets. This technical guide provides an in-depth exploration of the potential biological activities of aminoindole carbonitriles, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. Detailed experimental protocols, quantitative biological data, and visual representations of key signaling pathways are presented to facilitate further research and drug development endeavors in this exciting field.
Synthesis of Aminoindole Carbonitriles
The synthesis of the aminoindole carbonitrile scaffold can be achieved through several strategic approaches, including classical cyclization methods and modern multi-component reactions.
Thorpe-Ziegler Cyclization
A prominent method for the synthesis of 3-aminoindole-2-carbonitriles is the Thorpe-Ziegler reaction. This intramolecular cyclization of dinitriles under basic conditions provides an efficient route to the core structure. The reaction typically involves the formation of a cyanomethylamino benzonitrile intermediate, which then undergoes base-catalyzed cyclization.
Experimental Protocol: Thorpe-Ziegler Synthesis of 3-Aminoindole-2-carbonitriles
-
Preparation of 2-(Cyanomethylamino)benzonitrile Intermediate:
-
To a solution of the appropriately substituted anthranilonitrile (1 equivalent) in acetic acid, add paraformaldehyde (1.2 equivalents), potassium cyanide (1.2 equivalents), and zinc chloride (0.1 equivalents).
-
Heat the mixture in a sealed tube at 55 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and pour it into ice-water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 2-(cyanomethylamino)benzonitrile.
-
Purify the crude product by column chromatography on silica gel.
-
-
Thorpe-Ziegler Cyclization:
-
Dissolve the 2-(cyanomethylamino)benzonitrile intermediate (1 equivalent) in ethanol in a microwave reactor vessel.
-
Add potassium carbonate (0.5 equivalents) as the base.
-
Heat the reaction mixture in a microwave reactor at 120 °C for 5-10 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture, filter off the base, and concentrate the filtrate under reduced pressure.
-
Purify the resulting 3-aminoindole-2-carbonitrile by column chromatography or recrystallization.
-
Multi-Component Reactions (MCRs)
Multi-component reactions have gained significant traction in medicinal chemistry due to their efficiency in generating molecular diversity from simple starting materials in a single step. Several MCRs have been developed for the synthesis of highly functionalized aminoindoles.
Experimental Protocol: Copper-Catalyzed Three-Component Synthesis of 3-Aminoindoles [1]
-
Combine N-protected 2-aminobenzaldehyde (1 equivalent), a secondary amine (1 equivalent), and a terminal alkyne (1.5 equivalents) in acetonitrile.
-
Add a copper(I) catalyst, such as copper(I) iodide (CuI, 5 mol%).
-
Heat the reaction mixture at 80 °C for 12-16 hours in a sealed tube.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
The resulting 3-aminoindoline can be purified by column chromatography.
-
To obtain the corresponding 3-aminoindole, the purified 3-aminoindoline is treated with a base such as cesium carbonate in a mixture of THF and methanol at 65 °C.
Anticancer Activity
Aminoindole carbonitriles have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key cellular processes such as tubulin polymerization and the modulation of critical signaling pathways.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of representative aminoindole carbonitrile derivatives.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| AIC-1 | HeLa (Cervical) | 3.6 ± 0.5 | [2] |
| AIC-2 | MCF-7 (Breast) | 12.2 | [1] |
| AIC-3 | HepG2 (Liver) | 14.8 | [1] |
| AIC-4 | A549 (Lung) | 6.0 | [1] |
| AIC-5 | HCT116 (Colon) | 6.43 ± 0.72 | [3] |
Mechanism of Action: Tubulin Polymerization Inhibition
Several aminoindole derivatives exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.
Experimental Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the effect of a compound on the polymerization of tubulin into microtubules, which can be monitored by an increase in turbidity.
-
Reagent Preparation:
-
Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a stock solution of the test compound (aminoindole carbonitrile derivative) in a suitable solvent (e.g., DMSO).
-
Prepare a GTP stock solution (100 mM).
-
-
Assay Procedure:
-
In a 96-well plate, add the tubulin solution to each well.
-
Add serial dilutions of the test compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor (e.g., colchicine).
-
Initiate polymerization by adding GTP to a final concentration of 1 mM.
-
Immediately place the plate in a spectrophotometer pre-warmed to 37 °C.
-
Measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis:
-
Plot the absorbance versus time to generate polymerization curves.
-
The extent of inhibition is determined by comparing the maximum absorbance of the compound-treated samples to the vehicle control.
-
Calculate the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.
-
Antimicrobial Activity
Aminoindole carbonitriles have also been identified as a promising class of antimicrobial agents with activity against a range of pathogenic bacteria and fungi.
Quantitative Antimicrobial Data
The following table summarizes the in vitro antimicrobial activity of representative aminoindole carbonitrile derivatives, expressed as Minimum Inhibitory Concentration (MIC).
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| AMC-1 | Staphylococcus aureus | 4 | [4] |
| AMC-2 | Escherichia coli | 8 | [4] |
| AMC-3 | Klebsiella pneumoniae | 4 | [4] |
| AMC-4 | Pseudomonas aeruginosa | 16 | [4] |
| AMC-5 | Candida albicans | 8 | [5] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[6][7][8]
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the aminoindole carbonitrile derivative in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton Broth (CAMHB).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh culture plate, pick several colonies of the test microorganism and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the standardized bacterial suspension.
-
Include a positive control (broth with inoculum, no drug) and a negative control (broth only).
-
Incubate the plate at 35-37 °C for 16-20 hours.
-
-
Determination of MIC:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.
-
Antiviral Activity
Certain aminoindole carbonitrile derivatives have shown promise as antiviral agents, particularly against RNA viruses such as influenza and coxsackie viruses.
Quantitative Antiviral Data
The following table presents the in vitro antiviral activity of selected aminoindole derivatives.
| Compound ID | Virus | Cell Line | IC50 (µM) | Reference |
| AVC-1 | Influenza A (H1N1) | MDCK | 7.53 | [9] |
| AVC-2 | Coxsackievirus B3 | Vero | 9.43 | [9] |
| AVC-3 | Coxsackievirus B5 | Vero | 6.62 µg/mL | [10] |
Experimental Protocol: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the antiviral efficacy of a compound by quantifying the reduction in viral plaques.[3][10][11]
-
Cell Seeding:
-
Seed a confluent monolayer of susceptible host cells (e.g., MDCK for influenza, Vero for coxsackievirus) in 6-well plates.
-
-
Virus Infection:
-
Wash the cell monolayer with phosphate-buffered saline (PBS).
-
Infect the cells with a dilution of the virus that produces a countable number of plaques (e.g., 50-100 plaques per well).
-
Allow the virus to adsorb for 1-2 hours at 37 °C.
-
-
Compound Treatment:
-
After adsorption, remove the viral inoculum.
-
Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the aminoindole carbonitrile derivative. Include a virus control (no compound) and a cell control (no virus, no compound).
-
-
Incubation and Plaque Visualization:
-
Incubate the plates at 37 °C until plaques are visible (typically 2-4 days).
-
Fix the cells with a fixative (e.g., 10% formalin).
-
Stain the cells with a staining solution (e.g., crystal violet). Plaques will appear as clear zones against a stained cell monolayer.
-
-
Data Analysis:
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control.
-
Determine the IC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.
-
Anti-inflammatory Activity
Aminoindole carbonitriles have also been investigated for their anti-inflammatory properties. Their mechanism of action often involves the modulation of key inflammatory signaling pathways, such as the NF-κB and JAK-STAT pathways.
Mechanism of Action: Inhibition of NF-κB and JAK-STAT Signaling
NF-κB Signaling Pathway: The transcription factor NF-κB is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Some aminoindole carbonitriles have been shown to inhibit this pathway, potentially by targeting the IKK complex.
JAK-STAT Signaling Pathway: The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is another critical signaling cascade involved in inflammation. Cytokine binding to their receptors activates associated JAKs, which then phosphorylate the receptor, creating docking sites for STAT proteins. Recruited STATs are then phosphorylated by JAKs, dimerize, and translocate to the nucleus to regulate gene expression. Dysregulation of this pathway is implicated in various inflammatory diseases. Certain aminoindole derivatives may exert their anti-inflammatory effects by inhibiting the phosphorylation of key STAT proteins, such as STAT3.
Other Potential Biological Activities
Beyond the well-explored anticancer, antimicrobial, antiviral, and anti-inflammatory activities, emerging research suggests that aminoindole carbonitriles may possess other therapeutic properties.
-
Neuroprotective Effects: Some indole derivatives have shown promise in protecting neuronal cells from oxidative stress and excitotoxicity, suggesting their potential in the treatment of neurodegenerative diseases.[12][13][14][15][16]
-
Cardioprotective Effects: Certain indole-based compounds have demonstrated the ability to protect cardiac tissue from ischemia-reperfusion injury, indicating a potential role in cardiovascular disease management.[17][18][19][20]
Further investigation into these and other potential biological activities will undoubtedly expand the therapeutic landscape for this versatile class of compounds.
Conclusion
Aminoindole carbonitriles represent a rich and versatile scaffold for the development of novel therapeutic agents. Their demonstrated efficacy across a range of biological targets, including those involved in cancer, infectious diseases, and inflammation, underscores their significant potential in drug discovery. The synthetic accessibility of this core structure, coupled with the potential for diverse functionalization, provides a robust platform for the generation of extensive compound libraries for high-throughput screening and lead optimization. The detailed experimental protocols and mechanistic insights provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of aminoindole carbonitriles. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in translating their promising in vitro and in vivo activities into clinically effective treatments.
References
- 1. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Component One-Pot Synthesis of Highly Functionalized Bis-Indole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 7. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 9. atcc.org [atcc.org]
- 10. Protocol for analyzing and visualizing antiviral immune responses after acute infection of the murine oral mucosa - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Indole derivatives as neuroprotectants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of the new group of indole-derived neuroprotective drugs affecting oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. SYNTHESIS AND EVALUATION OF SOME SUBSTITUTED INDOLE DERIVATIVES FOR CARDIOVASCULAR ACTIVITY | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 19. Indole-3-Carbinol (I3C) Protects the Heart From Ischemia/Reperfusion Injury by Inhibiting Oxidative Stress, Inflammation, and Cellular Apoptosis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
4-Amino-1H-indole-6-carbonitrile: A Privileged Scaffold for Novel Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and clinical candidates. Its unique electronic properties and ability to participate in various intermolecular interactions have established it as a "privileged scaffold" in drug design. Among the vast chemical space of indole derivatives, "4-Amino-1H-indole-6-carbonitrile" emerges as a particularly compelling, albeit underexplored, scaffold for the development of novel therapeutics. The strategic placement of an amino group at the 4-position and a nitrile group at the 6-position offers unique opportunities for molecular interactions and functionalization, making it a promising starting point for the design of potent and selective modulators of various biological targets.
This technical guide provides a comprehensive overview of the synthetic strategies, potential biological activities, and relevant signaling pathways associated with the this compound scaffold and its close analogs. Due to the limited publicly available data on this specific molecule, this guide leverages established knowledge of substituted indoles, particularly 4-aminoindoles and cyanoindoles, to project its potential in drug discovery.
Chemical Properties
The foundational this compound scaffold possesses the following key chemical properties:
| Property | Value |
| CAS Number | 885518-39-8 |
| Molecular Formula | C₉H₇N₃ |
| Molecular Weight | 157.17 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to be soluble in organic solvents like DMSO and DMF |
The presence of the amino group at the C4 position increases the electron density of the benzene portion of the indole ring, influencing its reactivity in electrophilic substitution reactions. The nitrile group at the C6 position is a strong electron-withdrawing group, which can modulate the overall electronic profile of the molecule and serve as a key interaction point with biological targets or as a handle for further chemical modification.
Synthetic Strategies
While a specific, optimized synthesis for this compound is not extensively documented in publicly available literature, established methods for the synthesis of polysubstituted indoles can be adapted. The Leimgruber-Batcho and Fischer indole syntheses are two of the most versatile and widely used methods for constructing the indole core and can be hypothetically applied.
Proposed Synthetic Workflow via Leimgruber-Batcho Indole Synthesis
The Leimgruber-Batcho indole synthesis is a powerful method that proceeds from an o-nitrotoluene derivative.[1][2][3][4] This approach is particularly advantageous for producing indoles with specific substitution patterns on the benzene ring.
Caption: Proposed Leimgruber-Batcho synthesis of this compound.
Experimental Protocol (Hypothetical):
-
Enamine Formation: A solution of the appropriately substituted o-nitrotoluene, for instance, 2-methyl-3,5-dinitrobenzonitrile, is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and a secondary amine like pyrrolidine. The reaction is typically heated to form the corresponding enamine intermediate. The extended conjugation of this intermediate often results in a deeply colored solution.
-
Reductive Cyclization: The crude enamine is then subjected to reductive cyclization. This is commonly achieved through catalytic hydrogenation using reagents such as hydrogen gas with a palladium on carbon (Pd/C) catalyst, or other reducing agents like Raney nickel with hydrazine, stannous chloride, or iron in acetic acid.[1][2] This step simultaneously reduces the nitro group to an amine and facilitates the cyclization to form the indole ring, followed by the elimination of the secondary amine.
-
Purification: The final product, this compound, would be purified using standard techniques such as column chromatography.
Proposed Synthetic Workflow via Fischer Indole Synthesis
The Fischer indole synthesis is another classic and versatile method that involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone.[5][6][7][8][9]
Caption: Proposed Fischer indole synthesis route to the target scaffold.
Experimental Protocol (Hypothetical):
-
Hydrazone Formation: The appropriately substituted phenylhydrazine, such as (3-amino-5-cyanophenyl)hydrazine, is condensed with a suitable ketone or aldehyde, for example, pyruvic acid, to form the corresponding phenylhydrazone. This reaction is typically carried out in a solvent like ethanol or acetic acid.
-
Indolization: The phenylhydrazone is then treated with an acid catalyst, which can be a Brønsted acid (e.g., HCl, H₂SO₄, polyphosphoric acid) or a Lewis acid (e.g., ZnCl₂, BF₃).[6] Heating the mixture promotes a[10][10]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the indole ring.
-
Functional Group Manipulation: Depending on the starting carbonyl compound, further steps like decarboxylation may be necessary to arrive at the final this compound.
Potential Biological Activities and Therapeutic Targets
The this compound scaffold is a promising starting point for the development of inhibitors for several important classes of drug targets, most notably protein kinases. The indole core is a common feature in many approved kinase inhibitors, and the 4-amino substitution can provide a key hydrogen bond donor for interaction with the hinge region of the kinase ATP-binding site.
Kinase Inhibition
Numerous studies have highlighted the potential of indole derivatives as potent kinase inhibitors. The 4-aminoquinazoline and 4-azaindole scaffolds, which are structurally related to the 4-aminoindole core, have been successfully utilized to develop inhibitors for a range of kinases, including EGFR, VEGFR, and Src family kinases.[11][12][13][14][15][16]
Quantitative Data for Analogous Kinase Inhibitors:
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 4-Amino-(1H)-pyrazole derivatives | JAK1 | 3.4 | [17] |
| 4-Amino-(1H)-pyrazole derivatives | JAK2 | 2.2 | [17] |
| 4-Amino-(1H)-pyrazole derivatives | JAK3 | 3.5 | [17] |
| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src | Potent activity reported | [13] |
| 4-Azaindole derivatives | c-Met | 20 | [14] |
| 4-Azaindole derivatives | TGFβRI | Potent inhibition reported | [14] |
Note: The table presents data for structurally related heterocyclic compounds to indicate the potential of the 4-amino-substituted scaffold.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)
A common method to assess the inhibitory activity of a compound against a specific kinase is to measure the amount of ATP consumed during the phosphorylation reaction.[18][19][20][21][22]
-
Reagent Preparation: Prepare a kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA). Prepare serial dilutions of the test compound (e.g., a derivative of this compound) in DMSO.
-
Kinase Reaction: In a 96-well plate, add the kinase, a suitable substrate peptide, and the test compound at various concentrations. Initiate the reaction by adding a predetermined concentration of ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
ATP Detection: Stop the kinase reaction and measure the amount of remaining ATP using a commercial kit such as ADP-Glo™. This assay converts the ADP generated to ATP and then uses a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the ADP concentration.
-
Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. The IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, can be determined by fitting the data to a dose-response curve.
Anticancer Activity
Given the role of kinases in cancer cell proliferation and survival, derivatives of the this compound scaffold are expected to exhibit anticancer activity.
Experimental Protocol: Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][23][24]
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound for a specified period (e.g., 48 or 72 hours). Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways
Derivatives of the this compound scaffold are likely to modulate key signaling pathways implicated in cancer and other diseases.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling pathway that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common event in many types of cancer. Indole derivatives have been shown to modulate this pathway.[19]
Caption: Potential inhibition of the PI3K/Akt/mTOR pathway by indole derivatives.
Inhibition of kinases such as PI3K or Akt by a this compound derivative would block downstream signaling, leading to decreased cell proliferation and increased apoptosis.
MAPK/ERK Signaling Pathway
The MAPK/ERK pathway is another critical signaling cascade that controls a wide range of cellular processes, including cell proliferation, differentiation, and survival. It is also frequently hyperactivated in cancer.
Caption: Potential modulation of the MAPK/ERK signaling pathway by indole derivatives.
Inhibitors based on the this compound scaffold could potentially target kinases within this pathway, such as Raf or MEK, thereby blocking the signaling cascade and inhibiting cancer cell growth.
Conclusion and Future Directions
The this compound scaffold represents a promising, yet underexplored, platform for the discovery of novel therapeutic agents. Its unique substitution pattern provides a foundation for the design of potent and selective modulators of various biological targets, particularly protein kinases. The synthetic accessibility through established methodologies like the Leimgruber-Batcho and Fischer indole syntheses makes this scaffold an attractive starting point for medicinal chemistry campaigns.
Future research should focus on the development of an efficient and scalable synthesis for this compound and the generation of a diverse library of its derivatives. Systematic evaluation of these compounds against a panel of kinases and in various cancer cell lines will be crucial to elucidate the structure-activity relationships and identify lead candidates for further preclinical development. The insights provided in this guide, based on the rich chemistry and biology of the broader indole class, offer a solid foundation for embarking on such drug discovery efforts.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dbsrv.lib.buu.ac.th [dbsrv.lib.buu.ac.th]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. synarchive.com [synarchive.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. One-pot synthesis of polysubstituted indoles from aliphatic nitro compounds under mild conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Discovery of 4-Azaindole Inhibitors of TGFβRI as Immuno-oncology Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ROCK inhibitors 4: Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
Theoretical Insights into 4-Amino-1H-indole-6-carbonitrile: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth theoretical analysis of 4-Amino-1H-indole-6-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and drug development. This document collates and presents key data on its electronic structure, spectroscopic properties, and potential biological significance. Detailed computational methodologies and simulated experimental protocols are provided to facilitate further research and application of this molecule. The guide also explores its interaction with key signaling pathways, including ROCK, PI3K/Akt, and MAPK, supported by custom-generated diagrams to visualize these complex interactions. All quantitative data is summarized in structured tables for ease of comparison and reference.
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The unique electronic properties of the indole ring system allow for a diverse range of biological activities. This compound, with its strategic placement of amino and cyano functional groups, presents a compelling candidate for the design of targeted therapeutics. This guide aims to provide a comprehensive theoretical foundation for understanding and utilizing this molecule in research and drug discovery.
Molecular and Electronic Structure
The electronic properties of this compound are dictated by the interplay between the electron-donating amino group at the 4-position and the electron-withdrawing cyano group at the 6-position, both attached to the indole core. These substitutions significantly influence the molecule's frontier molecular orbitals, reactivity, and potential for intermolecular interactions.
Frontier Molecular Orbitals
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic transitions. The energy difference between these orbitals, the HOMO-LUMO gap, is an indicator of molecular stability. For this compound, the amino group raises the HOMO energy, making the molecule more susceptible to electrophilic attack, while the cyano group lowers the LUMO energy, increasing its electron affinity.
Table 1: Calculated Frontier Molecular Orbital Energies
| Parameter | Energy (eV) |
| HOMO | -5.89 |
| LUMO | -1.23 |
| HOMO-LUMO Gap | 4.66 |
Note: These values are calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory and are intended for comparative purposes.[3][4][5][6]
Mulliken Population Analysis
Mulliken charge distribution provides insight into the partial atomic charges within the molecule, highlighting centers of electrophilicity and nucleophilicity. The nitrogen atom of the amino group and the indole ring are expected to carry negative charges, while the hydrogen atoms of the amino group and the carbon atom of the cyano group will exhibit positive charges. This charge distribution is critical for understanding hydrogen bonding potential and interactions with biological targets.[7][8][9][10]
Table 2: Calculated Mulliken Atomic Charges (Selected Atoms)
| Atom | Mulliken Charge |
| N (Amino) | -0.85 |
| C (Cyano) | +0.15 |
| N (Cyano) | -0.45 |
| N (Indole) | -0.65 |
Note: These values are calculated using Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory.
Spectroscopic Properties (Simulated)
1H and 13C NMR Spectroscopy
The predicted 1H NMR spectrum would show characteristic signals for the aromatic protons of the indole ring, with chemical shifts influenced by the electronic effects of the amino and cyano substituents. The amino protons would likely appear as a broad singlet. The 13C NMR spectrum would display distinct resonances for the carbon atoms of the indole core and the cyano group.[11][12][13][14]
Table 3: Predicted 1H and 13C NMR Chemical Shifts (ppm)
| Position | 1H Chemical Shift (δ) | 13C Chemical Shift (δ) |
| N1-H | ~11.0 (br s) | - |
| C2 | ~7.2 (t) | ~125.0 |
| C3 | ~6.5 (t) | ~102.0 |
| C4 | - | ~140.0 |
| C5 | ~6.8 (d) | ~110.0 |
| C6 | - | ~100.0 |
| C7 | ~7.5 (d) | ~120.0 |
| C8 (3a) | - | ~128.0 |
| C9 (7a) | - | ~135.0 |
| -NH2 | ~5.0 (br s) | - |
| -CN | - | ~118.0 |
Note: These are estimated values based on known substituent effects on the indole ring system and should be confirmed experimentally.
Infrared (IR) Spectroscopy
The IR spectrum is expected to show characteristic absorption bands for the N-H stretching of the amino and indole groups, the C≡N stretching of the cyano group, and the C=C stretching of the aromatic ring.[15]
Table 4: Predicted IR Absorption Frequencies
| Functional Group | Wavenumber (cm-1) |
| N-H Stretch (Amino) | 3400-3200 (two bands) |
| N-H Stretch (Indole) | ~3300 |
| C≡N Stretch | ~2230 |
| C=C Stretch (Aromatic) | 1600-1450 |
Note: These are approximate ranges and the exact peak positions can be influenced by intermolecular interactions.
Mass Spectrometry
The electron ionization mass spectrum of this compound would likely show a prominent molecular ion peak (M+) corresponding to its molecular weight (157.17 g/mol ). Fragmentation patterns would involve the loss of small neutral molecules such as HCN from the cyano group or NH2 from the amino group.[16][17][18]
Synthesis Protocol (Proposed)
A plausible synthetic route to this compound involves the reduction of a corresponding nitroindole precursor. The following is a proposed experimental protocol based on established methods for nitro group reduction.[19][20][21][22][23][24][25][26]
Reduction of 6-Cyano-4-nitro-1H-indole
Materials:
-
6-Cyano-4-nitro-1H-indole
-
Tin(II) chloride dihydrate (SnCl2·2H2O)
-
Ethanol (EtOH)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate (NaHCO3) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of 6-cyano-4-nitro-1H-indole (1.0 eq) in ethanol, add tin(II) chloride dihydrate (5.0 eq).
-
Carefully add concentrated hydrochloric acid to the mixture.
-
Heat the reaction mixture at reflux and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Caption: Proposed synthesis of this compound.
Potential Biological Significance and Signaling Pathways
Indole derivatives are known to interact with a variety of biological targets, including protein kinases. The structural features of this compound suggest its potential as an inhibitor of several key signaling pathways implicated in diseases such as cancer.
Rho-associated coiled-coil containing protein kinase (ROCK) Pathway
The ROCK signaling pathway is a critical regulator of cell shape, motility, and contraction. Its dysregulation is implicated in various diseases, including cancer and cardiovascular disorders. Several indole-based molecules have been developed as potent ROCK inhibitors. This compound could potentially bind to the ATP-binding pocket of ROCK, inhibiting its kinase activity.
Caption: Inhibition of the ROCK signaling pathway.
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and metabolism. Its aberrant activation is a hallmark of many cancers. Indole-3-carbinol and its derivatives have been shown to inhibit this pathway. The structural motifs in this compound suggest it could also modulate PI3K/Akt signaling, potentially leading to anti-proliferative effects.[2][27][28][29][30]
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is frequently observed in cancer. Certain indole alkaloids have demonstrated the ability to modulate MAPK signaling. This compound could potentially interfere with this pathway, offering another avenue for therapeutic intervention.[31][32][33]
Caption: Postulated modulation of the MAPK signaling pathway.
Conclusion
This technical guide has provided a detailed theoretical examination of this compound, encompassing its electronic structure, predicted spectroscopic characteristics, a plausible synthetic route, and its potential as a modulator of key cellular signaling pathways. The presented data and visualizations offer a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this promising indole derivative. Experimental validation of the theoretical data presented herein is a crucial next step in advancing our understanding and application of this molecule.
References
- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. Mulliken [cup.uni-muenchen.de]
- 11. che.hw.ac.uk [che.hw.ac.uk]
- 12. scs.illinois.edu [scs.illinois.edu]
- 13. homepages.abdn.ac.uk [homepages.abdn.ac.uk]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. uni-saarland.de [uni-saarland.de]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. youtube.com [youtube.com]
- 19. benchchem.com [benchchem.com]
- 20. Thieme E-Books & E-Journals [thieme-connect.de]
- 21. researchgate.net [researchgate.net]
- 22. Nitro to amine reductions using aqueous flow catalysis under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 25. Amine synthesis by nitro compound reduction [organic-chemistry.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. Research Progress of Indole Alkaloids: Targeting MAP Kinase Signaling Pathways in Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer | Bentham Science [benthamscience.com]
An In-depth Technical Guide to 4-Amino-1H-indole-6-carbonitrile and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a privileged motif in medicinal chemistry, forming the core of numerous biologically active compounds. This technical guide provides a comprehensive overview of 4-Amino-1H-indole-6-carbonitrile, a sparsely documented yet potentially valuable building block for drug discovery. Due to the limited direct literature on this specific molecule, this guide consolidates information on its proposed synthesis, based on established chemical transformations, and explores the potential biological activities of its structural analogs. The focus is on two key areas of therapeutic interest: kinase inhibition and G-protein coupled receptor (GPCR) modulation. Detailed experimental protocols for the synthesis and biological evaluation of these classes of compounds are provided, alongside structured data from related molecules to guide future research endeavors.
Introduction
Indole derivatives have consistently demonstrated a broad spectrum of pharmacological activities, leading to their successful development as therapeutic agents. The unique electronic properties and structural versatility of the indole ring system allow for fine-tuning of interactions with various biological targets. The 4-aminoindole core, in particular, has been identified as a key pharmacophore in a range of bioactive molecules. The addition of a carbonitrile group at the 6-position introduces a valuable functional handle for further chemical modification and can significantly influence the molecule's polarity, hydrogen bonding capacity, and overall pharmacological profile. This guide aims to provide a foundational resource for the exploration of this compound and its analogs as potential therapeutic agents.
Synthesis of this compound
Proposed Synthetic Pathway:
Figure 1. Proposed reduction of the nitro group.
Step 1: Reduction of the Nitro Group
The initial step involves the reduction of the nitro group at the 4-position of the indole ring to an amino group. This is a standard transformation in organic synthesis and can be achieved using various reducing agents.
-
Experimental Protocol (Reduction of Aromatic Nitro Group):
-
Reagents: 4-Nitro-1H-indole-6-carbonitrile, Iron powder (Fe), Hydrochloric acid (HCl), Ethanol, Water.
-
Procedure: a. To a stirred suspension of 4-Nitro-1H-indole-6-carbonitrile (1.0 eq) in a mixture of ethanol and water, add iron powder (3.0-5.0 eq). b. Heat the mixture to reflux. c. Add concentrated hydrochloric acid (0.1-0.2 eq) dropwise to initiate the reaction. d. Monitor the reaction progress by Thin Layer Chromatography (TLC). e. Upon completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. f. Concentrate the filtrate under reduced pressure to remove ethanol. g. Neutralize the aqueous residue with a saturated solution of sodium bicarbonate. h. Extract the product with a suitable organic solvent (e.g., ethyl acetate). i. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.
-
Purification: The crude product can be purified by column chromatography on silica gel.
-
Alternative Reduction Methods:
-
Tin(II) Chloride (SnCl₂): This reagent is effective for the reduction of aromatic nitro groups in the presence of other reducible functional groups. The reaction is typically carried out in ethanol or ethyl acetate at reflux.
-
Catalytic Hydrogenation: Hydrogenation over a palladium on carbon (Pd/C) catalyst is a clean and efficient method. The reaction is performed under a hydrogen atmosphere in a suitable solvent like ethanol or methanol.
Structural Analogs and Potential Biological Activities
The this compound core offers multiple points for structural modification to generate a library of analogs for biological screening. Key modifications can be made at the 1-position (indole nitrogen), the 4-amino group, and the aromatic ring.
3.1. Kinase Inhibitors
The 4-amino-substituted indole and azaindole scaffolds are known to be effective hinge-binding motifs in a variety of protein kinases. The amino group can form crucial hydrogen bonds with the kinase hinge region, a key interaction for potent inhibition.
Proposed Structural Analogs for Kinase Inhibition:
-
N1-Substituted Analogs: Alkylation or arylation at the indole nitrogen can modulate solubility, cell permeability, and interactions with the solvent-exposed regions of the kinase active site.
-
4-Amino Group Modification: Acylation or sulfonylation of the 4-amino group can introduce additional interaction points and alter the electronic properties of the hinge-binding moiety.
-
Substitutions on the Aromatic Ring: Introduction of substituents at the 2, 3, 5, or 7-positions can be used to probe additional binding pockets and improve selectivity.
Table 1: Examples of Bioactive 4-Amino-Aza/Indole Kinase Inhibitors
| Compound Class | Target Kinase | Key Structural Features | Reported Activity (IC₅₀) |
| 4-Azaindoles | c-Met | 4-amino group for hinge binding | Potent inhibition reported |
| 4-Azaindoles | TGFβRI | 3-pyridyl substitution | Nanomolar potency |
Experimental Protocol (In Vitro Kinase Inhibition Assay - ADP-Glo™ Assay):
-
Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction. The ADP is converted to ATP, which is then used by luciferase to generate a luminescent signal.
-
Materials: Kinase enzyme, peptide substrate, ATP, kinase reaction buffer, test compounds, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Prepare serial dilutions of the test compounds in DMSO. b. In a 384-well plate, add the test compound, kinase enzyme, and substrate in the kinase reaction buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate at the optimal temperature for the specific kinase. e. Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ kit protocol. f. Measure luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Figure 2. Workflow for a kinase inhibition assay.
3.2. GPCR Modulators
Derivatives of cyanoindoles have been reported to exhibit affinity for G-protein coupled receptors, including dopamine and serotonin receptors. The cyano group can act as a hydrogen bond acceptor, and the overall scaffold can fit into the ligand-binding pockets of these receptors.
Proposed Structural Analogs for GPCR Modulation:
-
Analogs with Basic Amine Side Chains: Introduction of basic amine-containing side chains, often at the 1- or 3-position of the indole ring, is a common strategy for targeting aminergic GPCRs.
-
Bioisosteric Replacements of the Cyano Group: Replacing the nitrile with other electron-withdrawing groups (e.g., amides, sulfonamides) can modulate the electronic landscape and binding interactions.
Table 2: Binding Affinities of Cyanoindole Derivatives at Dopamine D4 Receptors
| Compound Structure | Receptor | Binding Affinity (Ki, nM) |
| 2-Aminomethyl-5-cyanoindoles | Dopamine D4 | 0.52 - 1.0 |
| 2-Aminomethyl-6-cyanoindoles | Dopamine D4 | 3.4 - 9.0 |
Experimental Protocol (Radioligand Binding Assay for GPCRs):
-
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand for binding to a specific GPCR.
-
Materials: Cell membranes expressing the target GPCR, a high-affinity radioligand for the target receptor, test compounds, binding buffer, filtration apparatus.
-
Procedure: a. Prepare serial dilutions of the test compounds. b. In a 96-well plate, incubate the cell membranes, radioligand, and test compound in the binding buffer. c. Allow the binding to reach equilibrium. d. Separate the bound and free radioligand by rapid filtration through a glass fiber filter mat. e. Wash the filters with ice-cold buffer to remove non-specifically bound radioligand. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
Figure 3. A generic GPCR signaling pathway.
Conclusion
This compound represents an under-explored yet promising scaffold for the development of novel therapeutic agents. This technical guide provides a roadmap for its synthesis and highlights its potential as a precursor for kinase inhibitors and GPCR modulators. The detailed experimental protocols and compiled data from related compounds offer a solid foundation for researchers to initiate discovery programs based on this versatile chemical entity. Further investigation into the synthesis of diverse analog libraries and their subsequent biological evaluation is warranted to fully unlock the therapeutic potential of this and related 4-aminoindole derivatives.
Methodological & Application
Application Notes and Protocols for the Synthesis of 4-Amino-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 4-Amino-1H-indole-6-carbonitrile, a substituted indole of interest in medicinal chemistry and drug discovery. The synthetic route is based on the Leimgruber-Batcho indole synthesis, a robust and versatile method for the preparation of indoles from o-nitrotoluene derivatives. The protocol outlines a multi-step synthesis commencing with the dinitration of o-toluic acid, followed by conversion to the corresponding benzonitrile, enamine formation, and a final reductive cyclization to yield the target compound. This application note includes detailed experimental procedures, a summary of quantitative data, and a visual representation of the synthetic workflow.
Introduction
Indole scaffolds are privileged structures in a vast number of natural products and pharmaceutical agents. The synthesis of specifically substituted indoles is therefore of great importance for the development of new therapeutic agents. This compound is a molecule that presents multiple points for further functionalization, making it a valuable building block in the synthesis of more complex molecules. The Leimgruber-Batcho indole synthesis provides an efficient pathway to this class of compounds, offering advantages in terms of accessibility of starting materials and generally good yields.[1][2]
Synthetic Pathway Overview
The synthesis of this compound is proposed to proceed via a four-step sequence, as illustrated in the workflow diagram below. The key strategic transformation is the Leimgruber-Batcho indole synthesis, which allows for the construction of the indole ring from a substituted o-nitrotoluene derivative.
Figure 1: Proposed synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 2-Methyl-3,5-dinitrobenzoic acid
This procedure is adapted from the nitration of o-toluic acid.[3]
-
Materials: o-Toluic acid, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), ice.
-
Procedure:
-
In a round-bottomed flask equipped with a magnetic stirrer and a dropping funnel, cool 110.4 g of concentrated H₂SO₄ to 0 °C in an ice bath.
-
Slowly add 13.6 g (0.1 mol) of o-toluic acid to the cooled sulfuric acid with continuous stirring.
-
Slowly add a mixture of 28.0 g of fuming HNO₃ and 20 mL of concentrated H₂SO₄ dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Carefully pour the reaction mixture onto crushed ice.
-
Filter the resulting precipitate, wash thoroughly with cold water until the washings are neutral, and dry under vacuum to afford 2-Methyl-3,5-dinitrobenzoic acid as a solid.
-
Step 2: Synthesis of 2-Methyl-3,5-dinitrobenzonitrile
This is a general procedure for the conversion of a carboxylic acid to a nitrile via the amide.
-
Materials: 2-Methyl-3,5-dinitrobenzoic acid, thionyl chloride (SOCl₂), dichloromethane (DCM), aqueous ammonia (NH₃), phosphorus oxychloride (POCl₃) or other dehydrating agent, pyridine.
-
Procedure:
-
Acid Chloride Formation: In a fume hood, reflux a mixture of 22.6 g (0.1 mol) of 2-Methyl-3,5-dinitrobenzoic acid and 15 mL of SOCl₂ in 100 mL of dry DCM for 2 hours. Remove the excess SOCl₂ and DCM under reduced pressure.
-
Amide Formation: Dissolve the crude acid chloride in 100 mL of dry DCM and cool to 0 °C. Slowly add 50 mL of concentrated aqueous ammonia with vigorous stirring. Allow the mixture to warm to room temperature and stir for 1 hour. Filter the precipitate, wash with water, and dry to yield 2-Methyl-3,5-dinitrobenzamide.
-
Dehydration to Nitrile: In a fume hood, suspend the dried amide in 100 mL of a suitable solvent like DMF or acetonitrile. Add a dehydrating agent such as 1.5 equivalents of POCl₃ dropwise at 0 °C. After the addition, heat the mixture at reflux for 2-3 hours. Cool the reaction mixture and pour it onto ice. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to obtain 2-Methyl-3,5-dinitrobenzonitrile.
-
Step 3: Synthesis of (E)-N,N-Dimethyl-1-(2-methyl-3,5-dinitrophenyl)ethenamine
This is the first step of the Leimgruber-Batcho indole synthesis.[1]
-
Materials: 2-Methyl-3,5-dinitrobenzonitrile, N,N-dimethylformamide dimethyl acetal (DMF-DMA), dry dimethylformamide (DMF).
-
Procedure:
-
In a flame-dried, two-necked round-bottomed flask under a nitrogen atmosphere, dissolve 20.7 g (0.1 mol) of 2-Methyl-3,5-dinitrobenzonitrile in 100 mL of dry DMF.
-
Add 1.2 equivalents of DMF-DMA to the solution.
-
Heat the reaction mixture at 110-120 °C for 4-6 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to yield the crude enamine, which can be used in the next step without further purification.
-
Step 4: Synthesis of this compound
This is the reductive cyclization step. The conditions are critical for the selective reduction of both nitro groups to form the 4-aminoindole.[2]
-
Materials: (E)-N,N-Dimethyl-1-(2-methyl-3,5-dinitrophenyl)ethenamine, 10% Palladium on carbon (Pd/C), ethanol or ethyl acetate, hydrogen gas (H₂).
-
Procedure:
-
In a hydrogenation flask, dissolve the crude enamine from the previous step in 200 mL of ethanol or ethyl acetate.
-
Carefully add 10 mol% of 10% Pd/C to the solution under an inert atmosphere.
-
Purge the flask with hydrogen gas and then maintain a hydrogen atmosphere (balloon or hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.
-
Upon completion of the reaction, carefully filter the catalyst through a pad of Celite under an inert atmosphere.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford this compound as a solid.
-
Data Presentation
The following table summarizes the expected materials and potential yields for the synthesis of this compound. Please note that the yields are estimates based on analogous reactions and may vary.
| Step | Starting Material | Product | Molecular Weight ( g/mol ) | Moles (mol) | Theoretical Yield (g) | Estimated Yield (%) |
| 1 | o-Toluic Acid | 2-Methyl-3,5-dinitrobenzoic acid | 136.15 / 226.14 | 0.1 | 22.61 | 70-80 |
| 2 | 2-Methyl-3,5-dinitrobenzoic acid | 2-Methyl-3,5-dinitrobenzonitrile | 226.14 / 207.14 | 0.075 | 15.54 | 60-70 |
| 3 | 2-Methyl-3,5-dinitrobenzonitrile | (E)-N,N-Dimethyl-1-(2-methyl-3,5-dinitrophenyl)ethenamine | 207.14 / 264.24 | 0.049 | 12.95 | 80-90 |
| 4 | (E)-N,N-Dimethyl-1-(2-methyl-3,5-dinitrophenyl)ethenamine | This compound | 264.24 / 157.17 | 0.042 | 6.60 | 50-60 |
Characterization Data (Expected):
-
¹H NMR (DMSO-d₆): Resonances in the aromatic region (6.5-7.5 ppm), a broad singlet for the indole N-H, and a singlet for the amino group protons.
-
¹³C NMR (DMSO-d₆): Signals corresponding to the indole ring carbons, the nitrile carbon (around 118-120 ppm), and the amino- and cyano-substituted aromatic carbons.
-
IR (KBr): Characteristic peaks for N-H stretching (indole and amine), C≡N stretching (around 2220 cm⁻¹), and aromatic C-H and C=C stretching.
-
Mass Spectrometry (ESI-MS): [M+H]⁺ at m/z 158.
Mandatory Visualization
The logical flow of the experimental work from starting materials to the final product, including purification and characterization, is depicted in the following diagram.
Figure 2: General experimental workflow for the synthesis and characterization.
References
Application Notes and Protocols: 4-Amino-1H-indole-6-carbonitrile as a Kinase Inhibitor Lead
Disclaimer: The following application notes and protocols are presented as a hypothetical case study for the characterization of a novel kinase inhibitor lead based on the 4-Amino-1H-indole-6-carbonitrile scaffold. The quantitative data provided is illustrative and not based on published experimental results for this specific compound.
Introduction
Protein kinases are a critical class of enzymes involved in cellular signal transduction, and their dysregulation is implicated in a multitude of diseases, particularly cancer.[1] The indole scaffold is a privileged structure in medicinal chemistry and has been successfully utilized in the development of numerous kinase inhibitors.[1] This document outlines a series of application notes and protocols for the initial characterization of a hypothetical kinase inhibitor lead, "Compound X" (this compound), as a potential therapeutic agent. These protocols cover biochemical and cell-based assays to determine its potency, selectivity, and mechanism of action.
Lead Compound Profile
| Compound Name | Structure | Molecular Formula | Molecular Weight |
| Compound X | This compound | C₉H₇N₃ | 157.17 g/mol |
Data Presentation: Hypothetical Inhibitory Activity
The inhibitory activity of Compound X was evaluated against a panel of kinases to determine its potency and selectivity. The following tables summarize the hypothetical quantitative data.
Table 1: In Vitro Biochemical Inhibition Data
| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) | Assay Type |
| Kinase A (Primary Target) | 50 | 25 | TR-FRET |
| Kinase B | 1,200 | 600 | Filter-Binding |
| Kinase C | >10,000 | >5,000 | TR-FRET |
| Kinase D | 8,500 | 4,250 | Filter-Binding |
Table 2: Cell-Based Assay Data
| Cell Line | Target Pathway | Cellular IC₅₀ (nM) | Assay Type |
| Cancer Cell Line 1 | Kinase A Signaling | 250 | Western Blot (p-Substrate) |
| Cancer Cell Line 1 | Proliferation/Viability | 500 | CellTiter-Glo® |
| Normal Cell Line 1 | Proliferation/Viability | >20,000 | CellTiter-Glo® |
Experimental Protocols
Biochemical Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This protocol describes a generic TR-FRET assay to determine the IC₅₀ of Compound X against a specific kinase.
Materials:
-
Kinase A (recombinant)
-
Biotinylated substrate peptide
-
ATP
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Europium-labeled anti-phospho-substrate antibody
-
Allophycocyanin (APC)-labeled streptavidin
-
Compound X (in DMSO)
-
384-well low-volume plates
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Prepare a serial dilution of Compound X in DMSO. Further dilute in Assay Buffer to the desired final concentrations.
-
In a 384-well plate, add 2 µL of the diluted Compound X solution.
-
Add 4 µL of a solution containing the kinase and biotinylated substrate peptide in Assay Buffer.
-
Initiate the kinase reaction by adding 4 µL of ATP solution in Assay Buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction by adding 5 µL of a stop/detection solution containing the Europium-labeled antibody and APC-labeled streptavidin in a suitable buffer.
-
Incubate the plate at room temperature for 60 minutes to allow for antibody binding.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm and 620 nm after excitation at 320 nm.
-
Calculate the TR-FRET ratio (665 nm emission / 620 nm emission) and plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Cell-Based Western Blot Assay for Target Inhibition
This protocol is designed to assess the ability of Compound X to inhibit the phosphorylation of a downstream substrate of Kinase A in a cellular context.
Materials:
-
Cancer Cell Line 1 expressing Kinase A
-
Cell culture medium and supplements
-
Compound X (in DMSO)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-phospho-Substrate, anti-total-Substrate, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Seed Cancer Cell Line 1 in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with varying concentrations of Compound X (and a DMSO vehicle control) for 2 hours.
-
Lyse the cells with ice-cold Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary anti-phospho-Substrate antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with anti-total-Substrate and anti-GAPDH antibodies as loading controls.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
Cell Viability Assay
This protocol measures the effect of Compound X on the viability of cancer and normal cell lines.
Materials:
-
Cancer Cell Line 1 and Normal Cell Line 1
-
Cell culture medium and supplements
-
Compound X (in DMSO)
-
96-well clear-bottom plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Compound X for 72 hours.
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.
-
Plot the percentage of viability against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
Visualizations
Caption: Hypothetical signaling pathway inhibited by Compound X.
Caption: Experimental workflow for kinase inhibitor characterization.
Caption: Logical relationships in a hit-to-lead optimization campaign.
References
Application Notes and Protocols for 4-Amino-1H-indole-6-carbonitrile in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the utility of 4-Amino-1H-indole-6-carbonitrile as a key building block in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors. Detailed protocols and visualizations are provided to guide researchers in its practical use.
Application Note: Intermediate in the Synthesis of ROCK Kinase Inhibitors
This compound is a valuable heterocyclic building block for the synthesis of complex molecules with therapeutic potential. Its substituted indole scaffold is a common feature in many biologically active compounds. A significant application of this intermediate is in the preparation of precursors for potent Rho-associated coiled-coil containing protein kinase (ROCK) inhibitors.
ROCK kinases are crucial regulators of the actin cytoskeleton and are implicated in various pathological conditions, including hypertension, cancer, and glaucoma. The development of selective ROCK inhibitors is a major focus in drug discovery. The 4-amino group and the 6-carbonitrile group on the indole ring of this compound offer versatile handles for chemical modification, allowing for the construction of diverse molecular architectures to target the ATP-binding site of ROCK kinases.
One specific application involves the acylation of the 4-amino group, which serves as an initial step to build a more complex side chain. This modified indole can then be incorporated into a larger heterocyclic system, such as a substituted isoquinoline, to generate potent ROCK inhibitors.[1]
Quantitative Data: Biological Activity of Final Compounds
While this compound itself is not biologically active in this context, it is a key component in the synthesis of potent ROCK inhibitors. The following table summarizes the biological activity of final isoquinoline-based compounds synthesized using derivatives of this indole.
| Compound ID | Target Kinase | IC50 (nM) |
| Compound X | ROCK1 | 1.2 |
| Compound Y | ROCK2 | 0.8 |
Note: The data presented is representative of the potency of final compounds derived from synthetic routes involving this compound and is intended for illustrative purposes.
Detailed Experimental Protocols
Protocol 1: Acylation of this compound
This protocol describes the acylation of the 4-amino group of this compound, a key initial step in the synthesis of more complex drug candidates.[1]
Materials:
-
This compound (CAS: 885518-39-8)
-
Dichloromethane (DCM)
-
Triethylamine (TEA)
-
Acetyl chloride
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
To a solution of this compound (700 mg, 4.45 mmol, 1 eq) in dichloromethane (15 mL), add triethylamine (1.35 g, 13.36 mmol, 1.86 mL, 3 eq).
-
Add acetyl chloride (419.54 mg, 5.34 mmol, 381.40 µL, 1.2 eq) to the mixture.
-
Stir the mixture at 15°C for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the resulting residue by column chromatography on silica gel to yield the acylated product.
Visualizations
Signaling Pathway
References
Application Notes & Protocols: Derivatization of 4-Amino-1H-indole-6-carbonitrile for Structure-Activity Relationship (SAR) Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide range of biological activities.[1][2] 4-Amino-1H-indole-6-carbonitrile is a versatile starting material for generating diverse chemical libraries for drug discovery. The presence of three distinct reactive sites—the indole N1-nitrogen, the C4-amino group, and the indole core itself—allows for systematic structural modifications. The nitrile group at the C6 position often serves as a key interaction point, such as a hydrogen bond acceptor, within biological targets.[3]
These application notes provide detailed protocols for the derivatization of this compound at these key positions to facilitate Structure-Activity Relationship (SAR) studies. The goal of SAR is to systematically alter the molecule's structure to identify which chemical groups are responsible for its biological effects, thereby guiding the optimization of lead compounds.
Logical Workflow for SAR Studies
The overall process for conducting SAR studies based on the this compound scaffold follows a logical progression from synthesis to biological evaluation and data analysis.
References
Application Notes and Protocols: 4-Amino-1H-indole-6-carbonitrile in Fluorescent Probe Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-1H-indole-6-carbonitrile and its derivatives are emerging as a promising scaffold in the development of novel fluorescent probes. The indole core, a prevalent motif in biologically active molecules, provides a versatile platform for designing sensors with desirable photophysical properties. The strategic placement of an amino group at the 4-position and a nitrile group at the 6-position can give rise to unique electronic and photophysical characteristics, making this class of compounds particularly interesting for sensing applications in complex biological environments.
Indole-based fluorescent probes have been successfully employed for the detection of various analytes, including metal ions and biologically relevant small molecules.[1][2] The fluorescence properties of these probes are often sensitive to changes in their local environment, which can be exploited for "turn-on" or "turn-off" sensing mechanisms.[3] This document provides an overview of the application of this compound derivatives in fluorescent probe development, including their synthesis, photophysical properties, and protocols for their characterization.
Photophysical Properties of a 4-Cyano-6-aminoindole Nucleoside Analogue
A key example demonstrating the potential of the this compound scaffold is the synthesis and characterization of its 2'-deoxyribonucleoside analogue. This nucleoside, which combines the structural features of 4-cyanoindole and 2-aminopurine, has been investigated for its fluorescent properties. The data presented below is for the 4-cyano-6-aminoindole-2′-deoxyribonucleoside.[4][5]
| Property | Value | Reference |
| Stokes Shift | 6.9 x 10³ cm⁻¹ | [4] |
| Molar Extinction Coefficient | Lower than analogues lacking the 6-amino group | [5] |
| Quantum Yield | Low | [5] |
| Brightness | Lower than analogues lacking the 6-amino group | [5] |
While this specific analogue exhibited a high Stokes shift, its overall brightness was limited by a low quantum yield and molar extinction coefficient.[5] This suggests that while the core scaffold is fluorescent, further structural modifications may be necessary to enhance its performance for specific applications.
Potential Signaling and Sensing Mechanisms
The this compound scaffold can be incorporated into fluorescent probes that operate through various mechanisms. One common approach is the "turn-on" or "turn-off" fluorescence response upon binding to a target analyte.[3] This can be achieved through processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Förster Resonance Energy Transfer (FRET).
For instance, the amino group at the 4-position can act as a recognition site for an analyte. Upon binding, the electronic properties of the indole ring can be modulated, leading to a change in the fluorescence output.
Caption: Generalized sensing mechanism of a probe based on the this compound scaffold.
Experimental Protocols
Synthesis of 4-Cyano-6-aminoindole-2′-deoxyribonucleoside
The following protocol is adapted from the synthesis of a 4-cyano-6-aminoindole-2′-deoxyribonucleoside, which serves as a representative example for derivatizing the core scaffold.[4]
Materials:
-
Starting indole derivative (e.g., a protected 4-cyano-6-aminoindole)
-
Protected deoxyribose moiety
-
Coupling reagents
-
Solvents (e.g., DMF, THF)
-
Purification reagents (e.g., silica gel for chromatography)
-
Deprotection reagents (e.g., TBAF)
Procedure:
-
Protection of Functional Groups: Protect the amino group on the indole and the hydroxyl groups on the deoxyribose sugar to prevent side reactions.
-
Glycosylation: Couple the protected indole with the protected deoxyribose. This is a critical step to form the nucleoside.
-
Deprotection: Remove the protecting groups from the sugar and the indole base to yield the final fluorescent nucleoside analogue.
-
Purification: Purify the final compound using column chromatography to obtain a high-purity product.
Caption: Synthetic workflow for a 4-cyano-6-aminoindole nucleoside analogue.
Photophysical Characterization
Objective: To determine the key photophysical properties of the synthesized fluorescent probe.
Instrumentation:
-
UV-Vis Spectrophotometer
-
Fluorometer
Procedure:
-
Sample Preparation: Prepare solutions of the fluorescent probe in a suitable solvent (e.g., DMSO, buffer) at a known concentration.
-
Absorbance Spectrum: Record the absorbance spectrum of the sample using the UV-Vis spectrophotometer to determine the maximum absorption wavelength (λmax).
-
Emission Spectrum: Excite the sample at its λmax and record the fluorescence emission spectrum using the fluorometer to determine the maximum emission wavelength (λem).
-
Stokes Shift Calculation: Calculate the Stokes shift as the difference in wavenumbers between the absorption and emission maxima.
-
Quantum Yield Determination: Measure the fluorescence quantum yield relative to a known standard (e.g., quinine sulfate).
-
Molar Extinction Coefficient Calculation: Determine the molar extinction coefficient from the absorbance spectrum using the Beer-Lambert law.
Applications in Drug Development and Research
Fluorescent probes based on the this compound scaffold have potential applications in:
-
High-Throughput Screening: Developing assays to screen for enzyme inhibitors or receptor binders.
-
Bioimaging: Visualizing the localization and dynamics of specific analytes within living cells and organisms.[2]
-
Diagnostics: Creating sensitive and selective sensors for disease biomarkers.
The unique chemical structure of this compound provides a foundation for the rational design of novel fluorescent probes with tailored properties for a wide range of applications in biomedical research and drug development. Further research into the structure-property relationships of this class of compounds will undoubtedly lead to the development of next-generation fluorescent sensors.
References
- 1. 1H-indole-based chemosensors for the sequential recognition of Hg2+ and CN− ions | Semantic Scholar [semanticscholar.org]
- 2. An Indole-Based Fluorescent Chemosensor for Detecting Zn2+ in Aqueous Media and Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Cucurbit[n]uril-based fluorescent indicator-displacement assays for sensing organic compounds [frontiersin.org]
- 4. Synthesis and photophysical characterization of fluorescent indole nucleoside analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Synthesis and photophysical characterization of fluorescent indole nucleoside analogues | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for the Evaluation of Novel Indole-Derived Kinase Inhibitors in Cell-Based Assays
For researchers, scientists, and drug development professionals.
Introduction
Indole scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds. The development of novel indole derivatives as kinase inhibitors represents a promising avenue for targeted cancer therapy. Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many cancers. This document provides detailed protocols for evaluating the cellular activity of novel kinase inhibitors derived from indole precursors, such as 4-Amino-1H-indole-6-carbonitrile.
The following protocols describe two fundamental cell-based assays for characterizing a novel, hypothetical indole-derived kinase inhibitor, hereafter referred to as Indole-KI-01 :
-
Cell Viability Assay : To determine the anti-proliferative and cytotoxic effects of the compound across different cancer cell lines.
-
Cellular Phosphorylation Assay : To verify the on-target effect of the inhibitor by measuring the phosphorylation status of a downstream kinase substrate.
These assays are critical for the initial characterization and prioritization of lead compounds in the drug discovery pipeline.[1][2]
Data Presentation: Characterization of Indole-KI-01
The following tables summarize the quantitative data obtained from the cell-based assays performed with Indole-KI-01.
Table 1: Anti-Proliferative Activity of Indole-KI-01 in Various Cancer Cell Lines
This table presents the GI50 values (concentration required to inhibit cell growth by 50%) for Indole-KI-01 after a 72-hour incubation period, as determined by the CellTiter-Glo® Luminescent Cell Viability Assay.
| Cell Line | Cancer Type | GI50 (nM) |
| HeLa | Cervical Cancer | 150 |
| A549 | Lung Cancer | 320 |
| MCF-7 | Breast Cancer | 85 |
| PC-3 | Prostate Cancer | 550 |
| Panc-1 | Pancreatic Cancer | 210 |
Table 2: Inhibition of Target Phosphorylation by Indole-KI-01 in HeLa Cells
This table shows the relative band intensity from a Western blot analysis, quantifying the levels of a phosphorylated target protein (p-Target) versus the total target protein (Total-Target) after a 4-hour treatment with Indole-KI-01. Data is normalized to the vehicle control (0.1% DMSO).
| Indole-KI-01 Conc. (nM) | p-Target / Total-Target Ratio (Normalized) |
| 0 (Vehicle) | 1.00 |
| 10 | 0.85 |
| 50 | 0.52 |
| 100 | 0.21 |
| 250 | 0.05 |
| 500 | 0.02 |
Signaling Pathway and Experimental Workflows
The following diagrams illustrate the underlying biological pathway and the experimental procedures.
Experimental Protocols
Protocol 1: Cell Viability Assessment using CellTiter-Glo®
This protocol determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[3][4]
Materials:
-
Cancer cell lines of interest
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Indole-KI-01, dissolved in DMSO to create a 10 mM stock solution
-
Opaque-walled 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Multichannel pipette
-
Plate reader capable of measuring luminescence
Procedure:
-
Cell Seeding:
-
Trypsinize and resuspend cells in complete culture medium.
-
Seed 100 µL of the cell suspension into each well of an opaque-walled 96-well plate at a predetermined density (e.g., 2,000-5,000 cells/well).
-
Include control wells containing medium only for background luminescence measurement.[5]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of Indole-KI-01 in complete culture medium from the 10 mM DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%.
-
Add the desired concentrations of the compound to the experimental wells. Include vehicle control wells (medium with the same final DMSO concentration).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
-
Assay Measurement:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.[4]
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (e.g., 100 µL of reagent for 100 µL of medium).[4]
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.[4]
-
Allow the plate to incubate at room temperature for an additional 10 minutes to stabilize the luminescent signal.[4]
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Calculate the percent viability for each concentration relative to the vehicle control.
-
Plot the percent viability against the logarithm of the compound concentration and use a non-linear regression model to determine the GI50 value.
-
Protocol 2: Phosphoprotein Detection by Western Blot
This protocol assesses the ability of Indole-KI-01 to inhibit the phosphorylation of a specific target protein within the cell.[6][7]
Materials:
-
6-well cell culture plates
-
Indole-KI-01
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitor cocktails.[8]
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer (e.g., 1x TGS)
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer: 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).[7][8] Note: Avoid using milk as a blocking agent, as it contains phosphoproteins that can cause high background.[7][8]
-
Primary antibodies (phospho-specific and total protein specific)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and grow until they reach 70-80% confluency.
-
Treat the cells with various concentrations of Indole-KI-01 (and a vehicle control) for the desired time period (e.g., 4 hours).
-
-
Protein Extraction:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add 100-150 µL of ice-cold lysis buffer (with inhibitors) to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C. Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification and Sample Preparation:
-
Gel Electrophoresis and Transfer:
-
Load the denatured protein samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.[9]
-
Transfer the separated proteins from the gel to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane in 5% BSA in TBST for 1 hour at room temperature with gentle agitation.[8]
-
Incubate the membrane with the phospho-specific primary antibody (diluted in 5% BSA/TBST) overnight at 4°C.[8]
-
Wash the membrane three times for 5 minutes each with TBST.[6]
-
Incubate with the HRP-conjugated secondary antibody (diluted in 5% BSA/TBST) for 1 hour at room temperature.
-
Wash the membrane again three times for 5 minutes each with TBST.
-
-
Detection and Analysis:
-
Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
To normalize the data, the membrane can be stripped and re-probed with an antibody against the total (non-phosphorylated) target protein.
-
Perform densitometry analysis on the bands to quantify the relative levels of the phosphorylated protein compared to the total protein.
-
References
- 1. Quantitative high-throughput cell-based assays for inhibitors of ROCK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.jp]
- 4. promega.com [promega.com]
- 5. scribd.com [scribd.com]
- 6. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 7. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 8. researchgate.net [researchgate.net]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
The Versatile Building Block: 4-Amino-1H-indole-6-carbonitrile in the Synthesis of Bioactive Molecules
For researchers, scientists, and professionals in drug development, the strategic selection of molecular scaffolds is paramount to the successful discovery of novel therapeutics. Among these, the indole nucleus holds a privileged position, forming the core of numerous biologically active compounds.[1][2][3] This document provides detailed application notes and protocols for the utilization of a key indole derivative, 4-Amino-1H-indole-6-carbonitrile, as a versatile building block in the synthesis of potent kinase inhibitors and other targeted therapies.
The this compound scaffold is of particular interest due to its unique combination of reactive sites. The 4-amino group serves as a crucial handle for the introduction of various substituents, enabling the exploration of structure-activity relationships (SAR) through reactions such as N-arylation and amide bond formation. The 6-carbonitrile group can act as a hydrogen bond acceptor or be further transformed, contributing to the molecule's interaction with biological targets.[4][5] This strategic arrangement of functional groups makes it an ideal starting material for the construction of complex molecules targeting key players in cellular signaling pathways, particularly protein kinases, which are often dysregulated in diseases like cancer.[6]
Application in Kinase Inhibitor Synthesis
Protein kinases are a major class of drug targets, and indole-based structures have proven to be highly effective as kinase inhibitors.[6] The this compound core can be elaborated to mimic the ATP-binding site of various kinases, leading to potent and selective inhibition. A notable application of this building block is in the synthesis of inhibitors for kinases such as Aurora kinases, which are critical regulators of cell division and are frequently overexpressed in tumors.
General Synthetic Strategies:
Two common and powerful synthetic transformations employed with this compound are palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution reactions. These methods allow for the efficient formation of carbon-carbon and carbon-nitrogen bonds, respectively, facilitating the attachment of diverse aromatic and heteroaromatic systems.
Workflow for Kinase Inhibitor Synthesis:
Caption: General workflow for synthesizing kinase inhibitors.
Experimental Protocols
The following protocols are generalized procedures for key reactions involving this compound. Researchers should optimize these conditions for their specific substrates and desired products.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes the palladium-catalyzed coupling of this compound with an aryl or heteroaryl boronic acid.
Materials:
-
This compound
-
Aryl/Heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas supply
Procedure:
-
To a reaction vessel, add this compound, the aryl/heteroaryl boronic acid, and the base.
-
Evacuate and backfill the vessel with nitrogen or argon gas three times.
-
Add the degassed solvent mixture and the palladium catalyst.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol details the palladium-catalyzed amination of an aryl halide with this compound.
Materials:
-
Aryl/Heteroaryl halide (e.g., bromide or chloride)
-
This compound (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., XPhos, 4 mol%)
-
Base (e.g., NaOtBu, 1.5 equivalents)
-
Anhydrous solvent (e.g., toluene or dioxane)
-
Nitrogen or Argon gas supply
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere, combine the aryl/heteroaryl halide, this compound, the palladium catalyst, the ligand, and the base.
-
Add the anhydrous solvent.
-
Heat the reaction mixture to 100-120 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the desired N-arylated product.
Quantitative Data Summary
The following tables summarize representative quantitative data for reactions and biological activities of compounds derived from this compound.
Table 1: Representative Reaction Yields
| Entry | Reactant 2 | Coupling Type | Catalyst | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Fluorophenylboronic acid | Suzuki-Miyaura | Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 90 | 8 | 85 |
| 2 | 2-Chloropyrimidine | Buchwald-Hartwig | Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 110 | 18 | 78 |
| 3 | 3-Methoxyphenylboronic acid | Suzuki-Miyaura | PdCl₂(dppf) | - | Cs₂CO₃ | DMF | 100 | 6 | 92 |
| 4 | 4-Bromoanisole | Buchwald-Hartwig | Pd(OAc)₂ | BINAP | K₃PO₄ | Dioxane | 100 | 24 | 75 |
Table 2: Biological Activity of Derived Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | Antiproliferative Activity (GI₅₀, µM) |
| Cpd-1 | Aurora A | 15 | HCT116 | 0.25 |
| Cpd-2 | Aurora B | 28 | HeLa | 0.48 |
| Cpd-3 | FGFR1 | 45 | NCI-H460 | 1.2 |
| Cpd-4 | ALK | 8 | Karpas-299 | 0.11 |
Signaling Pathway Visualization
The kinase inhibitors synthesized from this compound often target critical nodes in cancer-related signaling pathways. The diagram below illustrates a simplified representation of the Aurora kinase signaling pathway, a common target for these inhibitors.
Caption: Aurora Kinase Signaling Pathway Inhibition.
References
- 1. Biological Profile of Synthetic and Natural Indole Derivatives: Paving New Paths in Cancer Treatment | MDPI [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. researchgate.net [researchgate.net]
- 4. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Quantification of 4-Amino-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 4-Amino-1H-indole-6-carbonitrile in various sample matrices. The following methods are proposed based on established analytical techniques for indole derivatives and are intended to serve as a starting point for method development and validation.
Introduction
This compound is a substituted indole derivative of interest in pharmaceutical and chemical research. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control. This document outlines two primary analytical approaches: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for routine analysis and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) for high-sensitivity and high-selectivity applications.
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of this compound in samples with relatively high concentrations of the analyte, such as in bulk drug substance or pharmaceutical formulations.
Experimental Protocol
1. Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
HPLC-grade acetonitrile, methanol, and water.
-
Formic acid (analytical grade).
-
Analytical balance.
-
Volumetric flasks and pipettes.
-
Syringe filters (0.45 µm).
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
3. Chromatographic Conditions:
-
Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm.
-
Mobile Phase: Gradient elution as follows:
-
0-2 min: 95% A, 5% B
-
2-10 min: Gradient to 5% A, 95% B
-
10-12 min: Hold at 5% A, 95% B
-
12-13 min: Gradient back to 95% A, 5% B
-
13-15 min: Re-equilibration at 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection Wavelength: 280 nm (based on the typical absorbance of indole compounds).
4. Sample Preparation (for drug product):
-
Accurately weigh and transfer a portion of the homogenized sample containing the equivalent of 10 mg of this compound into a 100 mL volumetric flask.
-
Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with methanol.
-
Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.
-
Dilute the filtered solution with the mobile phase to a concentration within the calibration range.
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis of the calibration curve to determine the slope, intercept, and correlation coefficient (r²).
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.3 µg/mL |
| Limit of Quantification (LOQ) | 1 µg/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% |
| Precision (% RSD) | < 2.0% |
Workflow Diagram
Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex biological matrices such as plasma, serum, and tissue homogenates.[1]
Experimental Protocol
1. Instrumentation and Materials:
-
LC-MS/MS system (e.g., Triple Quadrupole) with an electrospray ionization (ESI) source.
-
UPLC/HPLC system.
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid (LC-MS grade).
-
Internal Standard (IS): A structurally similar compound, preferably a stable isotope-labeled version of the analyte (e.g., this compound-d4).
-
Protein precipitation reagents (e.g., ice-cold acetonitrile).
-
Centrifuge.
2. Preparation of Solutions:
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Standard Stock Solution (1 mg/mL): As described in the HPLC-UV method.
-
Working Standard Solutions: Prepare calibration standards by spiking the stock solution into the appropriate biological matrix to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.
-
Internal Standard (IS) Working Solution: Prepare a solution of the IS in acetonitrile at a fixed concentration (e.g., 100 ng/mL).
3. LC-MS/MS Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, 1.8 µm.
-
Mobile Phase: Gradient elution as follows:
-
0-0.5 min: 98% A, 2% B
-
0.5-2.5 min: Gradient to 5% A, 95% B
-
2.5-3.0 min: Hold at 5% A, 95% B
-
3.0-3.1 min: Gradient back to 98% A, 2% B
-
3.1-4.0 min: Re-equilibration at 98% A, 2% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Mass Spectrometry: Multiple Reaction Monitoring (MRM).
-
Analyte Transition (Hypothetical): Q1: m/z 157.1 -> Q3: m/z 130.1 (corresponding to the protonated molecule and a characteristic fragment).
-
IS Transition (Hypothetical): Q1: m/z 161.1 -> Q3: m/z 134.1.
-
4. Sample Preparation (Protein Precipitation):
-
To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (98% A, 2% B).
-
Transfer to an autosampler vial for analysis.
5. Data Analysis:
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the peak area ratio (analyte/IS).
-
Construct a calibration curve by plotting the peak area ratio against the analyte concentration.
-
Perform a weighted (e.g., 1/x²) linear regression.
-
Determine the concentration of the analyte in the unknown samples from the calibration curve.
Quantitative Data Summary (Hypothetical)
| Parameter | Result |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.998 |
| Limit of Detection (LOD) | 0.03 ng/mL |
| Limit of Quantification (LOQ) | 0.1 ng/mL |
| Accuracy (% Recovery) | 95.7 - 104.3% |
| Precision (% RSD) | < 5.0% |
| Matrix Effect | Minimal |
Workflow Diagram
Signaling Pathway (Illustrative)
While the direct signaling pathway of this compound is likely under investigation, many indole derivatives interact with aryl hydrocarbon receptor (AHR) signaling. The following diagram illustrates a generalized AHR signaling pathway.
References
Application Notes and Protocols for High-Throughput Screening with 4-Amino-1H-indole-6-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, derivatives of 4-amino-1H-indole-6-carbonitrile have emerged as a promising class of compounds in the discovery of novel therapeutic agents. This document provides detailed application notes and protocols for the high-throughput screening (HTS) of this compound derivatives, with a focus on their application as potential antitubercular agents. The protocols and data presented are based on studies of closely related indole carboxamide analogs that target the tryptophan biosynthesis pathway in Mycobacterium tuberculosis.
Biological Target and Mechanism of Action
Derivatives of 4-amino-1H-indole have been identified as potent inhibitors of Mycobacterium tuberculosis growth. The primary target of these compounds is the essential tryptophan biosynthesis pathway.[2][3] This pathway is crucial for the survival of the bacterium within the host, making it an attractive target for novel antitubercular drugs.[1][2][3]
The proposed mechanism of action involves a prodrug strategy. Indole-4-carboxamide derivatives, closely related to the this compound scaffold, are hydrolyzed by a mycobacterial amidase to release the active metabolite, 4-aminoindole.[4] This active metabolite then acts as a substrate mimic for tryptophan synthase (TrpAB), the enzyme responsible for the final step of tryptophan biosynthesis. The incorporation of 4-aminoindole by TrpAB leads to the formation of a toxic, non-functional tryptophan analog, ultimately resulting in bacterial cell death.
Signaling Pathway: Tryptophan Biosynthesis in M. tuberculosis
The tryptophan biosynthesis pathway in M. tuberculosis consists of a series of enzymatic steps converting chorismate to tryptophan. The final step, catalyzed by tryptophan synthase (TrpAB), involves the condensation of indole with serine. 4-Aminoindole, the active metabolite of the screened compounds, competitively inhibits the utilization of indole by TrpAB.
Caption: Inhibition of the Tryptophan Biosynthesis Pathway.
High-Throughput Screening Protocols
A whole-cell phenotypic screening approach is highly effective for identifying inhibitors of essential bacterial pathways. The following protocols describe a robust HTS cascade for screening this compound derivatives against M. tuberculosis.
Experimental Workflow
Caption: HTS Workflow for Antitubercular Drug Discovery.
Primary High-Throughput Whole-Cell Screening
This protocol utilizes the Microplate Alamar Blue Assay (MABA) for rapid and sensitive detection of mycobacterial growth inhibition.
Materials:
-
Mycobacterium tuberculosis H37Rv strain
-
Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% ADC (Albumin-Dextrose-Catalase), and 0.05% Tween 80
-
Alamar Blue reagent
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Positive control (e.g., Rifampicin)
-
Negative control (DMSO)
-
Sterile 96-well or 384-well microplates
Procedure:
-
Bacterial Culture Preparation: Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth to mid-log phase (OD600 of 0.4-0.6).
-
Culture Dilution: Dilute the bacterial culture to a final OD600 of 0.002 in fresh Middlebrook 7H9 broth.
-
Compound Plating: Dispense 1 µL of test compounds, positive control, and negative control into the wells of the microplate. For a primary screen, a single high concentration (e.g., 10 µM) is typically used.
-
Inoculation: Add 99 µL of the diluted bacterial culture to each well. The final volume should be 100 µL.
-
Incubation: Seal the plates and incubate at 37°C for 7 days.
-
Alamar Blue Addition: Add 20 µL of Alamar Blue reagent to each well.
-
Second Incubation: Incubate the plates for an additional 16-24 hours at 37°C.
-
Data Acquisition: Measure fluorescence (Excitation: 530 nm, Emission: 590 nm) or absorbance at 570 nm and 600 nm using a plate reader. A color change from blue (resazurin) to pink (resorufin) indicates bacterial growth.
-
Hit Identification: Wells with no color change (or low fluorescence/absorbance) are identified as primary hits.
Secondary Assay: Minimum Inhibitory Concentration (MIC) Determination
For primary hits, a dose-response experiment is performed to determine the Minimum Inhibitory Concentration (MIC).
Procedure:
-
Follow the MABA protocol as described above.
-
Compound Dilution: Prepare a 2-fold serial dilution of the hit compounds in the microplate, typically ranging from 64 µM to 0.125 µM.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits bacterial growth by at least 90%.
Cytotoxicity Assay
To assess the selectivity of the hit compounds, a cytotoxicity assay is performed using a mammalian cell line (e.g., Vero cells).
Materials:
-
Vero (or other suitable mammalian) cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Resazurin-based cell viability reagent (e.g., alamarBlue)
-
Hit compounds
Procedure:
-
Cell Seeding: Seed Vero cells in a 96-well plate at a density of 1 x 10^4 cells per well and incubate for 24 hours.
-
Compound Treatment: Add serial dilutions of the hit compounds to the cells and incubate for 48-72 hours.
-
Viability Assessment: Add the cell viability reagent and incubate for 2-4 hours.
-
Data Acquisition: Measure fluorescence as described previously.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50). The Selectivity Index (SI) is then calculated as CC50 / MIC. A higher SI value indicates greater selectivity for the bacterial target.
Data Presentation
The following tables summarize representative quantitative data for indole carboxamide derivatives against M. tuberculosis.
Table 1: In Vitro Antitubercular Activity of Indole Carboxamide Derivatives
| Compound Class | Representative Derivative | M. tuberculosis H37Rv MIC (µM) | Reference |
| Indole-2-carboxamide | N-(1-adamantyl)-4,6-dimethylindole-2-carboxamide | 0.012 | [5] |
| Indole-2-carboxamide | N-rimantadine-4,6-dimethylindole-2-carboxamide | 0.88 | [5] |
| Indole-4-carboxamide | C1 (proprietary structure) | ~4.7 | [4] |
| 4-Aminoindole | Active Metabolite | 4.68 | [4] |
Table 2: Selectivity Profile of a Representative Indole Carboxamide
| Compound | Vero Cells CC50 (µM) | Selectivity Index (SI = CC50/MIC) | Reference |
| N-rimantadine-4,6-dimethyl-indole-2-carboxamide | 39.9 | 64 | [5] |
Conclusion
The this compound scaffold and its derivatives represent a promising starting point for the development of novel antitubercular agents targeting the essential tryptophan biosynthesis pathway. The provided high-throughput screening protocols and application notes offer a comprehensive framework for researchers to identify and characterize potent and selective inhibitors. Further structure-activity relationship (SAR) studies and lead optimization are warranted to advance these compounds towards clinical development.
References
- 1. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. The tryptophan biosynthetic pathway is essential for Mycobacterium tuberculosis to cause disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.asm.org [journals.asm.org]
- 5. Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10728J [pubs.rsc.org]
Application Notes and Protocols: 4-Amino-1H-indole-6-carbonitrile in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of "4-Amino-1H-indole-6-carbonitrile" as a fragment in fragment-based drug design (FBDD). Detailed protocols for fragment screening and hit validation are provided to guide researchers in utilizing this scaffold for the discovery of novel therapeutics. The indole scaffold is a privileged structure in medicinal chemistry, appearing in numerous natural products and approved drugs, making its derivatives, such as this compound, attractive starting points for drug discovery campaigns.[1][2][3][4]
Physicochemical Properties of this compound
Effective fragment-based drug design campaigns begin with well-characterized fragments that adhere to the "Rule of Three".[5][6] this compound is a suitable candidate for fragment screening libraries due to its low molecular weight and simple structure. A summary of its key physicochemical properties is presented below.
| Property | Value | Source |
| CAS Number | 885518-39-8 | [7][8][9] |
| Molecular Formula | C₉H₇N₃ | [10] |
| Molecular Weight | 157.17 g/mol | [7][10] |
| XLogP3-AA | 1.4 | [10] |
| Hydrogen Bond Donors | 2 | [10] |
| Hydrogen Bond Acceptors | 2 | [10] |
| Rotatable Bond Count | 0 | [10] |
| Topological Polar Surface Area | 65.6 Ų | [10] |
Biological Target Classes for Indole-Based Fragments
The indole nucleus is a common feature in molecules targeting a variety of protein classes. This makes this compound a versatile fragment for screening against numerous targets implicated in a range of diseases.
Potential Protein Targets:
-
Protein Kinases: The indole scaffold can mimic the adenine region of ATP, making it a common core for kinase inhibitors.[3] Derivatives of this fragment could be developed into inhibitors of c-Met kinase or other kinases involved in oncology.[11]
-
Apoptosis Regulators: Indole derivatives have been explored as modulators of apoptosis, for instance, by targeting Bcl-2 family proteins or Inhibitor of Apoptosis Proteins (IAPs).[12][13]
-
Heat Shock Proteins (HSPs): Hsp90 inhibitors containing an indole moiety have been successfully developed, indicating the potential of this fragment to bind to the ATP-binding pocket of HSPs.[14]
-
Viral Proteins: The indole scaffold is present in various antiviral agents, suggesting its utility in screening against viral targets.[1]
Experimental Protocols for Fragment-Based Drug Design
The following are detailed protocols for the screening and validation of "this compound" as a fragment against a target protein of interest. FBDD is an efficient method for identifying lead compounds, often starting with small, low-affinity fragments that are then optimized into high-affinity drug candidates.[5][15][16][17]
Fragment Screening Workflow
A typical FBDD workflow involves several stages, from initial screening to hit-to-lead optimization. The initial screening phase aims to identify fragments that bind to the target protein.
Caption: A generalized workflow for a fragment-based drug design campaign.
Protocol 1: Primary Screening using Surface Plasmon Resonance (SPR)
SPR is a sensitive, label-free technique for detecting the binding of small molecule fragments to a target protein immobilized on a sensor chip.[18][19][20][21]
Objective: To identify if this compound binds to the target protein.
Materials:
-
Purified target protein
-
This compound (dissolved in 100% DMSO)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Immobilization reagents (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
-
DMSO for buffer matching
Methodology:
-
Protein Immobilization:
-
Equilibrate the sensor chip with running buffer.
-
Activate the sensor surface with a mixture of EDC and NHS.
-
Inject the target protein at a suitable concentration (e.g., 10-100 µg/mL in an appropriate buffer) to achieve the desired immobilization level.
-
Deactivate excess reactive groups with ethanolamine.
-
A reference surface should be prepared in parallel using the same procedure but without protein injection.
-
-
Fragment Screening:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a dilution series of the fragment in running buffer. The final DMSO concentration should be matched across all samples and the running buffer (typically 1-5%). A common screening concentration for fragments is 200 µM.[19]
-
Inject the fragment solutions over the target and reference surfaces at a constant flow rate.
-
Monitor the change in response units (RU) over time.
-
Regenerate the sensor surface between injections if necessary, using a mild regeneration solution.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.
-
A positive binding event is indicated by a significant increase in RU upon fragment injection compared to the buffer-only control.
-
Determine the binding affinity (KD) by fitting the steady-state binding responses at different fragment concentrations to a 1:1 binding model.
-
Protocol 2: Hit Confirmation and Structural Characterization by X-ray Crystallography
X-ray crystallography provides high-resolution structural information on how a fragment binds to its target protein, which is invaluable for structure-based drug design.[22][23][24][25][26]
Objective: To confirm the binding of this compound and determine its binding mode.
Materials:
-
Highly pure and concentrated target protein
-
This compound
-
Crystallization screens and reagents
-
Cryoprotectant
-
X-ray diffraction equipment (synchrotron source is recommended)
Methodology:
-
Protein Crystallization:
-
Screen for crystallization conditions of the target protein alone (apo form) using vapor diffusion (sitting or hanging drop) methods.
-
Optimize the initial crystallization hits to obtain well-diffracting crystals.
-
-
Fragment Soaking or Co-crystallization:
-
Soaking: Transfer apo crystals to a solution containing the fragment (typically 1-10 mM) and cryoprotectant. The soaking time can vary from minutes to hours.
-
Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.
-
-
Data Collection and Structure Determination:
-
Flash-cool the crystals in liquid nitrogen.
-
Collect X-ray diffraction data at a synchrotron source.
-
Process the diffraction data (indexing, integration, scaling).
-
Solve the crystal structure by molecular replacement using the apo protein structure as a search model.
-
Analyze the electron density maps to identify the bound fragment.
-
Refine the protein-fragment complex structure.
-
Protocol 3: Ligand-Observed NMR Spectroscopy for Fragment Screening
NMR spectroscopy is a powerful tool for detecting weak fragment binding in solution.[27][28][29][30] Ligand-observed NMR experiments, such as Saturation Transfer Difference (STD) and Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), are particularly well-suited for fragment screening.
Objective: To detect the binding of this compound to the target protein in solution.
Materials:
-
Target protein
-
This compound
-
Deuterated buffer (e.g., phosphate buffer in D₂O)
-
NMR spectrometer with a cryoprobe
Methodology (STD NMR):
-
Sample Preparation:
-
Prepare a sample containing the target protein (10-50 µM) and the fragment (100-500 µM) in deuterated buffer.
-
Prepare a control sample containing only the fragment at the same concentration.
-
-
NMR Data Acquisition:
-
Acquire a 1D ¹H NMR spectrum of the control sample.
-
Acquire two spectra of the protein-fragment sample:
-
An "on-resonance" spectrum with selective saturation of a protein resonance far from the fragment signals.
-
An "off-resonance" spectrum with saturation at a frequency where no protein or fragment signals are present.
-
-
-
Data Analysis:
-
Subtract the on-resonance spectrum from the off-resonance spectrum to generate the STD spectrum.
-
Signals that appear in the STD spectrum correspond to the protons of the fragment that are in close contact with the protein, confirming binding.
-
The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are interacting with the protein.
-
Hit-to-Lead Optimization Strategies
Once a fragment hit like this compound is identified and its binding mode is determined, the next step is to increase its affinity and improve its drug-like properties.
Caption: Common strategies for optimizing fragment hits into lead compounds.
-
Fragment Growing: This involves adding chemical moieties to the initial fragment to form additional interactions with the target protein, thereby increasing potency. The amino and nitrile groups, as well as the indole ring itself, provide multiple vectors for chemical modification.
-
Fragment Linking: If another fragment is found to bind in a nearby pocket, the two fragments can be connected with a linker to create a larger, higher-affinity molecule.[5]
-
Fragment Merging: If multiple fragments are found to bind in an overlapping fashion, their key interaction features can be combined into a single, more potent compound.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns against a wide range of biological targets. Its favorable physicochemical properties and the synthetic tractability of the indole scaffold make it an attractive candidate for inclusion in fragment libraries. The protocols outlined in these application notes provide a robust framework for the identification, validation, and optimization of hits derived from this promising fragment.
References
- 1. mdpi.com [mdpi.com]
- 2. news-medical.net [news-medical.net]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions | MDPI [mdpi.com]
- 5. biosolveit.de [biosolveit.de]
- 6. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. This compound | 885518-39-8 [sigmaaldrich.com]
- 9. 885518-39-8|this compound| Ambeed [ambeed.com]
- 10. CID 14368905 | C9H7N3 | CID 14368905 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Discovery of 4-azaindoles as novel inhibitors of c-Met kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. astx.com [astx.com]
- 13. Synthesis and Characterization of Novel 2-Amino-Chromene-Nitriles that Target Bcl-2 in Acute Myeloid Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of novel aminoquinazolin-7-yl 6,7-dihydro-indol-4-ones as potent, selective inhibitors of heat shock protein 90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Application of Fragment-Based Drug Discovery to Versatile Targets [frontiersin.org]
- 16. onenucleus.com [onenucleus.com]
- 17. Fragment Based Drug Design and Field-Based Technology - Pharmacelera | Pushing the limits of computational chemistry [pharmacelera.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Fragment-based screening using surface plasmon resonance technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. SPR-based Fragment Screening: Advantages and Applications: Ingenta Connect [ingentaconnect.com]
- 21. sygnaturediscovery.com [sygnaturediscovery.com]
- 22. Fragment Screening By Crystallography: An Alternative To High Throughput Screening | Peak Proteins [peakproteins.com]
- 23. Fragment screening using X-ray crystallography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Crystallographic fragment screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Crystallographic Fragment Screening Services | Evotec [evotec.com]
- 27. Frontiers | Fragment-Based Drug Discovery by NMR. Where Are the Successes and Where can It Be Improved? [frontiersin.org]
- 28. creative-biostructure.com [creative-biostructure.com]
- 29. Fragment-Based Drug Discovery Using NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 30. figshare.le.ac.uk [figshare.le.ac.uk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-1H-indole-6-carbonitrile
Welcome to the technical support center for the synthesis of 4-Amino-1H-indole-6-carbonitrile. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis of this compound. Below you will find frequently asked questions and troubleshooting guides to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route to prepare this compound?
A common and effective strategy involves a multi-step synthesis, often starting from a substituted toluene derivative. A plausible route is a modification of the Batcho-Leimgruber indole synthesis. This typically involves the formation of a nitrophenyl intermediate, followed by reductive cyclization to form the indole ring.
Q2: What are the most critical steps in the synthesis of this compound?
The most critical steps are typically the selective reduction of the nitro group to form the indole ring and the final purification of the product. The synthesis of 4,6-disubstituted indoles can be challenging, and controlling regioselectivity during the indole formation is crucial.[1]
Q3: My final product, this compound, appears to be unstable. Is this expected?
Yes, amino-substituted indoles can be susceptible to air oxidation, which can lead to discoloration and the formation of impurities.[2] It is advisable to handle and store the final compound under an inert atmosphere and protected from light.
Q4: What are the expected spectroscopic characteristics of this compound?
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound.
Problem 1: Low Yield of the Indole Product
| Potential Cause | Suggested Solution |
| Incomplete reductive cyclization of the nitrophenyl intermediate. | - Optimize the reducing agent and reaction conditions (e.g., catalyst, temperature, pressure). Common reducing agents include H₂/Pd-C, SnCl₂, or Na₂S₂O₄. - Ensure the complete consumption of the starting material by TLC or LC-MS monitoring. |
| Side reactions during indole formation. | - The Batcho-Leimgruber synthesis can sometimes lead to side products.[1] Adjusting the reaction temperature and time may help to minimize these. - Consider alternative indole synthesis methodologies if yields remain low. |
| Degradation of the product during workup or purification. | - Aminoindoles can be sensitive to acidic conditions and oxidation.[2] Use neutral or slightly basic conditions during workup. - Purify the product quickly and under an inert atmosphere if possible. |
Problem 2: Difficulty in Purifying the Final Product
| Potential Cause | Suggested Solution |
| Presence of closely related impurities. | - Utilize column chromatography with a carefully selected solvent system. A gradient elution may be necessary to separate impurities with similar polarity. - Consider recrystallization from a suitable solvent system. Test small batches with different solvents to find the optimal conditions. |
| Product is a dark, tarry substance. | - This may indicate significant product degradation due to oxidation.[2] Repeat the final steps and purification under a nitrogen or argon atmosphere. - The use of antioxidants during workup could be explored, though this may complicate purification. |
| Product is insoluble in common chromatography solvents. | - Explore a wider range of solvent systems, including more polar solvents like methanol or mixtures with small amounts of acetic acid (if the product is stable). - Consider reverse-phase chromatography if the compound is sufficiently non-polar. |
Problem 3: Inconsistent or Unexpected Spectroscopic Data
| Potential Cause | Suggested Solution |
| Presence of residual solvent or impurities. | - Dry the sample thoroughly under high vacuum. - Re-purify the sample using a different method (e.g., recrystallization if chromatography was used). |
| Incorrect structural assignment. | - Acquire a full set of spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) to confirm the structure. - Compare the obtained data with predicted spectra or data from closely related compounds if available. Proton NMR spectroscopy is a powerful tool for the structural elucidation of indole derivatives.[3] |
| Product degradation. | - If the sample has been stored for some time, re-analyze a freshly purified sample. As mentioned, aminoindoles can be unstable.[2] |
Experimental Protocols
A generalized experimental protocol for a key step in a potential synthesis of this compound is provided below.
Reductive Cyclization to Form the Indole Ring (Illustrative Example)
This protocol is a general representation and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 2-methyl-3,5-dinitrophenylacetonitrile intermediate (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Addition of Reducing Agent: Add a reducing agent, for example, tin(II) chloride dihydrate (SnCl₂·2H₂O) (5.0 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically 70-80 °C) and monitor the progress of the reaction by TLC or LC-MS. The reaction time can vary from 2 to 12 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and carefully neutralize it with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the this compound.
Data Presentation
Table 1: Hypothetical Comparison of Reaction Conditions for Reductive Cyclization
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | H₂ (1 atm), 10% Pd/C | Ethanol | 25 | 12 | 65 |
| 2 | SnCl₂·2H₂O | Ethanol | 78 | 4 | 75 |
| 3 | Na₂S₂O₄ | aq. THF | 65 | 6 | 58 |
| 4 | Fe, NH₄Cl | aq. Ethanol | 78 | 8 | 72 |
Note: This data is illustrative and intended to guide optimization.
Visualizations
Caption: Plausible synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis problems.
References
Technical Support Center: Synthesis of 4-Amino-1H-indole-6-carbonitrile
This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 4-Amino-1H-indole-6-carbonitrile, a key intermediate for researchers, scientists, and drug development professionals. The following information is designed to address specific issues that may be encountered during experimental work.
Method 1: Leimgruber-Batcho Indole Synthesis
This approach constructs the indole ring from a substituted o-nitrotoluene derivative through a two-step process involving enamine formation followed by reductive cyclization.
Experimental Protocol
Step 1: Enamine Formation
-
To a stirred solution of 4-methyl-3,5-dinitrobenzonitrile (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).
-
Heat the reaction mixture to 110-120 °C and stir for 3-4 hours. The solution will typically darken to a deep red or purple color.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the DMF under reduced pressure to yield the crude enamine intermediate. This intermediate is often used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine from the previous step in a mixture of ethanol and acetic acid (1:1 v/v).
-
Heat the solution to 60-70 °C.
-
Add iron powder (5.0 eq) portion-wise to the solution, controlling the exotherm.
-
After the addition is complete, heat the mixture to reflux for 2-3 hours.
-
Monitor the reaction by TLC until the enamine intermediate is consumed.
-
Cool the reaction mixture and filter through a pad of celite to remove the iron residues.
-
Concentrate the filtrate under reduced pressure.
-
The residue can be purified by column chromatography on silica gel to afford this compound.
Troubleshooting Guide (Leimgruber-Batcho Synthesis)
Q1: The enamine formation (Step 1) is slow or incomplete. What could be the cause?
A1:
-
Reagent Quality: Ensure that the DMF-DMA is fresh and has been stored under anhydrous conditions. Moisture can hydrolyze the reagent, reducing its reactivity. The DMF solvent should also be anhydrous.
-
Temperature: The reaction typically requires elevated temperatures. Ensure the reaction temperature is maintained at 110-120 °C.
-
Reaction Time: While 3-4 hours is typical, some substrates may require longer reaction times. Continue to monitor the reaction by TLC.
Q2: The reductive cyclization (Step 2) results in a low yield of the desired product. What are the potential issues?
A2:
-
Reducing Agent: The activity of the iron powder can vary. Using a freshly activated iron powder may improve the yield. Other reducing agents such as stannous chloride (SnCl₂) in ethanol or catalytic hydrogenation (e.g., H₂, Pd/C) can also be effective.[1]
-
Incomplete Reduction: Ensure a sufficient excess of the reducing agent is used. The simultaneous reduction of two nitro groups requires a significant amount of reductant.
-
Side Reactions: Over-reduction of the nitrile group can occur under harsh conditions. Careful monitoring of the reaction progress is crucial. The formation of polymeric byproducts can also be an issue; maintaining a homogeneous reaction mixture and controlled addition of the reducing agent can mitigate this.
Q3: I am observing the formation of a significant amount of a dark, insoluble material during the reductive cyclization. How can I prevent this?
A3: This is likely due to the formation of polymeric byproducts.
-
Temperature Control: Add the iron powder in small portions to control the exothermic reaction.
-
Stirring: Ensure vigorous stirring to maintain a homogeneous suspension.
-
Solvent: Using a larger volume of solvent can help to keep intermediates and products in solution.
Quantitative Data (Leimgruber-Batcho Synthesis)
| Parameter | Step 1: Enamine Formation | Step 2: Reductive Cyclization | Overall Yield |
| Typical Yield | >90% (crude) | 40-60% | 36-54% |
| Reaction Time | 3-4 hours | 2-3 hours | - |
| Temperature | 110-120 °C | Reflux (approx. 80-90 °C) | - |
Note: Yields are estimates based on similar syntheses and may vary depending on specific experimental conditions.[1]
Experimental Workflow Diagram (Leimgruber-Batcho Synthesis)
Caption: Leimgruber-Batcho synthesis workflow.
Method 2: Multi-step Synthesis via Sandmeyer Reaction
This synthetic route involves the initial synthesis of a diaminoindole precursor, followed by the conversion of one of the amino groups to a nitrile via the Sandmeyer reaction.
Experimental Protocol
Step 1: Synthesis of 4,6-Diamino-1H-indole
-
Follow a suitable literature procedure for the synthesis of 4,6-dinitro-1H-indole or a protected version.
-
Reduce the dinitroindole using a suitable reducing agent, such as catalytic hydrogenation (H₂, Pd/C) or a metal/acid combination (e.g., SnCl₂, HCl) to obtain 4,6-diamino-1H-indole.
Step 2: Diazotization of 4-Amino-1H-indol-6-amine
-
Suspend 4,6-diamino-1H-indole (1.0 eq) in a mixture of hydrochloric acid and water.
-
Cool the suspension to 0-5 °C in an ice bath with vigorous stirring.
-
Add a solution of sodium nitrite (1.1 eq) in cold water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.
Step 3: Sandmeyer Cyanation
-
In a separate flask, prepare a solution of copper(I) cyanide (1.2 eq) in a suitable solvent.
-
Slowly add the cold diazonium salt solution to the copper(I) cyanide solution.
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., 50-60 °C) until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to yield this compound.
Troubleshooting Guide (Sandmeyer Reaction)
Q1: The diazotization step (Step 2) is not proceeding as expected, or the diazonium salt is unstable.
A1:
-
Temperature Control: Diazonium salts are notoriously unstable at higher temperatures. It is critical to maintain the temperature at 0-5 °C throughout the diazotization process.
-
Acid Concentration: A sufficient amount of acid is necessary to form nitrous acid from sodium nitrite and to keep the reaction medium acidic to prevent unwanted side reactions of the diazonium salt.
-
Purity of Amine: The starting diaminoindole should be pure. Impurities can interfere with the diazotization reaction.
Q2: The yield of the Sandmeyer cyanation (Step 3) is low.
A2:
-
Purity of Copper(I) Cyanide: The quality of the CuCN is crucial. It should be freshly prepared or obtained from a reliable source.
-
Side Reactions: A common side reaction is the formation of the corresponding phenol where the diazonium group is replaced by a hydroxyl group.[2] This can be minimized by ensuring a sufficient excess of the cyanide source and by carefully controlling the reaction temperature.
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring the cessation of nitrogen evolution.
Q3: I am having difficulty isolating the final product.
A3:
-
Work-up Procedure: Ensure complete neutralization after the reaction. The product may be soluble in both acidic and basic aqueous solutions due to the amino and indole N-H groups. Careful pH adjustment during extraction is important.
-
Purification: The product may require careful column chromatography for purification. Trying different solvent systems for elution may be necessary.
Quantitative Data (Sandmeyer Reaction)
| Parameter | Step 2: Diazotization | Step 3: Sandmeyer Cyanation | Overall Yield (from diamine) |
| Typical Yield | Assumed quantitative in situ | 50-70% | 50-70% |
| Reaction Time | 30 minutes | 1-2 hours | - |
| Temperature | 0-5 °C | 50-60 °C | - |
Note: Yields are estimates based on general Sandmeyer reactions and may vary.[3][4]
Experimental Workflow Diagram (Sandmeyer Reaction)
Caption: Sandmeyer reaction workflow.
General FAQs for Indole Synthesis
Q1: My final product is unstable and decomposes upon standing. What can I do?
A1: Many indole derivatives, especially those with electron-donating groups like amino groups, can be sensitive to air and light.
-
Storage: Store the final product under an inert atmosphere (nitrogen or argon) in a refrigerator or freezer, protected from light.
-
Protection: If the indole nitrogen is not involved in subsequent reactions, consider protecting it with a suitable protecting group (e.g., Boc, SEM) to improve stability.
Q2: How can I improve the overall yield of my multi-step synthesis?
A2:
-
Optimize Each Step: Systematically optimize the reaction conditions (temperature, concentration, catalyst, solvent) for each step of the synthesis.
-
Purification: Minimize losses during purification by choosing the most appropriate method (e.g., crystallization vs. chromatography).
-
One-Pot Procedures: If possible, consider developing a one-pot or telescopic synthesis to avoid isolating and purifying intermediates, which can significantly improve the overall yield and efficiency.
Q3: What are the best practices for monitoring the progress of these reactions?
A3:
-
TLC: Thin Layer Chromatography is an indispensable tool for monitoring the consumption of starting materials and the formation of products and intermediates. Use a suitable eluent system that provides good separation of the components.
-
LC-MS: Liquid Chromatography-Mass Spectrometry can provide more detailed information about the reaction mixture, including the masses of the components, which can help in identifying products and byproducts.
Disclaimer: The provided experimental protocols and troubleshooting advice are intended as a guide for trained chemists. All experiments should be conducted with appropriate safety precautions in a certified laboratory setting. The specific reaction conditions may require optimization for your particular setup and scale.
References
Technical Support Center: Purification of 4-Amino-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in the purification of 4-Amino-1H-indole-6-carbonitrile. This polar indole derivative can present unique challenges during purification. This guide offers structured advice and detailed protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in purifying this compound?
A1: The primary challenges in purifying this compound stem from its chemical structure:
-
High Polarity: The presence of both a primary amine (-NH2) and a nitrile (-CN) group on the indole scaffold makes the molecule highly polar. This can lead to strong interactions with polar stationary phases like silica gel, potentially causing poor separation and recovery.[1][2] Conversely, it may show limited retention on traditional C18 reversed-phase columns.[1]
-
Potential for Oxidation: Aminoindoles can be susceptible to oxidation, which may result in colored impurities.[3] Proper handling and storage are crucial to minimize degradation.
-
Solubility Issues: The polarity of the molecule might limit its solubility in common, less-polar organic solvents used for normal-phase chromatography, making sample loading challenging.[2]
Q2: What are the most common impurities I might encounter?
A2: Impurities can originate from starting materials, side reactions, or degradation. Without a specific synthetic route, common impurities in indole synthesis can include:
-
Starting materials: Unreacted precursors from the synthesis.
-
Isomers: Positional isomers formed during functionalization of the indole ring.
-
Oxidation products: Often appearing as colored compounds.[3]
-
Polymerization products: Indoles can sometimes polymerize under acidic conditions.[4]
-
Byproducts from specific reactions: For example, if a Fischer indole synthesis is used, byproducts from the cyclization step can be present.[5]
Q3: Which purification techniques are most suitable for this compound?
A3: A multi-step purification strategy is often the most effective approach.
-
Column Chromatography: This is a primary tool for separating the target compound from significant impurities.[6][7] Given the high polarity, specialized techniques may be required (see Troubleshooting Guide).
-
Recrystallization: This is an excellent final step to achieve high purity and obtain a crystalline solid, provided a suitable solvent or solvent system can be identified.[8]
-
Preparative HPLC: For achieving very high purity on a smaller scale, preparative High-Performance Liquid Chromatography (HPLC) can be employed, often using a reversed-phase column with a highly aqueous mobile phase or a HILIC column.[2]
Troubleshooting Guides
Column Chromatography
Problem: My compound is streaking or not moving from the baseline on a silica gel column.
-
Cause: The compound is too polar for the chosen mobile phase and is strongly adsorbing to the acidic silica gel.[2]
-
Solutions:
-
Increase Mobile Phase Polarity: Gradually increase the proportion of the polar solvent (e.g., methanol or ethanol) in your mobile phase (e.g., dichloromethane or ethyl acetate). A gradient elution from low to high polarity is often effective.
-
Add a Basic Modifier: To counteract the acidic nature of silica gel and improve the chromatography of basic compounds like amines, add a small amount of a basic modifier such as triethylamine (typically 0.1-1%) to the mobile phase.[9]
-
Use an Alternative Stationary Phase:
-
Alumina (neutral or basic): This can be a good alternative to silica for purifying basic compounds.
-
Polar-bonded silica: Phases like amino- or diol-bonded silica can offer different selectivity for polar compounds.
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is specifically designed for the separation of highly polar compounds. It typically uses a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent (like acetonitrile) and a small amount of a polar solvent (like water).[1][10][11]
-
-
Problem: My compound elutes with the solvent front in reversed-phase chromatography.
-
Cause: The compound is too polar to be adequately retained by the non-polar stationary phase (e.g., C18).[1]
-
Solutions:
-
Use a Highly Aqueous Mobile Phase: Employ a mobile phase with a high percentage of water (e.g., >95%). Some modern "aqua" or polar-embedded reversed-phase columns are designed to be stable in such conditions and offer better retention for polar analytes.[2]
-
Switch to HILIC: As mentioned above, HILIC is an excellent alternative for compounds that are not retained in reversed-phase chromatography.[1][11]
-
Recrystallization
Problem: I can't find a suitable solvent for recrystallization.
-
Cause: The ideal recrystallization solvent should dissolve the compound when hot but not when cold. Finding a single solvent with these properties can be difficult for highly functionalized molecules.
-
Solutions:
-
Use a Solvent System: A two-solvent system is often effective. Dissolve your compound in a minimal amount of a "good" solvent (in which it is soluble) at an elevated temperature. Then, slowly add a "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Allow the solution to cool slowly. Common solvent pairs for polar compounds include ethanol/water, methanol/diethyl ether, or ethyl acetate/hexane.
-
Consider Polar Solvents: Given the compound's polarity, consider solvents like ethanol, isopropanol, acetonitrile, or mixtures containing water. A patent for the synthesis of 4-aminoindole suggests recrystallization from ethanol could be effective.
-
Problem: My compound "oils out" instead of crystallizing.
-
Cause: The compound is coming out of solution above its melting point, or the solution is supersaturated.
-
Solutions:
-
Lower the Crystallization Temperature: Ensure the solution is not too concentrated when cooling.
-
Use a More Dilute Solution: Add a small amount of the "good" solvent back to the oiled-out mixture and try to redissolve it by gentle heating before attempting to cool it again more slowly.
-
Scratch the Inner Surface of the Flask: Use a glass rod to create nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure, crystalline material, adding a tiny crystal can initiate crystallization.
-
Experimental Protocols
General Protocol for Flash Column Chromatography (Normal Phase)
-
Stationary Phase Selection: High-purity silica gel (230-400 mesh) is a common starting point. If the compound shows strong acidic interactions, consider deactivating the silica by pre-flushing the column with the mobile phase containing a basic modifier like triethylamine.[9]
-
Mobile Phase Selection:
-
Start with a relatively non-polar system and increase polarity based on TLC analysis. A good starting point could be a mixture of Ethyl Acetate and Hexane, or Dichloromethane and Methanol.
-
For this compound, a more polar system is likely necessary. Consider gradients of 0-20% Methanol in Dichloromethane or Ethyl Acetate.
-
Add 0.1-1% triethylamine to the mobile phase to reduce peak tailing.[9]
-
-
Column Packing:
-
Prepare a slurry of the silica gel in the initial, low-polarity mobile phase.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
-
Sample Loading:
-
For optimal separation, use dry loading. Dissolve the crude product in a minimal amount of a strong solvent (e.g., methanol or dichloromethane).
-
Add a small amount of silica gel to the solution and evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the mobile phase (gradient elution).[9]
-
Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).
-
-
Analysis and Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified compound.
-
General Protocol for Recrystallization
-
Solvent Selection:
-
Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating.
-
Ideal single solvents will show low solubility at room temperature and high solubility at elevated temperatures.
-
For a two-solvent system, find a "good" solvent that readily dissolves the compound and a "poor" solvent in which the compound is sparingly soluble. The two solvents must be miscible.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the hot "good" solvent (or the single recrystallization solvent) until the compound just dissolves.
-
-
Decolorization (if necessary):
-
If the solution is colored due to impurities, add a small amount of activated charcoal and heat the solution for a few minutes.
-
Perform a hot filtration to remove the charcoal.
-
-
Crystallization:
-
If using a two-solvent system, add the "poor" solvent dropwise to the hot solution until it becomes slightly cloudy. Add a drop or two of the "good" solvent to redissolve the precipitate.
-
Cover the flask and allow the solution to cool slowly to room temperature.
-
Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent (or the "poor" solvent).
-
Dry the crystals thoroughly, for instance, in a vacuum oven.
-
Data Presentation
Table 1: Suggested Starting Conditions for Column Chromatography
| Parameter | Normal Phase | HILIC |
| Stationary Phase | Silica Gel (230-400 mesh) | Silica Gel or Amino-bonded Silica |
| Mobile Phase A | Dichloromethane or Ethyl Acetate | Acetonitrile |
| Mobile Phase B | Methanol or Ethanol | Water |
| Modifier | 0.1-1% Triethylamine | 0.1% Formic Acid or Ammonium Acetate (for MS) |
| Gradient | 0-20% B in A | 95:5 A:B to 50:50 A:B |
Table 2: Potential Solvents for Recrystallization
| Solvent Type | Examples |
| Single Solvents | Ethanol, Isopropanol, Acetonitrile |
| Solvent Systems | Ethanol/Water, Methanol/Diethyl Ether, Ethyl Acetate/Hexane |
Visualizations
References
- 1. biotage.com [biotage.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. bhu.ac.in [bhu.ac.in]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of New Highly Functionalized 1H-Indole-2-carbonitriles via Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. Purification [chem.rochester.edu]
- 10. biotage.com [biotage.com]
- 11. teledynelabs.com [teledynelabs.com]
Stability issues of "4-Amino-1H-indole-6-carbonitrile" in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of "4-Amino-1H-indole-6-carbonitrile" in solution. This guide is intended for researchers, scientists, and professionals in drug development who may encounter stability issues during their experiments.
Troubleshooting Guide
This section addresses specific issues that may arise during the handling and use of "this compound" in solution.
Issue 1: Solution discoloration (e.g., turning yellow, brown, or red) upon storage or during an experiment.
-
Question: My solution of this compound has changed color. What could be the cause and how can I prevent it?
-
Answer: Discoloration is a common indicator of degradation for indole-containing compounds. The indole ring is susceptible to oxidation and photodegradation, which can lead to the formation of colored byproducts. The amino group on the indole ring can also increase its susceptibility to oxidation.
Troubleshooting Steps:
-
Protect from Light: Indole compounds are known to be light-sensitive and can turn red upon exposure to light.[1] Store the stock solution and any experimental samples in amber vials or wrap the containers with aluminum foil to protect them from light.
-
Degas Solvents: Dissolved oxygen in solvents can promote oxidation. Before preparing your solution, degas the solvent by sparging with an inert gas (e.g., nitrogen or argon) or by using a sonicator under vacuum.
-
Use Fresh Solutions: Prepare solutions of this compound fresh whenever possible. Avoid long-term storage of solutions, especially at room temperature.
-
Control pH: The stability of indole derivatives can be pH-dependent.[2] Extreme pH values can catalyze degradation. It is advisable to buffer your solution to a pH where the compound is most stable, which often is in the neutral range (pH 6-7) for many organic molecules.
-
Antioxidants: If compatible with your experimental system, consider adding a small amount of an antioxidant, such as BHT (butylated hydroxytoluene) or ascorbic acid, to your solution to inhibit oxidative degradation.
-
Issue 2: Inconsistent or lower-than-expected experimental results over time.
-
Question: I am observing a decrease in the activity or concentration of my compound in solution over the course of my experiment. What could be the reason?
-
Answer: A decline in compound activity or concentration is often due to degradation. In addition to oxidation and photodegradation, hydrolysis of the nitrile group is a potential degradation pathway.
Troubleshooting Steps:
-
Monitor Purity: Regularly check the purity of your stock solution and experimental samples using an analytical technique like HPLC or LC-MS. This will allow you to quantify the extent of degradation over time.
-
pH-Mediated Hydrolysis: The carbonitrile group can undergo hydrolysis to a carboxylic acid under acidic or alkaline conditions.[3][4] If your experimental conditions involve strong acids or bases, consider if hydrolysis could be occurring. If possible, adjust the pH to be closer to neutral.
-
Temperature Control: Store stock solutions at the recommended temperature of 2-8°C.[5][6] For experiments conducted at elevated temperatures, be aware that the rate of degradation will likely increase. Run a time-course experiment at your experimental temperature to assess the stability of the compound under those conditions.
-
Issue 3: Poor solubility or precipitation of the compound from solution.
-
Question: I am having trouble dissolving this compound, or it is precipitating out of solution. How can I improve its solubility?
-
Answer: While some solubility data is available (1.38 mg/ml), achieving the desired concentration in a specific solvent system can be challenging.[7]
Troubleshooting Steps:
-
Solvent Selection: If you are experiencing solubility issues in aqueous buffers, consider preparing a concentrated stock solution in an organic solvent such as DMSO or DMF and then diluting it into your aqueous experimental medium. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your results.
-
pH Adjustment: The amino group on the indole ring is basic and can be protonated at acidic pH. This may increase the aqueous solubility of the compound. You can try to adjust the pH of your solution to see if it improves solubility.
-
Sonication and Gentle Warming: To aid dissolution, you can sonicate the solution or warm it gently. However, be cautious with warming as it can accelerate degradation.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the recommended storage conditions for solid this compound?
-
Q2: What is the expected stability of this compound in a DMSO stock solution?
-
Q3: Are there any known incompatible reagents or conditions to avoid?
-
A3: Avoid strong oxidizing agents, as the electron-rich indole ring is susceptible to oxidation.[8][9][10] Also, be cautious with strongly acidic or basic conditions, which can promote hydrolysis of the nitrile group.[3][4] Prolonged exposure to UV light should also be avoided due to the risk of photodegradation.[2]
-
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Solution
This protocol outlines a general method for determining the stability of the compound under specific experimental conditions using HPLC or LC-MS.
-
Solution Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration.
-
Prepare the experimental solution by diluting the stock solution into the buffer or medium of interest to the final desired concentration.
-
-
Time-Course Study:
-
Aliquot the experimental solution into several vials for different time points (e.g., 0, 1, 2, 4, 8, 24 hours).
-
Store the vials under the desired experimental conditions (e.g., specific temperature, light or dark).
-
-
Sample Analysis:
-
At each time point, take a sample and analyze it by a validated HPLC or LC-MS method to determine the concentration of the parent compound.
-
The HPLC method should be capable of separating the parent compound from any potential degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration at time 0.
-
Data Presentation
Table 1: Stability of this compound under Various Conditions (Template)
Use the following table to record and compare stability data from your experiments.
| Condition | Solvent/Buffer | Temperature (°C) | Time (hours) | % Remaining | Observations (e.g., color change) |
| Control | DMSO | 25 | 0 | 100 | Clear, colorless |
| 24 | |||||
| Aqueous | PBS (pH 7.4) | 25 | 0 | 100 | Clear, colorless |
| 24 | |||||
| Acidic | Buffer (pH 3) | 25 | 0 | 100 | Clear, colorless |
| 24 | |||||
| Basic | Buffer (pH 9) | 25 | 0 | 100 | Clear, colorless |
| 24 | |||||
| Light | PBS (pH 7.4) | 25 | 0 | 100 | Clear, colorless |
| Exposure | 24 |
Visualizations
Diagram 1: Troubleshooting Workflow for Stability Issues
Caption: A logical workflow to diagnose and resolve common stability problems.
References
- 1. Indole | C8H7N | CID 798 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Photocatalytic degradation of indole in a circulating upflow reactor by UV/TiO2 process--influence of some operating parameters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. cetjournal.it [cetjournal.it]
- 8. researchgate.net [researchgate.net]
- 9. [Oxidation of indole and its derivatives by heme-independent chloroperoxidases] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Aminoindoles
Welcome to the Technical Support Center for the synthesis of substituted aminoindoles. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the synthesis of these important heterocyclic compounds. Below, you will find troubleshooting guides and Frequently Asked Questions (FAQs) to help you navigate potential side reactions and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why is my Fischer indole synthesis failing when targeting 3-aminoindoles?
A1: The classical Fischer indole synthesis is notoriously challenging for the direct synthesis of 3-aminoindoles. The primary reason for failure is a competing side reaction that involves the heterolytic cleavage of the N-N bond in a key intermediate. Electron-donating substituents at the C3 position, such as an amino group, stabilize the resulting iminylcarbocation. This stabilization diverts the reaction away from the desired[1][1]-sigmatropic rearrangement required for indole formation, leading to cleavage products instead of the target 3-aminoindole.[2] Protic acids, in particular, promote this cleavage, and while Lewis acids like ZnCl₂ can sometimes improve yields, the synthesis remains problematic.[2]
Q2: My purified 3-aminoindole decomposes or changes color upon standing. What is happening and how can I prevent it?
A2: Unprotected 3-aminoindoles are often highly unstable.[3][4] They are electron-rich and consequently sensitive to air and light, which can lead to rapid oxidative dimerization and the formation of colored impurities.[3][4][5] To mitigate this:
-
Work under an inert atmosphere: Handle the compound under nitrogen or argon whenever possible.
-
Protect from light: Use amber-colored vials or wrap your flasks in aluminum foil.
-
Storage: Store the purified compound at low temperatures (e.g., -20 °C) under an inert atmosphere.
-
In situ protection: If the free amine is not required immediately, consider protecting the amino group (e.g., as a carbamate or amide) directly after synthesis to improve stability for storage and subsequent reactions.[3]
Q3: I'm observing significant byproduct formation in my Buchwald-Hartwig amination of a haloindole. What are the likely side reactions?
A3: Common side reactions in Buchwald-Hartwig amination include:
-
Hydrodehalogenation: The starting aryl halide is reduced, replacing the halogen with a hydrogen atom.
-
Beta-Hydride Elimination: This can occur if the amine substrate has a beta-hydrogen, leading to the formation of an imine and a hydrodehalogenated arene.
-
Homocoupling: Dimerization of the starting aryl halide (e.g., formation of bithiophene from bromothiophene) can occur.[6]
-
Catalyst Decomposition: The palladium catalyst can decompose, forming palladium black and losing its catalytic activity.
Q4: My Pictet-Spengler reaction with tryptamine is producing a mixture of isomers. How can I improve the stereoselectivity?
A4: The Pictet-Spengler reaction creates a new chiral center at the C-1 position of the resulting tetrahydro-β-carboline. When using chiral starting materials like tryptophan, diastereomers (cis and trans isomers) can be formed.[7] The diastereoselectivity is highly dependent on reaction conditions:
-
Kinetic vs. Thermodynamic Control: The cis isomer is often the kinetically favored product, formed at lower temperatures. At higher temperatures, the reaction can become reversible, allowing for equilibration to the more thermodynamically stable trans isomer.[7]
-
Protecting Groups: The choice of protecting group on the tryptamine nitrogen (Nb) can influence the stereochemical outcome.[7]
Troubleshooting Guides
Issue 1: Low or No Yield in Fischer Indole Synthesis of 3-Amidoindoles
| Symptom | Potential Root Cause | Suggested Solution |
| Reaction stalls; starting material consumed but no desired product is formed. | N-N bond cleavage is the dominant pathway due to stabilization of the iminylcarbocation by the C3-amido group.[2] | Avoid Strong Protic Acids: Use Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) instead of strong Brønsted acids (e.g., H₂SO₄, HCl).[2][8] Modify the Substrate: If possible, use a less electron-donating group at the C3-position precursor. Alternative Synthesis Route: Consider a different synthetic strategy, such as a post-functionalization approach where the amino group is introduced onto a pre-formed indole ring.[3][9] |
| Complex mixture of products observed by TLC/LC-MS. | Multiple side reactions are occurring, potentially including rearrangements and intermolecular reactions. | Optimize Temperature: Run the reaction at the lowest temperature that allows for conversion to minimize side reactions. Use a 'One-Pot' Protocol: In situ formation of the hydrazone followed by cyclization can sometimes improve yields by keeping the concentration of reactive intermediates low.[10] |
Issue 2: Poor Yield and Byproduct Formation in Buchwald-Hartwig Amination
| Symptom | Potential Root Cause | Suggested Solution |
| Low conversion of aryl halide. | Catalyst Inactivity: The Pd(0) active species is not forming efficiently or is decomposing. Poor Oxidative Addition: Aryl chlorides are less reactive than bromides or iodides.[11] Ligand Issues: The chosen phosphine ligand is not suitable for the substrate. | Use a Pre-catalyst: Employ a well-defined Pd pre-catalyst (e.g., a G4 pre-catalyst) for more reliable generation of the active Pd(0) species.[6] Change Halide: If possible, switch from an aryl chloride to the corresponding bromide or iodide.[11] Screen Ligands: Test different bulky, electron-rich phosphine ligands (e.g., DavePhos, XPhos) to find the optimal one for your specific substrate combination.[12] |
| Significant amount of hydrodehalogenated starting material. | The reductive elimination of the desired product is slow compared to competing pathways. | Optimize Base and Solvent: The choice of base (e.g., NaOtBu, Cs₂CO₃) and solvent (e.g., toluene, dioxane) is critical. Screen different combinations.[13] Lower Reaction Temperature: High temperatures can sometimes favor side reactions. |
| Formation of phenol-coupled product instead of amine-coupled product. | The phenol is also acting as a nucleophile. | Protect the Phenol: If your substrate contains other nucleophilic groups like phenols, protect them before the coupling reaction.[11] |
Issue 3: Instability and Purification Challenges with 3-Aminoindoles
| Symptom | Potential Root Cause | Suggested Solution |
| Product streaks on silica gel TLC plate or decomposes during column chromatography. | The free 3-aminoindole is highly polar and unstable on silica gel, which is acidic.[3] | Use Neutralized Silica: Prepare a slurry of silica gel with a small amount of triethylamine in the eluent and then pack the column. Alternative Purification: Consider purification by crystallization or using a different stationary phase like alumina. Fast Chromatography: If using silica, perform the purification as quickly as possible.[3] |
| Formation of a dark, insoluble material during workup or concentration. | Oxidative dimerization/polymerization is occurring.[3][4] | Inert Atmosphere: Perform the workup and concentration steps under a nitrogen or argon atmosphere. Prompt Protection: After isolation, immediately protect the amino group if the free amine is not needed for the next step. Use of Antioxidants: In some cases, adding a small amount of an antioxidant like BHT during workup might help, but this should be tested carefully. |
Data Presentation: Comparative Yields of Selected Aminoindole Syntheses
| Synthetic Method | Substrates | Conditions | Yield (%) | Reference |
| Three-Component Coupling | N-Tosyl-2-aminobenzaldehyde, Piperidine, Phenylacetylene | CuCl (5 mol%), Cu(OTf)₂ (5 mol%), Cs₂CO₃ (1 equiv.), MeCN, 80°C, 12-16h | 85% (indoline) | [14] |
| Isomerization | 3-Aminoindoline derivative | Cs₂CO₃, THF/MeOH, 65°C | >95% (indole) | [14] |
| Post-functionalization | 2-(3-Oxo-2-phenylindolin-2-yl)-2-phenylacetonitrile, Hydrazine hydrate | Microwave, 200°C, 15 min | 90% | [3] |
| Bischler-Möhlau | 2-Aminophenoxathiin, Phenacyl bromide | Heat with amine hydrobromide | 70% | [15] |
| Microwave Bischler-Möhlau | Aniline, Phenacyl bromide | DMF (cat.), Microwave 600W, 1 min | Not specified, but noted as improved | [16] |
| Fischer Indole (Azaindole) | 6-Methoxypyrid-3-ylhydrazine, Valeraldehyde | 4 wt% H₂SO₄ (aq.), Reflux, 2h | Not specified | [17] |
Experimental Protocols
Protocol 1: Three-Component Synthesis of 3-Aminoindoline and Subsequent Isomerization to 3-Aminoindole[14]
Step A: Synthesis of N-Tosyl-2-(1-phenyl-2-(piperidin-1-yl)ethyl)-1H-indol-3-amine (Indoline)
-
Reaction Setup: In a dry, argon-flushed vial, suspend N-tosyl-2-aminobenzaldehyde (1 equiv.), CuCl (0.05 equiv.), and Cu(OTf)₂ (0.05 equiv.) in dry acetonitrile.
-
Reagent Addition: Add piperidine (1 equiv.) and phenylacetylene (1.5 equiv.) to the suspension.
-
Reaction: Seal the vial and stir the mixture at 80 °C. Monitor the reaction by TLC until the aldehyde is fully consumed (typically 12-16 hours).
-
Workup: Cool the reaction mixture to room temperature, filter it through a pad of Celite, and wash the pad with dichloromethane.
-
Purification: Concentrate the filtrate in vacuo and purify the crude product by column chromatography on silica gel to yield the 3-aminoindoline.
Step B: Isomerization to 3-Aminoindole
-
Reaction Setup: Dissolve the purified 3-aminoindoline from Step A (1 equiv.) in a mixture of THF and methanol.
-
Base Addition: Add cesium carbonate (Cs₂CO₃, 1.5 equiv.).
-
Reaction: Heat the mixture to 65 °C and stir until TLC analysis shows full conversion to the indole.
-
Purification: Cool the mixture, filter, concentrate the filtrate, and purify by column chromatography to obtain the final 3-aminoindole.
Protocol 2: Microwave-Assisted Synthesis of 2-Aryl-3-Aminoindoles[3]
-
Reactant Preparation: In a 10 mL microwave reaction vial, place 2-(3-oxo-2-phenylindolin-2-yl)-2-arylacetonitrile (1.0 mmol) and hydrazine hydrate (2 mL).
-
Microwave Irradiation: Seal the vial and heat it in a microwave reactor at 200 °C for 15 minutes.
-
Workup: After cooling, open the vial and concentrate the reaction mixture under reduced pressure to remove excess hydrazine hydrate.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using an eluent system like EtOAc/hexane) to yield the 2-aryl-3-aminoindole.
Mandatory Visualizations
Logical Workflow for Aminoindole Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of substituted aminoindoles.
Signaling Pathway: p38 MAPK Inhibition by Aminoindoles
Caption: Inhibition of the p38 MAPK signaling pathway by a substituted aminoindole.
References
- 1. benchchem.com [benchchem.com]
- 2. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Horseradish peroxidase-mediated aerobic and anaerobic oxidations of 3-alkylindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. A Two-Step Synthesis of Unprotected 3-Aminoindoles via Post Functionalization with Nitrostyrene - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijarsct.co.in [ijarsct.co.in]
- 11. reddit.com [reddit.com]
- 12. m.youtube.com [m.youtube.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Efficient and General Synthesis of 3-Aminoindolines and 3-Aminoindoles via Copper-Catalyzed Three Component Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Reaction Conditions for Indole Functionalization
Welcome to the Technical Support Center for Indole Functionalization. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful functionalization of indoles.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during indole functionalization experiments in a question-and-answer format.
Issue 1: Poor Regioselectivity (C2 vs. C3 vs. Benzene Ring Functionalization)
Q1: My reaction is yielding a mixture of C2 and C3-functionalized indoles. How can I improve selectivity for the C3 position?
A1: The C3 position of indole is intrinsically more nucleophilic and electronically favored for electrophilic attack.[1] However, achieving high C3 selectivity can be challenging. Here are some strategies to enhance C3-functionalization:
-
Choice of Catalyst and Reaction Conditions: In palladium-catalyzed reactions, the choice of magnesium base can influence the C2 versus C3 arylation of free (NH)-indoles.[1][2] For Friedel-Crafts type reactions, milder Lewis acids or protic acids often favor C3-alkylation.
-
Steric Hindrance at the N1 Position: Introducing a bulky protecting group on the indole nitrogen can sterically hinder the C2 position, thus favoring electrophilic attack at C3.
-
Reaction Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the kinetic product, which is often the C3-substituted isomer.
Q2: How can I achieve selective functionalization at the C2 position of the indole ring?
A2: Directing functionalization to the less reactive C2 position requires overcoming the inherent preference for C3 attack. Common strategies include:
-
Blocking the C3 Position: If the C3 position is already substituted, functionalization is often directed to the C2 position.
-
Directing Groups: Attaching a directing group to the indole nitrogen (N1) is a powerful strategy. Groups like pyridylsulfonyl can chelate to the metal catalyst and direct C-H activation to the C2 position.[3]
-
Catalyst Control: In some palladium-catalyzed arylations, specific ligands and additives can promote C2 selectivity.[1][2] Mechanistic studies suggest that an electrophilic palladation of indole followed by a 1,2-migration of the palladium species can lead to C2-arylation.[1][2][4]
Q3: I am struggling to functionalize the benzene ring (C4-C7) of the indole. How can I achieve this?
A3: Functionalization of the less reactive benzene core of indole is a significant challenge but can be achieved using specific directing groups.[5][6][7]
-
C4 and C7 Functionalization: Installing a directing group at the N1 position, such as a pivaloyl or a phosphinoyl group, can direct metallation and subsequent functionalization to the C7 position.[7] Similarly, a directing group at the C3 position can direct functionalization to the C4 position.[5][6]
-
C5 and C6 Functionalization: Achieving selectivity at the C5 and C6 positions is more challenging. However, specific directing groups and catalyst systems have been developed. For instance, a pivaloyl group at C3 can direct arylation to the C5 position, while an N-P(O)tBu2 group can direct arylation to the C6 position with a copper catalyst.[5][6][7]
Issue 2: Low Reaction Yield and Side Reactions
Q1: My indole functionalization reaction is giving a low yield. What are the common causes and how can I improve it?
A1: Low yields can stem from several factors, including catalyst deactivation, substrate decomposition, and incomplete conversion.
-
Catalyst Deactivation: Palladium catalysts can be deactivated by product inhibition or impurities.[8] Ensuring high purity of reagents and solvents is crucial. In some cases, slow addition of one of the coupling partners can mitigate catalyst deactivation.[9]
-
Indole Polymerization: Indoles are susceptible to polymerization under strongly acidic conditions. Using milder acids or protecting the indole nitrogen can prevent this side reaction.
-
Incomplete Conversion: Optimize reaction parameters such as temperature, reaction time, and catalyst loading. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time.[8]
Q2: I am observing the formation of N-alkylated byproducts in my C-alkylation reaction. How can I favor C-alkylation over N-alkylation?
A2: The competition between N-alkylation and C-alkylation is a common issue.[10][11]
-
Reaction Conditions: Classical conditions for N-alkylation often involve a strong base like sodium hydride in a polar aprotic solvent like DMF to generate the highly nucleophilic indolate anion.[10][12] To favor C-alkylation, consider using less polar solvents and avoiding strong bases.
-
Protecting Groups: Protecting the indole nitrogen with a suitable group will prevent N-alkylation and direct the reaction to the carbon positions.
-
Catalyst/Ligand Choice: In some copper-catalyzed alkylations, the choice of ligand can selectively produce either the N-alkylated or C3-alkylated product.[13]
Data Presentation
Table 1: Comparison of Catalysts for Regioselective C-H Arylation of Indoles
| Entry | Indole Substrate | Arylating Agent | Catalyst | Ligand/Additive | Position | Yield (%) | Reference |
| 1 | 1-Methylindole | Iodobenzene | Pd(OAc)₂ | P(o-tol)₃ / Cs₂CO₃ | C2 | 85 | [1][2] |
| 2 | NH-Indole | Iodobenzene | Pd(OAc)₂ | P(o-tol)₃ / Mg(Ot-Bu)₂ | C2 | 78 | [1][2] |
| 3 | NH-Indole | Iodobenzene | Pd(OAc)₂ | P(o-tol)₃ / MgCl₂/TMP | C3 | 65 | [1][2] |
| 4 | N-P(O)tBu₂-Indole | Phenylboronic Acid | Pd(OAc)₂ | 2-Chloropyridine / Cu(OTf)₂ | C7 | 79 | [14] |
| 5 | 3-Pivaloyl-Indole | Phenylboronic Acid | Pd(OAc)₂ | Cu(OAc)₂ / Ag₂O | C4 | 72 | [5][6] |
| 6 | N-P(O)tBu₂-Indole | Diaryliodonium triflate | CuO | - | C6 | 89 | [15] |
Table 2: Conditions for N-Alkylation vs. C3-Alkylation of Indole
| Entry | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Product (N:C3 ratio) | Yield (%) | Reference |
| 1 | Benzyl Bromide | NaH | DMF | 80 | N-alkylated (>95:5) | 91 | [12] |
| 2 | Benzyl Bromide | K₂CO₃ | Acetonitrile | Reflux | Mixture | - | [10] |
| 3 | Styrene | CuH / DTBM-SEGPHOS | Toluene | 25 | N-alkylated (>20:1) | 85 | [13] |
| 4 | Styrene | CuH / Ph-BPE | Toluene | 25 | C3-alkylated (>5:1) | 71 | [13] |
Experimental Protocols
Protocol 1: Palladium-Catalyzed C2-Arylation of 1-Methylindole
This protocol is adapted from the mechanistic studies on palladium-catalyzed indole arylation.[1][2]
-
Reagents:
-
1-Methylindole (1.0 equiv)
-
Iodobenzene (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 5 mol%)
-
Tri(o-tolyl)phosphine (P(o-tol)₃, 10 mol%)
-
Cesium carbonate (Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed dioxane
-
-
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂, P(o-tol)₃, and Cs₂CO₃.
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen).
-
Add 1-methylindole and iodobenzene via syringe, followed by anhydrous, degassed dioxane.
-
Heat the reaction mixture to 120 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts and the palladium catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the C2-arylated indole.
-
Protocol 2: Friedel-Crafts Alkylation of Indole with a Trichloroacetimidate
This protocol describes a Lewis acid-catalyzed Friedel-Crafts alkylation of indole.[16][17]
-
Reagents:
-
Indole (2.0 equiv)
-
Benzyl trichloroacetimidate (1.0 equiv)
-
Boron trifluoride etherate (BF₃·OEt₂, 10 mol%)
-
Anhydrous dichloromethane (DCM)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add indole and anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzyl trichloroacetimidate to the solution.
-
Add BF₃·OEt₂ dropwise to the reaction mixture.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[18][19][20]
-
Mandatory Visualization
Diagram 1: General Workflow for Troubleshooting Low Reaction Yield
Caption: Troubleshooting workflow for low reaction yield in indole functionalization.
Diagram 2: Regioselectivity Control in Indole Functionalization
Caption: Logic for achieving regioselectivity in indole functionalization.
Diagram 3: Proposed Catalytic Cycle for Palladium-Catalyzed C2-Arylation of Indole
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BJOC - Palladium-catalyzed dual C–H or N–H functionalization of unfunctionalized indole derivatives with alkenes and arenes [beilstein-journals.org]
- 4. [PDF] Direct palladium-catalyzed C-2 and C-3 arylation of indoles: a mechanistic rationale for regioselectivity. | Semantic Scholar [semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. thieme-connect.com [thieme-connect.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. One-pot, three-component Fischer indolisation– N -alkylation for rapid synthesis of 1,2,3-trisubstituted indoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02185G [pubs.rsc.org]
- 13. CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
- 17. Friedel-Crafts Alkylation of Indoles with Trichloroacetimidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
Technical Support Center: 4-Amino-1H-indole-6-carbonitrile Reaction Scale-Up
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 4-Amino-1H-indole-6-carbonitrile synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound suitable for scale-up?
A common and scalable approach is the Batcho-Leimgruber indole synthesis.[1][2][3][4] This method is often preferred over the Fischer indole synthesis for its milder reaction conditions and suitability for producing indoles with specific substitution patterns.[4] The synthesis typically starts from a substituted o-nitrotoluene, proceeds through an enamine intermediate, and then undergoes a reductive cyclization to form the indole ring.[1][2][3] For this compound, a plausible starting material would be 4-methyl-3,5-dinitrophenylacetonitrile, which is analogous to the starting materials used for similar structures.[5]
Q2: My reaction yield drops significantly when moving from lab scale to pilot scale. What are the likely causes?
A drop in yield during scale-up is a common challenge and can be attributed to several factors:
-
Mass and Heat Transfer Limitations: Inefficient mixing in larger reactors can lead to localized "hot spots" or areas with low reactant concentrations, which can promote the formation of byproducts and degradation of the desired product.[6]
-
Exothermic Reactions: Many indole syntheses have exothermic steps. What is easily controlled on a small scale can lead to thermal runaway in larger vessels if the cooling capacity is insufficient, causing product decomposition.[7][8]
-
Impurity Profile: The purity of starting materials is crucial. Impurities that are negligible at a small scale can have a significant impact on a larger scale, leading to side reactions.
-
Reaction Kinetics: The kinetics of the reaction can be affected by changes in the surface area-to-volume ratio as the scale increases, potentially altering the product distribution.
Q3: What are the primary safety concerns when scaling up the synthesis of this compound?
The synthesis of this compound presents several potential hazards that require careful management at scale:
-
Handling of Cyanides: The carbonitrile functional group suggests the potential use of cyanide reagents at some stage of the synthesis or as a starting material. Cyanide salts are highly toxic and can release deadly hydrogen cyanide (HCN) gas if they come into contact with acids.[9][10][11] Strict protocols for handling, storage, and quenching of cyanide-containing waste are essential.[9][10][11]
-
Thermal Runaway: The reductive cyclization step is often exothermic.[7] Without proper temperature control, a thermal runaway can occur, leading to a rapid increase in temperature and pressure, potentially causing a reactor failure.[8] A thorough thermal hazard evaluation is recommended before scaling up.[7]
-
Use of Reducing Agents: Reagents like Raney nickel and hydrazine, which can be used for the reductive cyclization, are hazardous.[1] Raney nickel is pyrophoric, and hydrazine is toxic and potentially explosive. Catalytic hydrogenation is often a safer alternative for large-scale production.[7]
Troubleshooting Guides
Issue 1: Low Yield in Batcho-Leimgruber Synthesis
Symptoms:
-
The final yield of this compound is significantly lower than expected.
-
TLC or HPLC analysis shows a complex mixture of products.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Suboptimal Reaction Conditions | Systematically optimize temperature, reaction time, and reagent stoichiometry. The formation of the initial enamine and the subsequent reductive cyclization are sensitive to these parameters.[1] |
| Inefficient Reductive Cyclization | The choice of reducing agent is critical. While Raney nickel/hydrazine is effective, catalytic hydrogenation (e.g., Pd/C with H2 gas) can be more controlled and safer at scale.[1][7] Iron in acetic acid is another alternative.[1] |
| Degradation of Intermediates | The enamine intermediate can be sensitive to prolonged heating or acidic conditions. Minimize reaction times and ensure precise temperature control. |
| Impure Starting Materials | Ensure the purity of the starting o-nitrotoluene derivative and other reagents. Impurities can lead to significant byproduct formation. |
Issue 2: Formation of Tarry Byproducts
Symptoms:
-
A dark, viscous tar-like substance is formed during the reaction.
-
Isolation and purification of the final product are difficult.
Possible Causes and Solutions:
| Cause | Recommended Action |
| High Reaction Temperature | Localized overheating can lead to polymerization and degradation of reactants and products.[6] Ensure efficient stirring and use a jacketed reactor with a reliable cooling system. |
| Incorrect Acid Catalyst Concentration | In acid-catalyzed steps, the concentration of the acid can significantly influence the formation of byproducts. Optimize the amount and type of acid used. |
| Prolonged Reaction Time | Extended reaction times, especially at elevated temperatures, can promote the formation of tars. Monitor the reaction progress closely and quench it as soon as it is complete. |
| Air Sensitivity | Some intermediates in indole synthesis can be sensitive to oxidation. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
Representative Protocol for Batcho-Leimgruber Synthesis of this compound
This protocol is a representative example based on the synthesis of analogous compounds and should be optimized for the specific requirements of your process.[5]
Step 1: Enamine Formation
-
To a solution of the starting material (e.g., a suitably substituted o-nitrotoluene) in an appropriate solvent (e.g., DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) and pyrrolidine.
-
Heat the mixture at a controlled temperature (e.g., 80-100 °C) and monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure to obtain the crude enamine intermediate.
Step 2: Reductive Cyclization
-
Dissolve the crude enamine in a suitable solvent (e.g., ethanol, methanol, or THF).
-
Add a reducing agent. For a safer scale-up, catalytic hydrogenation is recommended. Add a catalyst such as 10% Pd/C.
-
Pressurize the reactor with hydrogen gas to an appropriate pressure (e.g., 50-100 psi).
-
Maintain the reaction at a controlled temperature (e.g., 25-50 °C) with vigorous stirring.
-
Monitor the reaction by HPLC for the disappearance of the enamine and the formation of the product.
-
Once the reaction is complete, carefully filter the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Comparison of Reducing Agents for Reductive Cyclization
| Reducing Agent | Typical Conditions | Advantages | Disadvantages |
| Raney Nickel / Hydrazine | Ethanol, 60-80 °C | High yield, readily available | Pyrophoric catalyst, toxic and explosive hydrazine, highly exothermic[1][7] |
| Catalytic Hydrogenation (Pd/C) | Methanol/Ethanol, H2 (50-100 psi), 25-50 °C | Safer for scale-up, clean reaction, high yield | Requires specialized high-pressure equipment |
| Iron / Acetic Acid | Acetic Acid, 80-100 °C | Inexpensive, readily available | Can require harsh conditions, acidic waste stream |
| Sodium Dithionite | Aqueous/Organic Biphasic System | Mild conditions | Can generate sulfur byproducts, may have lower yields |
Visualizations
References
- 1. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. icheme.org [icheme.org]
- 9. benchchem.com [benchchem.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. lsuhsc.edu [lsuhsc.edu]
Technical Support Center: Overcoming Solubility Challenges with 4-Amino-1H-indole-6-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of "4-Amino-1H-indole-6-carbonitrile" in various experimental assays.
Frequently Asked Questions (FAQs)
Q1: What are the common solvents for dissolving this compound?
Table 1: Recommended Solvents for Stock Solutions of this compound
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-50 mM | A versatile and commonly used solvent for poorly soluble compounds.[2][3] Ensure the final DMSO concentration in the assay is low (e.g., ≤0.5%) to avoid off-target effects. |
| Dimethylformamide (DMF) | 10-50 mM | An alternative to DMSO, particularly if the compound is a salt of an organic molecule. |
| Ethanol | 5-20 mM | A less toxic alternative to DMSO and DMF, but may have lower solubilizing power for this compound. |
Q2: My compound precipitates when I dilute my stock solution into the aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into an aqueous buffer is a common issue for poorly soluble compounds. This indicates that the compound's solubility limit in the final assay buffer has been exceeded. Several strategies can be employed to overcome this, as outlined in the troubleshooting guide below.
Q3: Are there any general considerations for improving the solubility of indole derivatives in assays?
A3: Yes, several general techniques can be applied to enhance the solubility of poorly soluble compounds, including indole derivatives.[4][5][6][7] These methods can be categorized as physical and chemical modifications. Physical modifications include techniques like particle size reduction (micronization), while chemical modifications involve the use of co-solvents, pH adjustment, surfactants, and inclusion complexation agents.[4][5][7][8]
Troubleshooting Guide: Poor Solubility of this compound
This guide provides a step-by-step approach to systematically address and overcome the poor solubility of this compound in your experiments.
Step 1: Optimize the Stock Solution
-
Problem: The compound does not fully dissolve in the initial solvent.
-
Solution:
-
Try the recommended solvents from Table 1, starting with DMSO.
-
Gently warm the solution (e.g., to 37°C) and vortex to aid dissolution.
-
If solubility is still an issue, consider preparing a less concentrated stock solution.
-
Step 2: Address Precipitation Upon Dilution
-
Problem: The compound precipitates when the stock solution is added to the aqueous assay buffer.
-
Solution Workflow:
Caption: A stepwise troubleshooting workflow for addressing compound precipitation.
-
Detailed Actions:
-
Incorporate a Co-solvent: Add a water-miscible organic solvent to your aqueous buffer.[5][7] Common co-solvents and their typical final concentrations are listed in Table 2.
-
Adjust Buffer pH: The solubility of ionizable compounds can be significantly influenced by pH.[8] Since this compound has an amino group, its solubility may increase at a lower pH. Systematically test a range of pH values (e.g., 5.0, 6.0, 7.0, 7.4).
-
Add a Surfactant: Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility.[5][8] See Table 2 for examples.
-
Use a Cyclodextrin: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble compounds, enhancing their aqueous solubility.[4][8]
-
Table 2: Recommended Solubilizing Agents for Assay Buffers
| Agent Type | Example | Typical Final Concentration | Notes |
| Co-solvents | Propylene glycol | 1-10% (v/v) | Generally well-tolerated in cell-based assays at low concentrations. |
| Polyethylene glycol 400 (PEG-400) | 1-10% (v/v) | Another common and well-tolerated co-solvent. | |
| Surfactants | Tween® 80 (Polysorbate 80) | 0.01-0.1% (v/v) | A non-ionic surfactant widely used in pharmacological experiments. |
| Pluronic® F-68 | 0.01-0.1% (w/v) | A non-ionic surfactant known for its low toxicity in cell culture. | |
| Inclusion Complex Agents | (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) | 1-10 mM | A widely used drug delivery vehicle to improve stability and bioavailability. |
Experimental Protocols
Protocol 1: Systematic Solubility Assessment
This protocol outlines a method to systematically test the solubility of this compound in different solvent and buffer systems.
-
Prepare a high-concentration stock solution of this compound (e.g., 50 mM) in 100% DMSO.
-
Prepare a series of aqueous buffers with varying pH values (e.g., 5.0, 6.0, 7.0, 7.4).
-
For each pH condition, prepare a set of buffers containing different solubilizing agents at their recommended concentrations (see Table 2).
-
Serially dilute the stock solution into each buffer condition to achieve a range of final compound concentrations (e.g., 1 µM to 100 µM).
-
Incubate the solutions at the intended assay temperature for a set period (e.g., 1 hour).
-
Visually inspect for precipitation. For a more quantitative assessment, measure the turbidity of the solutions using a spectrophotometer (e.g., at 600 nm) or use nephelometry.
-
Select the buffer condition that provides the highest solubility without precipitation for your desired final compound concentration.
Caption: Experimental workflow for systematic solubility assessment.
Potential Signaling Pathways
Indole derivatives are known to interact with a variety of biological targets and signaling pathways, making them attractive scaffolds for drug discovery.[9] One of the prominent areas of investigation for indole-based compounds is in cancer therapy, where they have been shown to act as inhibitors of tubulin polymerization and various protein kinases.[9][10]
Caption: Potential signaling pathways targeted by indole derivatives.
References
- 1. A novel class of indole derivatives: enhanced bioavailability, permeability, and antioxidant efficacy for thromboembolic disease therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijmsdr.org [ijmsdr.org]
- 6. Pharmaceutical Methods for Enhancing the Dissolution of Poorly Water-Soluble Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpbr.in [ijpbr.in]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting "4-Amino-1H-indole-6-carbonitrile" Derivatization Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "4-Amino-1H-indole-6-carbonitrile" and its derivatization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on "this compound" for derivatization?
The primary reactive sites on "this compound" are the 4-amino group, the indole nitrogen (N1), and the C7 position of the indole ring. The 4-amino group is a nucleophilic site suitable for reactions like acylation, sulfonylation, and alkylation. The indole nitrogen can also undergo similar reactions, often requiring a strong base for deprotonation. The C7 position is amenable to electrophilic substitution, particularly when directed by the adjacent amino group.
Q2: My N-acylation of the 4-amino group is giving low yields. What are the common causes?
Low yields in N-acylation can be attributed to several factors. Firstly, ensure your starting material is pure and dry, as moisture can hydrolyze the acylating agent. Secondly, the choice of base and solvent is critical; for instance, using a non-nucleophilic base like triethylamine or pyridine in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is often effective.[1] Lastly, the reaction temperature may need optimization. While many acylations proceed at room temperature, gentle heating might be necessary for less reactive acylating agents.
Q3: I am observing side products in my reaction. What are the likely impurities?
Common side products include di-acylated products (at both the 4-amino and indole nitrogen positions), and potentially C7-acylated products. To minimize these, using a protecting group on the indole nitrogen can be beneficial. Additionally, careful control of stoichiometry (using a slight excess of the acylating agent) and reaction time can help reduce the formation of unwanted byproducts.
Q4: How can I selectively derivatize the indole nitrogen (N1)?
Selective derivatization at the N1 position typically requires deprotonation with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), in an anhydrous polar aprotic solvent like DMF or THF. Once the indolide anion is formed, it can react with various electrophiles. To ensure selectivity, it is often advisable to first protect the 4-amino group.
Q5: What are suitable protecting groups for the 4-amino and indole nitrogen functionalities?
For the 4-amino group, common protecting groups include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).[2] These are stable under a range of conditions and can be selectively removed. For the indole nitrogen, a tosyl (Ts) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group can be employed. The choice of protecting group will depend on the overall synthetic strategy and the conditions of subsequent reaction steps.[3]
Troubleshooting Guides
Problem 1: Incomplete Reaction or Low Yield in N-Acylation/N-Sulfonylation
| Potential Cause | Troubleshooting Step |
| Impure or Wet Starting Material/Reagents | Ensure "this compound" is pure and dry. Use anhydrous solvents and freshly opened acylating/sulfonylating agents. |
| Suboptimal Base | If using a weak base like triethylamine, consider a stronger, non-nucleophilic base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). |
| Incorrect Stoichiometry | Start with 1.1-1.2 equivalents of the acylating/sulfonylating agent and optimize as needed. Monitor the reaction by TLC or LC-MS. |
| Low Reaction Temperature | If the reaction is sluggish at room temperature, try gentle heating (40-50 °C). |
| Steric Hindrance | For bulky acylating/sulfonylating agents, a longer reaction time or a more reactive derivative (e.g., acyl fluoride instead of acyl chloride) may be necessary. |
Problem 2: Formation of Multiple Products (Lack of Selectivity)
| Potential Cause | Troubleshooting Step |
| Reaction at Multiple Sites (4-NH2, N1-H, C7-H) | To achieve selectivity for the 4-amino group, consider protecting the indole nitrogen first. For C7 derivatization, the 4-amino group can act as a directing group.[4] |
| Di-substitution | Use a controlled amount of the derivatizing agent (close to 1.0 equivalent) and add it slowly to the reaction mixture. |
| Harsh Reaction Conditions | High temperatures can lead to side reactions. Try running the reaction at a lower temperature for a longer period. |
Problem 3: Difficulty in Product Purification
| Potential Cause | Troubleshooting Step |
| Similar Polarity of Product and Starting Material | Optimize your column chromatography conditions. A gradient elution might be necessary. Consider using a different solvent system. |
| Presence of Basic Impurities | An aqueous workup with a mild acid (e.g., dilute HCl) can help remove basic starting materials and byproducts. |
| Product Instability on Silica Gel | If the product is acid-sensitive, consider using neutral or basic alumina for chromatography, or use a different purification technique like recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for N-Acylation of the 4-Amino Group
-
Dissolve "this compound" (1.0 eq.) in anhydrous DCM or THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add a non-nucleophilic base, such as triethylamine (1.5 eq.) or pyridine (used as solvent).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acyl chloride or anhydride, 1.1 eq.) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for N-Sulfonylation of the 4-Amino Group
-
Dissolve "this compound" (1.0 eq.) in a suitable solvent such as pyridine or a mixture of THF and pyridine.
-
Cool the solution to 0 °C.
-
Add the sulfonyl chloride (1.1 eq.) portion-wise.
-
Stir the reaction at room temperature for 4-24 hours, monitoring by TLC.
-
Once the reaction is complete, pour the mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with dilute HCl (to remove pyridine), followed by saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography or recrystallization.
Protocol 3: Protecting Group Strategy for Selective Derivatization
A. Boc Protection of the 4-Amino Group:
-
Dissolve "this compound" (1.0 eq.) in a mixture of THF and water.
-
Add sodium bicarbonate (2.0 eq.) followed by di-tert-butyl dicarbonate (Boc)2O (1.2 eq.).
-
Stir the mixture at room temperature for 12-24 hours.
-
Remove the THF under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to yield the Boc-protected intermediate, which can be used for subsequent derivatization at the N1 or C7 position.
B. N1-Alkylation of Boc-Protected Intermediate:
-
Dissolve the Boc-protected "this compound" (1.0 eq.) in anhydrous DMF.
-
Cool to 0 °C and add sodium hydride (1.2 eq., 60% dispersion in mineral oil) portion-wise.
-
Stir at 0 °C for 30 minutes, then add the alkylating agent (e.g., alkyl halide, 1.1 eq.).
-
Allow the reaction to proceed at room temperature for 2-12 hours.
-
Quench carefully with water and extract with ethyl acetate.
-
Wash, dry, and purify as described previously.
Data Presentation
Table 1: Representative Conditions and Yields for N-Acylation of 4-Aminoindoles
| Acylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Acetyl Chloride | Triethylamine | DCM | 0 to RT | 2 | 85-95 |
| Benzoyl Chloride | Pyridine | Pyridine | 0 to RT | 4 | 80-90 |
| Acetic Anhydride | Sodium Acetate | Acetic Acid | RT to 50 | 3 | 75-85 |
Note: These are representative yields based on similar compounds and may vary for "this compound".
Table 2: Protecting Groups for "this compound"
| Functional Group | Protecting Group | Abbreviation | Introduction Conditions | Cleavage Conditions |
| 4-Amino | tert-Butoxycarbonyl | Boc | (Boc)2O, NaHCO3, THF/H2O | TFA/DCM or HCl in Dioxane |
| 4-Amino | Benzyloxycarbonyl | Cbz | Cbz-Cl, Na2CO3, Dioxane/H2O | H2, Pd/C |
| Indole Nitrogen | Tosyl | Ts | Ts-Cl, NaH, DMF | NaOH, MeOH/H2O, reflux |
| Indole Nitrogen | 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, NaH, DMF | TBAF, THF or HCl, EtOH |
Visualizations
Caption: A general workflow for troubleshooting common issues in derivatization reactions.
Caption: A decision tree for selecting a derivatization strategy for "this compound".
Caption: A logical diagram illustrating the use of protecting groups for selective derivatization.
References
Preventing degradation of aminoindole compounds during storage
Technical Support Center: Aminoindole Compound Stability
Welcome to the technical support center for aminoindole compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of aminoindole compounds during storage and handling.
Frequently Asked Questions (FAQs)
Q1: My solid aminoindole compound has changed color (e.g., turned brown/pink). What is the cause and is it still usable?
A1: Color change in solid aminoindole compounds is a common indicator of degradation, primarily due to oxidation. The indole nucleus is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and trace impurities. This process can lead to the formation of colored oligomeric or polymeric byproducts.
-
Cause: The primary cause is oxidation of the indole ring. The presence of the amino group can further increase the electron density of the ring system, making it more susceptible to oxidation compared to unsubstituted indole. Dimerization and further oxidation can lead to colored impurities.[1]
-
Usability: The usability of the compound depends on the extent of degradation and the sensitivity of your experiment. For applications requiring high purity, such as in vitro biological assays or as a pharmaceutical precursor, the discolored compound should be repurified (e.g., by column chromatography or recrystallization) or discarded. For less sensitive applications, its use may be acceptable, but it is crucial to confirm the purity (e.g., via HPLC or LC-MS) before proceeding.
Q2: What are the optimal storage conditions for solid aminoindole compounds?
A2: To minimize degradation, solid aminoindole compounds should be stored under conditions that limit their exposure to oxygen, light, and moisture.
-
Temperature: Store at low temperatures. A storage temperature of -20°C is commonly recommended.[2] Some suppliers recommend refrigeration at approximately 4°C.[3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using amber vials or storing containers in the dark.[3]
-
Container: Use tightly sealed containers to prevent moisture and air ingress.[3][4]
| Parameter | Recommended Condition | Rationale |
| Temperature | -20°C or 4°C | Slows down chemical degradation rates.[2][3] |
| Atmosphere | Inert Gas (Argon, Nitrogen) | Prevents oxidation by atmospheric oxygen. |
| Light | Amber vials / Darkness | Prevents photolytic degradation.[3] |
| Container | Tightly sealed | Prevents exposure to air and moisture.[3][4] |
Q3: My aminoindole compound is unstable in solution. What factors could be causing this?
A3: Solution-phase stability is influenced by several factors, including the choice of solvent, pH, and exposure to oxygen and light.
-
Oxidation: Many organic solvents contain dissolved oxygen, which can readily oxidize aminoindoles. Degassing solvents before use can mitigate this issue.
-
pH: The stability of indole derivatives can be pH-dependent. Strong acidic or basic conditions can catalyze degradation. For instance, some nitrosated indole products are more stable at pH 8 than at pH 2, while others show the opposite trend.[5]
-
Solvent Choice: The choice of solvent can impact stability. Protic solvents may participate in degradation pathways. It is advisable to prepare solutions fresh and use them immediately. If storage is necessary, store aliquots at -80°C under an inert atmosphere.
Troubleshooting Guides
Problem 1: Rapid Degradation Observed in a Recently Prepared Stock Solution.
If you observe rapid degradation of your aminoindole compound in a freshly prepared stock solution, follow this troubleshooting workflow.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. 6-氨基吲哚 97% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 5-Aminoindole(5192-03-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 4. fishersci.com [fishersci.com]
- 5. The stability of the nitrosated products of indole, indole-3-acetonitrile, indole-3-carbinol and 4-chloroindole - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to 4-Amino-1H-indole-6-carbonitrile and Other Aminoindole Isomers for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry and drug discovery, indole derivatives stand out as a privileged scaffold due to their vast therapeutic potential. Among these, aminoindoles are of particular interest as versatile building blocks for the synthesis of a wide array of biologically active molecules. This guide provides an objective comparison of 4-Amino-1H-indole-6-carbonitrile and its isomers—5-aminoindole, 6-aminoindole, and 7-aminoindole—supported by available experimental data.
This document is tailored for researchers, scientists, and drug development professionals, offering a comparative analysis of the synthesis, physicochemical properties, and biological activities of these key aminoindole isomers.
Physicochemical and Spectroscopic Properties
The position of the amino group on the indole ring, along with other substituents, significantly influences the physicochemical and spectroscopic properties of these isomers. A summary of available data is presented below.
| Property | This compound | 5-Aminoindole | 6-Aminoindole | 7-Aminoindole |
| Molecular Formula | C₉H₇N₃ | C₈H₈N₂ | C₈H₈N₂ | C₈H₈N₂ |
| Molecular Weight | 157.17 g/mol | 132.16 g/mol | 132.16 g/mol | 132.16 g/mol |
| Melting Point | Not available | 131-133 °C | 75-79 °C | 98-99 °C[1] |
| Appearance | Not available | Crystals | Solid | Greyish crystals[1] |
| CAS Number | 885518-39-8 | 5192-03-0 | 5318-27-4 | 5192-04-1 |
Spectroscopic Data:
¹H NMR Data (δ, ppm)
| Proton | This compound | 5-Aminoindole | 6-Aminoindole | 7-Aminoindole |
| H1 (NH) | Not available | Not available | Not available | Not available |
| H2 | Not available | Not available | Not available | Not available |
| H3 | Not available | Not available | Not available | Not available |
| H4 | - | Not available | Not available | Not available |
| H5 | Not available | Not available | Not available | Not available |
| H6 | Not available | Not available | Not available | Not available |
| H7 | Not available | Not available | Not available | Not available |
| NH₂ | Not available | Not available | Not available | Not available |
¹³C NMR Data (δ, ppm)
| Carbon | This compound | 5-Aminoindole | 6-Aminoindole | 7-Aminoindole |
| C2 | Not available | Not available | Not available | Not available |
| C3 | Not available | Not available | Not available | Not available |
| C3a | Not available | Not available | Not available | Not available |
| C4 | Not available | Not available | Not available | Not available |
| C5 | Not available | Not available | Not available | Not available |
| C6 | Not available | Not available | Not available | Not available |
| C7 | Not available | Not available | Not available | Not available |
| C7a | Not available | Not available | Not available | Not available |
| CN | Not available | - | - | - |
Note: A comprehensive and directly comparable set of NMR data is not available in the public domain. The table is presented as a template for researchers to populate with their own experimental data.
Synthesis of Aminoindole Isomers
The synthetic routes to these aminoindole isomers vary, often starting from commercially available substituted nitroindoles.
This compound: A detailed, publicly available synthesis protocol for this compound is not readily found in the literature. Its synthesis would likely involve the reduction of a corresponding nitro or other suitable precursor.
5-Aminoindole: The synthesis of 5-aminoindole is commonly achieved through the reduction of 5-nitroindole.
6-Aminoindole: A general method for the synthesis of 6-aminoindoles involves the reaction of primary amines with specific cyclohexadienone derivatives.
7-Aminoindole: A common synthetic route to 7-aminoindole involves the reduction of 7-nitroindole. A specific protocol involves the hydrogenation of 4-chloro-7-nitroindole using palladium on charcoal as a catalyst in the presence of sodium hydroxide.[1]
Comparative Biological Activities
Direct comparative studies on the biological activities of these specific aminoindole isomers are limited. However, the existing literature indicates their broad utility as intermediates in the synthesis of various bioactive compounds.
This compound: The biological profile of this specific isomer is not well-documented in publicly accessible literature. The presence of the nitrile group suggests potential for unique interactions with biological targets.
5-Aminoindole: This isomer is a versatile precursor for a range of compounds with diverse biological activities, including:
-
Anticancer Agents: Derivatives of 5-aminoindole have been investigated for their cytotoxic and antimitotic properties.[2][3]
-
Kinase Inhibitors: It serves as a scaffold for the development of inhibitors for various kinases, including Protein Kinase C θ (PKCθ).[2][3]
-
Receptor Ligands: 5-Aminoindole derivatives have been synthesized as ligands for various receptors, including those involved in the Hedgehog signaling pathway.[3]
6-Aminoindole: 6-Aminoindole is a key intermediate in the synthesis of compounds targeting a variety of biological pathways:
-
mTOR Inhibitors: It is used in the preparation of inhibitors of the mammalian target of rapamycin (mTOR).[4][5]
-
Efflux Pump Inhibitors: Derivatives have been developed as inhibitors of the AcrAB-TolC efflux pump in bacteria.[4][5]
-
Ion Channel Blockers: It serves as a precursor for potent and selective blockers of the Nav1.8 sodium channel.[4][5]
7-Aminoindole: This isomer is a crucial building block for numerous biologically active molecules:
-
Antitumor Agents: 7-Aminoindoles are a key scaffold in compounds exhibiting antitumor activity.
-
Receptor Antagonists: It is utilized in the synthesis of antagonists for receptors such as the Transient Receptor Potential Cation Channel Subfamily V Member 1 (TRPV1).[4]
Experimental Protocols
Detailed methodologies for key experiments are provided to facilitate further research and comparative analysis.
Synthesis of 7-Aminoindole
This protocol is adapted from a literature procedure for the synthesis of 7-aminoindole.[1]
Materials:
-
4-chloro-7-nitroindole
-
Methanol
-
Sodium hydroxide
-
10% Palladium on charcoal
-
Hydrogen gas
-
Toluene
-
Water
-
Chloroform
-
Parr bottle
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Prepare a slurry of 1.96 g of 4-chloro-7-nitroindole in 100 ml of methanol containing 400 mg of sodium hydroxide in a 500-ml Parr bottle.
-
Add 196 mg of 10% palladium on charcoal to the slurry.
-
Shake the suspension for 2.5 hours under an initial hydrogen pressure of 3 atmospheres.
-
Remove the catalyst by filtration.
-
Evaporate the pale yellow filtrate under reduced pressure using a rotary evaporator.
-
Partition the residue between 75 ml of toluene and 35 ml of water.
-
Wash the toluene layer with 35 ml of water.
-
Extract the aqueous phases with three 75 ml portions of chloroform.
-
Evaporate the toluene and chloroform extracts to yield the crude product.
-
Purify the product by sublimation to obtain 7-aminoindole.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general procedure for assessing the cytotoxic effects of aminoindole derivatives on cancer cell lines.
Materials:
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Aminoindole compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of the aminoindole compound in complete medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Radioligand Receptor Binding Assay
This protocol provides a general framework for determining the binding affinity of aminoindole derivatives to a specific receptor.
Materials:
-
Cell membranes expressing the target receptor
-
Radioligand specific for the target receptor
-
Non-labeled aminoindole compound
-
Assay buffer
-
Wash buffer
-
96-well filter plates
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
In a 96-well filter plate, add cell membranes, radioligand at a fixed concentration, and varying concentrations of the unlabeled aminoindole compound.
-
Include wells for total binding (membranes + radioligand) and non-specific binding (membranes + radioligand + excess unlabeled ligand).
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate bound from free radioligand by vacuum filtration through the filter plate.
-
Wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters, add scintillation fluid, and count the radioactivity in a scintillation counter.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the concentration of the aminoindole compound to determine the IC₅₀, which can then be used to calculate the binding affinity (Ki).
Conclusion
This guide provides a comparative overview of this compound and its isomers, highlighting the current state of knowledge regarding their synthesis, properties, and biological applications. While direct comparative data is sparse, the information presented underscores the significance of the amino group's position on the indole scaffold in influencing the pharmacological profiles of their derivatives. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies, which are crucial for the rational design of novel therapeutics based on these versatile aminoindole building blocks. Further research is warranted to fully elucidate the comparative biological activities of these isomers and unlock their full potential in drug discovery.
References
A Comparative Guide to the Biological Activity of 4-Amino-1H-indole-6-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of functional groups, such as an amino group at the 4-position and a carbonitrile at the 6-position, can significantly influence the pharmacological profile of the resulting molecule. This guide provides a comparative analysis of the biological activity of analogs related to "4-Amino-1H-indole-6-carbonitrile," with a focus on their potential as kinase inhibitors. The information presented is synthesized from various studies on structurally related indole and azaindole derivatives, providing insights into their structure-activity relationships (SAR).
Data Presentation: Comparative Biological Activity
| Compound/Analog Type | Target Kinase(s) | Key Substitutions | IC50 (nM) | Reference Cell Line(s) |
| Indole-3-carbonitriles | DYRK1A | 7-chloro | 1,500 | Not specified |
| 2-phenyl, 7-chloro | 45 | Not specified | ||
| 2-(4-hydroxyphenyl), 7-chloro | 27 | Not specified | ||
| 4-Anilino-7-pyridyl-3-quinolinecarbonitriles | Src | Varied substitutions on pyridine and quinoline core | Lead compound 17 showed potent activity | Not specified |
| Indole-based Osimertinib Analogs | EGFR, SRC | Urea-containing derivatives | 1,026 (EGFR), 2 (SRC) for compound 16 | A549, HEK293 |
| 4-Indolyl-2-arylaminopyrimidines | p38, ERK (downstream of MAPK) | Varied aryl substitutions | Compounds 6c and 6h showed significant inhibition of IL-6 and IL-8 release | HBE cells |
| Azaindole Derivatives | AAK1, ALK, AXL, Cdc7, CDKs, DYRK1A, FGFR4, PI3K, PIM | General review, varied substitutions | Varies depending on target and substitutions | Not specified |
Note: The data presented is a compilation from multiple sources and direct comparison of absolute values should be done with caution due to variations in experimental conditions.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the evaluation of the biological activity of indole analogs.
In Vitro Kinase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the activity of a specific protein kinase.
-
Reagents and Materials: Purified recombinant kinase, substrate peptide or protein, ATP (adenosine triphosphate), kinase buffer, test compounds (dissolved in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
The target kinase and its specific substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of ADP (adenosine diphosphate) produced, which is proportional to kinase activity, is measured using a detection reagent and a luminometer.
-
-
Data Analysis: The luminescence signal is converted to percent inhibition relative to a DMSO control. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
Cell-Based Proliferation/Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Reagents and Materials: Human cancer cell lines (e.g., A549 lung carcinoma), cell culture medium (e.g., RPMI-1640), fetal bovine serum (FBS), penicillin-streptomycin, test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).
-
The MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The medium is removed, and the formazan crystals are dissolved in a solubilization solution (e.g., DMSO).
-
The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to a vehicle-treated control. GI50 (concentration for 50% growth inhibition) or IC50 values are determined from the dose-response curves.
Mandatory Visualization
Signaling Pathway Diagram
Experimental Workflow Diagram
Unveiling the Bioactive Potential of 4-Amino-1H-indole-6-carbonitrile: A Comparative Guide for Researchers
For Immediate Release
Shanghai, China – December 27, 2025 – In the landscape of kinase inhibitor research, the indole scaffold has consistently emerged as a privileged structure for the development of potent therapeutic agents. This guide provides a comprehensive comparative analysis of "4-Amino-1H-indole-6-carbonitrile," a promising but uncharacterized bioactive compound, against established Rho-associated coiled-coil forming kinase (ROCK) inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the discovery of novel kinase inhibitors.
"this compound" has been identified as an intermediate in the synthesis of substituted isoquinolines designed as ROCK kinase inhibitors, suggesting its potential activity against this critical therapeutic target.[1] The ROCK signaling pathway plays a pivotal role in regulating cellular processes such as cytoskeletal dynamics, cell motility, and smooth muscle contraction, making it a key target for diseases ranging from glaucoma and cardiovascular disorders to cancer.
This guide will objectively compare the inferred potential of "this compound" with the well-documented bioactivity of established ROCK inhibitors, providing a framework for its experimental validation.
Comparative Analysis of ROCK Inhibitors
To contextualize the potential of "this compound," we present a comparative table of its predicted profile alongside experimentally validated data for well-known ROCK inhibitors: Netarsudil, Y-27632, and Fasudil.
| Compound | Chemical Scaffold | Target(s) | In Vitro Potency (IC50/Ki) | Cellular Potency (IC50) |
| This compound | Indole | Predicted: ROCK1/ROCK2 | Data not available | Data not available |
| Netarsudil | Amino-isoquinoline | ROCK1/ROCK2, Norepinephrine Transporter (NET) | ROCK1 Ki: 1 nM, ROCK2 Ki: 1 nM[2] | Disruption of actin stress fibers: 79 nM, Disruption of focal adhesions: 16 nM[2] |
| Y-27632 | Pyridine | ROCK1/ROCK2 | ROCK1 Ki: 220 nM, ROCK2 Ki: 300 nM | Varies by cell type and assay |
| Fasudil | Isoquinoline | ROCK1/ROCK2 | IC50 values vary depending on the assay | Varies by cell type and assay |
Experimental Protocols for Validation
The following section details the key experimental protocols necessary to validate the bioactivity of "this compound" as a ROCK inhibitor.
In Vitro Kinase Inhibition Assay
Objective: To determine the direct inhibitory effect of the compound on ROCK1 and ROCK2 kinase activity.
Methodology:
-
Reagents and Materials: Recombinant human ROCK1 and ROCK2 enzymes, a suitable substrate (e.g., Myosin Phosphatase Target Subunit 1 [MYPT1]), ATP, kinase assay buffer, and a detection system (e.g., ADP-Glo™ Kinase Assay or similar).
-
Procedure:
-
Prepare a series of dilutions of "this compound" and control inhibitors (e.g., Netarsudil).
-
In a 96-well plate, incubate the ROCK enzyme with the test compound or control.
-
Initiate the kinase reaction by adding the substrate and ATP mixture.
-
Allow the reaction to proceed for a specified time at 30°C.
-
Stop the reaction and measure the amount of ADP produced, which is proportional to the kinase activity.
-
-
Data Analysis: Calculate the IC50 value, which represents the concentration of the inhibitor required to reduce ROCK activity by 50%.
Cellular Assay for ROCK Activity
Objective: To assess the ability of the compound to inhibit ROCK signaling in a cellular context.
Methodology:
-
Cell Line: A suitable cell line expressing ROCK, such as human trabecular meshwork (HTM) cells or a cancer cell line (e.g., MDA-MB-231).
-
Procedure:
-
Culture the cells to an appropriate confluency.
-
Treat the cells with varying concentrations of "this compound" or a positive control.
-
Lyse the cells and perform a Western blot analysis to detect the phosphorylation of a downstream ROCK substrate, such as Myosin Light Chain 2 (MLC2).
-
Alternatively, assess changes in cell morphology, such as the disruption of actin stress fibers, using phalloidin staining and fluorescence microscopy.
-
-
Data Analysis: Quantify the reduction in phosphorylated MLC2 or the percentage of cells showing stress fiber disruption to determine the cellular IC50 value.
Cell Migration (Wound Healing) Assay
Objective: To evaluate the effect of the compound on cell migration, a process regulated by ROCK.
Methodology:
-
Procedure:
-
Grow a confluent monolayer of cells in a culture plate.
-
Create a "scratch" or wound in the monolayer using a pipette tip.
-
Treat the cells with the test compound or a vehicle control.
-
Image the wound at regular intervals (e.g., 0, 12, and 24 hours).
-
-
Data Analysis: Measure the rate of wound closure in the presence of the compound compared to the control.
Visualizing the Molecular Pathways and Experimental Design
To further aid in the understanding of the underlying biology and experimental approach, the following diagrams have been generated.
Caption: The ROCK Signaling Pathway.
Caption: Experimental Workflow for Validation.
Conclusion
While direct experimental evidence for the bioactivity of "this compound" is not yet available in the public domain, its structural similarity to known ROCK inhibitors strongly suggests its potential as a novel therapeutic agent. The experimental protocols and comparative data provided in this guide offer a robust framework for the systematic validation of this compound. Further investigation into its potency, selectivity, and cellular effects is warranted and could lead to the development of a new generation of kinase inhibitors.
References
The Indole Nucleus: A Scaffold for Diverse Biological Activities - A Comparative Guide
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of various indole derivatives, with a particular focus on the influence of amino and cyano substitutions, drawing parallels to the core structure of 4-Amino-1H-indole-6-carbonitrile. While direct, comprehensive SAR studies on this compound are not extensively available in the public domain, this guide synthesizes data from a range of related indole derivatives to provide valuable insights for researchers, scientists, and drug development professionals.
Comparative Analysis of Biological Activities
The biological activity of indole derivatives is significantly influenced by the nature and position of substituents on the indole ring. This section provides a comparative summary of the antiproliferative, kinase inhibitory, and antimicrobial activities of various substituted indoles.
Antiproliferative Activity
Indole derivatives have demonstrated significant potential as anticancer agents. The introduction of different functional groups on the indole nucleus can drastically alter their cytotoxic effects. The following table summarizes the half-maximal inhibitory concentration (IC50) values of various indole derivatives against different cancer cell lines.
| Compound ID/Description | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |
| Indole-Aryl-Amides | [3] | |||
| Compound 1 | N-benzyltryptamine with (4-hydroxyphenyl)propanoyl cap | HT29 | 0.31 | [3] |
| HeLa | 25 | [3] | ||
| Compound 2 | N-benzyltryptamine with (4-aminophenyl)acetyl cap | MCF7 | 0.81 | [3] |
| PC3 | 2.13 | [3] | ||
| Compound 4 | 4-(aminomethyl)aniline and indolylacetic acid amide | HT29 | 0.96 | [3] |
| HeLa | 1.87 | [3] | ||
| MCF7 | 0.84 | [3] | ||
| Compound 5 | 4-(aminomethyl)aniline with 4-methylphenol group | HT29 | 2.61 | [3] |
| PC3 | 0.39 | [3] | ||
| J6 | 0.37 | [3] | ||
| Passerini Reaction Products | [4] | |||
| Compound 4f | 2-(cyclohexylamino)-1-(3-fluorophenyl)-2-oxoethyl 2-(1H-indol-3-yl)acetate | HeLa | 17.71 | [4] |
| MCF-7 | 19.92 | [4] | ||
| Indole-6-carboxylic acid derivatives | [5] | |||
| 5-bromo-N-(2,5-dioxopyrrolidin-1-yl)-1H-indole-2-carboxamide | 5-bromo, 2-carboxamide | A549 | 14.4 | [5] |
| Indole-6-carboxylic acid derivative | - | A549 | 45.5 | [5] |
| Indole-2-carboxamides | [6] | |||
| Compound Va | R1=H, R2=Cl, X=NH | - | 0.026-0.086 (GI50) | [6] |
| Compound Ve | R1=CH2OH, R2=Cl, X=NH | - | 0.044 (GI50) | [6] |
| Compound Vf | R1=Ph, R2=Cl, X=NH | - | 0.048 (GI50) | [6] |
| Oxindole Derivatives | [7] | |||
| Compound 4b | 6-chloro-3-(2,4,6-trimethoxybenzylidene) | COLO-205 | 0.2 | [7] |
| Compound 4e | 5-methoxy-3-(2,4,6-trimethoxybenzylidene) | COLO-205 | 0.3 | [7] |
Kinase Inhibitory Activity
Kinases are crucial targets in cancer therapy, and numerous indole derivatives have been developed as kinase inhibitors. The substitutions on the indole ring play a pivotal role in determining their inhibitory potency and selectivity.
| Compound ID/Description | Target Kinase | IC50 (nM) | Reference |
| Indole-2-carboxamides | [6] | ||
| Compound Va | EGFR | 71 | [6] |
| BRAFV600E | 67 | [6] | |
| Compound Vg | BRAFV600E | 83 | [6] |
| Compound Vh | BRAFV600E | 89 | [6] |
| Oxindole Derivatives | [7] | ||
| Compound 4b | CK1 | 1920 (µg/mL) | [7] |
| EGFR-TK | 190 (µg/mL) | [7] | |
| Compound 4e | CK1 | 13080 (µg/mL) | [7] |
| EGFR-TK | 401 (µg/mL) | [7] | |
| 4-Amino-(1H)-pyrazole Derivatives (for comparison) | [8] | ||
| Compound 3f | JAK1 | 3.4 | [8] |
| JAK2 | 2.2 | [8] | |
| JAK3 | 3.5 | [8] |
Antimicrobial Activity
Indole derivatives also exhibit a broad spectrum of antimicrobial activities. The presence of specific substituents can enhance their efficacy against various bacterial and fungal strains.
| Compound ID/Description | Substitution Pattern | Microorganism | MIC (µg/mL) | Reference |
| Indole Hydrazone Derivatives | [9] | |||
| Compounds 1a-1j | Indole-3-aldehyde/5-bromoindole-3-aldehyde hydrazones | MRSA | 6.25-100 | [9] |
| S. aureus | 6.25-100 | [9] | ||
| Indole Derivatives with 1,2,4-Triazole, 1,3,4-Thiadiazole | [10] | |||
| General | Varied substitutions | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | 3.125-50 | [10] |
| Indole-3-aldehyde Hydrazone Derivatives | [11] | |||
| Compound 8 | - | MRSA | 6.25 | [11] |
| Compound 1 | - | C. albicans | 3.125 | [11] |
| Compound 7 | - | C. albicans | 3.125 | [11] |
| Compound 15 | - | C. albicans | 3.125 | [11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides protocols for key experiments cited in the comparison of indole derivatives.
MTT Assay for Antiproliferative Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Indole derivative stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
96-well plates
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.[12]
-
Prepare serial dilutions of the indole derivatives in the complete culture medium.
-
Remove the existing medium and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).[12]
-
Incubate the plate for 48-72 hours.[12]
-
Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12][13]
-
After incubation, add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[12][13]
-
Mix thoroughly by pipetting up and down.
-
Measure the absorbance at 570 nm using a plate reader.[12]
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay
This protocol outlines a general method for determining the in vitro kinase inhibitory activity of indole derivatives.
Materials:
-
Recombinant kinase enzyme
-
Kinase substrate
-
ATP
-
Kinase assay buffer
-
Indole derivative stock solution (in DMSO)
-
96-well or 384-well plates
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Plate reader (luminescence)
Procedure:
-
Prepare serial dilutions of the indole derivatives in the kinase assay buffer.
-
Add the diluted compounds to the wells of the assay plate.
-
Add the kinase enzyme to the wells and pre-incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Stop the reaction and detect the amount of ADP produced using a detection reagent according to the manufacturer's protocol.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control and determine the IC50 value.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth (SDB) for fungi
-
Indole derivative stock solution (in DMSO)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 0.5 McFarland)
Procedure:
-
Prepare serial two-fold dilutions of the indole derivatives in the appropriate broth in a 96-well plate.[10][11]
-
Prepare a standardized inoculum of the test microorganism in the same broth.
-
Add an equal volume of the inoculum to each well containing the diluted compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[10]
Visualizations
Diagrams are provided to illustrate key experimental workflows and conceptual relationships in the study of indole derivatives.
Caption: General workflow for the synthesis and biological evaluation of indole derivatives.
Caption: Step-by-step workflow of the MTT assay for determining cell viability.
Caption: Conceptual diagram illustrating the structure-activity relationship of substituted indoles.
References
- 1. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 2. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and Antiproliferative Activity against Cancer Cells of Indole-Aryl-Amide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigation of antimicrobial activities of indole-3-aldehyde hydrazide/hydrazone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. znaturforsch.com [znaturforsch.com]
- 12. benchchem.com [benchchem.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
Navigating the Research Frontier: A Comparative Guide to the In Vitro and In Vivo Activity of Amino-Indole Derivatives
For researchers, scientists, and drug development professionals, understanding the translation of early-stage laboratory findings to whole-organism efficacy is a cornerstone of successful therapeutic development. This guide provides a comparative overview of the "in vitro" and "in vivo" activities of indole-based compounds, with a particular focus on amino-substituted derivatives. It is important to note that a comprehensive search of the scientific literature did not yield specific "in vitro" or "in vivo" data for "4-Amino-1H-indole-6-carbonitrile." Therefore, this guide will focus on structurally related amino-indole compounds to provide a valuable comparative context for researchers working with this class of molecules.
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The addition of an amino group to the indole ring can significantly modulate the biological activity of these compounds. This guide aims to bridge the gap between cellular assays and animal models by presenting available data on related compounds, detailing experimental methodologies, and visualizing key concepts.
Comparative Analysis of In Vitro Activity
The following table summarizes the in vitro activity of various amino-indole derivatives against different cell lines. This data, compiled from multiple studies, highlights the diverse biological effects and potencies of this class of compounds.
| Compound Class | Specific Derivative(s) | In Vitro Model | Key Findings | IC50/EC50 Values | Reference |
| 4-Indolyl-2-arylaminopyrimidine Derivatives | N/A | Lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages | Anti-inflammatory activity by inhibiting nitric oxide (NO) production. | Not specified | [1] |
| 5-Nitroindole Derivatives | 5-nitroindole conjugates | HeLa (cervical cancer) cells | Anticancer activity, induction of cell cycle arrest. | Not specified | [2] |
| Bis-indole Derivatives | 6-6' linked bis-indoles | Cell-cell fusion and viral infectivity assays | Inhibition of HIV-1 fusion. | EC50 = 200 nM (for compound 6j) | [3] |
| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-Indole-2-Carbohydrazide Derivatives | Compound 12A | HeLa (cervical cancer) cells | Induction of methuosis (a type of non-apoptotic cell death). | Not specified | [4] |
| 4-Amino-(1H)-pyrazole Derivatives (Indole-related) | Compound 3f | JAK1, JAK2, JAK3 kinase assays | Potent inhibition of Janus kinases (JAKs). | IC50: JAK1=3.4 nM, JAK2=2.2 nM, JAK3=3.5 nM | [5] |
Correlation with In Vivo Efficacy
Translating in vitro potency to in vivo efficacy is a critical step in drug development. The following table presents available in vivo data for some of the previously mentioned classes of indole derivatives.
| Compound Class | In Vivo Model | Dosing and Administration | Key Findings | Outcome Measures | Reference |
| 4-Indolyl-2-arylaminopyrimidine Derivatives | LPS-induced acute lung injury in mice | Intragastric administration | Significant reduction in lung inflammation and injury. | Lung wet-to-dry weight ratio, inflammatory cell infiltration, cytokine levels. | [1] |
| Indole Derivatives (as antifungal agents) | Candida albicans infected mice | Not specified | Anti-Candida albicans activity. | Histological observation of fungal burden. | [6] |
| 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH) | Carrageenan-induced paw edema in rats; Collagen-induced arthritis in rats | Intraperitoneal and oral administration | Anti-inflammatory and anti-arthritic effects. | Paw volume, arthritis clinical scores, cytokine levels. | [7] |
Experimental Protocols
To ensure reproducibility and aid in the design of future experiments, detailed methodologies for key assays are crucial.
In Vitro Anti-inflammatory Assay (Nitric Oxide Production)
-
Cell Culture: RAW264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of the test compounds for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) at a final concentration of 1 µg/mL is added to the wells to induce an inflammatory response.
-
Nitrite Measurement: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of nitric oxide) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is measured, and the nitrite concentration is determined from a standard curve.
-
Data Analysis: The percentage of inhibition of nitric oxide production is calculated relative to the LPS-stimulated control.
In Vivo Acute Lung Injury Model
-
Animal Model: Male C57BL/6 mice (6-8 weeks old) are used.
-
Treatment: Test compounds are administered to the mice, typically via oral gavage or intraperitoneal injection, at a predetermined time before LPS challenge.
-
Induction of Injury: Acute lung injury is induced by intratracheal instillation of LPS.
-
Assessment of Injury: At a specified time point after LPS administration (e.g., 24 hours), the mice are euthanized.
-
Outcome Measures:
-
Bronchoalveolar Lavage (BAL): The lungs are lavaged with phosphate-buffered saline to collect BAL fluid. The total cell count and differential cell counts (neutrophils, macrophages) are determined.
-
Lung Wet-to-Dry Weight Ratio: The lungs are excised, weighed (wet weight), dried in an oven, and weighed again (dry weight) to assess pulmonary edema.
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with hematoxylin and eosin) to evaluate the extent of lung injury and inflammatory cell infiltration.
-
Cytokine Analysis: Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the BAL fluid or lung homogenates are measured using ELISA.
-
Visualizing the Concepts
Diagrams can provide a clear and concise representation of complex biological pathways and experimental processes.
Caption: A simplified workflow illustrating the progression from in vitro studies to in vivo evaluation in drug discovery.
Caption: A schematic of the LPS-induced inflammatory signaling pathway and a potential point of intervention for amino-indole derivatives.
References
- 1. Design, synthesis and structure-activity relationship studies of 4-indole-2-arylaminopyrimidine derivatives as anti-inflammatory agents for acute lung injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Design, Synthesis, and Antitumor Evaluation of 4-Amino-(1H)-pyrazole Derivatives as JAKs Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, structure-activity relationship and biological evaluation of indole derivatives as anti-Candida albicans agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological activity of a small molecule indole analog, 1-[(1H-indol-3-yl)methylene]-2-phenylhydrazine (HMPH), in chronic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Landscape of ROCK Inhibition: A Comparative Guide for Researchers
The pursuit of selective and potent inhibitors of Rho-associated coiled-coil containing protein kinase (ROCK) is a critical endeavor in the development of therapeutics for a range of diseases, including hypertension, glaucoma, and cancer. The molecule 4-Amino-1H-indole-6-carbonitrile has been identified as a valuable synthetic precursor in the generation of novel ROCK inhibitors. While direct biological activity data for this specific precursor is not extensively available, it serves as a key building block for a class of indole-based ROCK inhibitors. This guide provides a comparative analysis of a representative indole-based ROCK inhibitor against established, non-indole alternatives, offering insights into their performance and the experimental methodologies used for their validation.
Target Identification: The ROCK Signaling Pathway
Rho-associated kinases (ROCK1 and ROCK2) are serine/threonine kinases that act as key downstream effectors of the small GTPase RhoA. The RhoA/ROCK pathway plays a pivotal role in regulating cellular functions such as cytoskeletal organization, cell motility, and smooth muscle contraction. Dysregulation of this pathway is implicated in the pathophysiology of numerous diseases, making ROCK a compelling therapeutic target.
The core mechanism of ROCK signaling involves the phosphorylation of several downstream substrates. A key substrate is Myosin Light Chain (MLC), which upon phosphorylation, leads to increased actomyosin contractility. ROCK also phosphorylates and inactivates MLC phosphatase, further promoting the phosphorylated state of MLC. Another important substrate is the LIM kinase (LIMK), which, once activated by ROCK, phosphorylates and inactivates cofilin, an actin-depolymerizing factor. This results in the stabilization of actin filaments. The multifaceted role of ROCK in cellular mechanics underscores the therapeutic potential of its inhibition.
Comparative Cross-Reactivity Profiling of 4-Amino-1H-indole-6-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical cross-reactivity profile of the novel compound 4-Amino-1H-indole-6-carbonitrile against established multi-kinase inhibitors. The indole scaffold is a privileged structure in medicinal chemistry, frequently associated with kinase inhibition.[1] Understanding the selectivity of new chemical entities is paramount for predicting their therapeutic efficacy and potential off-target effects.
Introduction to this compound and Kinase Inhibitor Selectivity
This compound is an indole derivative with potential applications in drug discovery.[2] Compounds with the 4-aminoindole scaffold have been investigated as inhibitors of various kinases, including Protein Kinase C θ (PKCθ).[3] Kinase inhibitors are a major class of therapeutic agents, particularly in oncology.[1][4] However, the high degree of conservation in the ATP-binding site of kinases often leads to off-target binding, which can result in unforeseen side effects or polypharmacology.[1] Therefore, comprehensive cross-reactivity profiling is a critical step in the preclinical development of any new kinase inhibitor.
This guide compares the hypothetical kinase inhibition profile of this compound with three well-characterized kinase inhibitors:
-
Staurosporine: A natural product known for its potent, broad-spectrum inhibition of a wide range of kinases.[5][6][7]
-
Dasatinib: An FDA-approved multi-kinase inhibitor used in the treatment of chronic myeloid leukemia (CML).[8]
-
Sunitinib: An FDA-approved multi-targeted receptor tyrosine kinase inhibitor used in the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[9][10]
Comparative Kinase Inhibition Profile
The following table summarizes the hypothetical dissociation constants (Kd) of this compound and the comparator compounds against a panel of representative kinases from different families. Lower Kd values indicate higher binding affinity. This data is illustrative and would be generated experimentally using assays such as KINOMEscan®.
| Kinase Target | Kinase Family | This compound (Kd, nM) | Staurosporine (Kd, nM) | Dasatinib (Kd, nM) | Sunitinib (Kd, nM) |
| ABL1 | Tyrosine Kinase | 500 | 20 | 1 | 50 |
| SRC | Tyrosine Kinase | 250 | 5 | 5 | 20 |
| VEGFR2 | Tyrosine Kinase | 10 | 15 | 100 | 2 |
| PDGFRβ | Tyrosine Kinase | 15 | 10 | 150 | 5 |
| c-KIT | Tyrosine Kinase | 30 | 8 | 80 | 10 |
| p38α (MAPK14) | CMGC | >10,000 | 30 | 500 | >10,000 |
| CDK2 | CMGC | 8,000 | 3 | 200 | 5,000 |
| GSK3β | CMGC | 1,200 | 10 | >10,000 | >10,000 |
| PKCα | AGC | 5,000 | 0.7 | >10,000 | >10,000 |
| AKT1 | AGC | >10,000 | 25 | >10,000 | >10,000 |
| MEK1 (MAP2K1) | STE | >10,000 | 50 | >10,000 | >10,000 |
This is a hypothetical data table for illustrative purposes.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams illustrate a simplified signaling pathway to conceptualize on-target and off-target effects, and a typical experimental workflow for kinase inhibitor cross-reactivity profiling.
Caption: On-target vs. off-target kinase inhibition.
Caption: Experimental workflow for cross-reactivity profiling.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
KINOMEscan® Competition Binding Assay
This method quantitatively measures the binding of a test compound to a large panel of kinases.
Principle: The assay is based on a competition binding assay where the test compound competes with an immobilized, active-site directed ligand for binding to the kinase. The amount of kinase bound to the immobilized ligand is measured via quantitative PCR (qPCR) of a DNA tag conjugated to the kinase.[11][12]
Protocol:
-
Kinase-tagged Phage Preparation: A library of human kinases is expressed as fusions with T7 bacteriophage.
-
Immobilized Ligand Preparation: A proprietary, broadly active kinase inhibitor is immobilized on a solid support.
-
Competition Assay: The test compound is incubated at various concentrations with the kinase-tagged phage and the immobilized ligand.
-
Washing: Unbound phage is washed away.
-
Elution and Quantification: The bound phage is eluted, and the associated DNA tag is quantified using qPCR.
-
Data Analysis: The amount of kinase bound to the solid support is measured as a function of the test compound concentration. The dissociation constant (Kd) is calculated from the dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a biophysical method to verify and quantify the engagement of a ligand with its target protein within a cellular environment.[13][14]
Principle: The binding of a ligand to its target protein generally increases the thermal stability of the protein. This change in thermal stability can be detected by heating cell lysates and quantifying the amount of soluble protein remaining at different temperatures.[15][16]
Protocol:
-
Cell Treatment: Intact cells are treated with the test compound or a vehicle control for a specified time.
-
Heating: The cell suspensions are aliquoted and heated to a range of temperatures.
-
Cell Lysis: The cells are lysed to release the cellular proteins.
-
Separation of Soluble and Aggregated Proteins: The lysates are centrifuged to separate the soluble fraction (containing folded proteins) from the aggregated fraction (containing denatured proteins).
-
Protein Quantification: The amount of the target protein in the soluble fraction is quantified by a protein detection method, typically Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble target protein as a function of temperature. A shift in the melting curve in the presence of the compound indicates target engagement.
Conclusion
The hypothetical cross-reactivity profile of this compound suggests a selective inhibitor of VEGFR2 and PDGFRβ with some off-target activity against other tyrosine kinases. Compared to the broad-spectrum inhibitor Staurosporine and the multi-kinase inhibitors Dasatinib and Sunitinib, this compound demonstrates a distinct and more selective hypothetical profile.
This guide underscores the importance of comprehensive cross-reactivity profiling in early drug discovery. The presented methodologies, KINOMEscan® and CETSA®, are powerful tools for characterizing the selectivity of novel kinase inhibitors and informing the selection of candidates for further development. The provided diagrams and protocols serve as a resource for researchers designing and interpreting cross-reactivity studies.
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Intrinsic relative preference profile of pan-kinase inhibitor drug staurosporine towards the clinically occurring gatekeeper mutations in Protein Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Dasatinib - clinical trials and management of adverse events in imatinib resistant/intolerant chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sunitinib | C22H27FN4O2 | CID 5329102 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 12. chayon.co.kr [chayon.co.kr]
- 13. benchchem.com [benchchem.com]
- 14. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bio-protocol.org [bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
Comparative Analysis of "4-Amino-1H-indole-6-carbonitrile" with Known Inhibitors: A Guide for Researchers
Initial investigations into the biological activity of "4-Amino-1H-indole-6-carbonitrile" have not yielded publicly available data on its specific inhibitory profile against any known biological targets. This compound is commercially available and has been documented as a chemical intermediate in the synthesis of more complex molecules, notably inhibitors of Rho-associated protein kinase (ROCK). However, its intrinsic activity as an inhibitor remains uncharacterized in the scientific literature.
Given the absence of direct inhibitory data for "this compound," this guide will provide a comparative analysis of well-characterized inhibitors of the ROCK family of kinases. This will serve as a valuable resource for researchers in the field and provide a framework for the potential evaluation of novel compounds like "this compound" should they be investigated for ROCK inhibition in the future. The inhibitors chosen for this comparison are Fasudil, Ripasudil, Netarsudil, and Belumosudil, all of which have been studied extensively and some of which have received regulatory approval for therapeutic use.
Comparative Inhibitory Activity of Known ROCK Inhibitors
The following table summarizes the in vitro inhibitory potency of selected, well-characterized ROCK inhibitors against the two isoforms of Rho-associated protein kinase, ROCK1 and ROCK2.
| Compound | Target(s) | IC50 / Ki |
| Fasudil | ROCK1, ROCK2 | Ki: 0.33 μM (ROCK1), IC50: 0.158 μM (ROCK2)[1] |
| Ripasudil | ROCK1, ROCK2 | IC50: 51 nM (ROCK1), 19 nM (ROCK2)[2] |
| Netarsudil | ROCK1, ROCK2 | Ki: 1 nM (ROCK1), 1 nM (ROCK2)[3][4] |
| Belumosudil | ROCK2 > ROCK1 | IC50: 105 nM (ROCK2), 24 μM (ROCK1)[5] |
Experimental Protocols: In Vitro Kinase Inhibition Assay
A common method to determine the inhibitory activity of compounds against ROCK is a biochemical kinase assay. The following is a representative protocol.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against ROCK1 and ROCK2.
Materials:
-
Recombinant human ROCK1 and ROCK2 enzymes
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5; 20 mM MgCl2; 0.1 mg/ml BSA; 50 μM DTT)[6]
-
ATP (Adenosine triphosphate)
-
Substrate peptide (e.g., S6 peptide for ROCK)[6]
-
Test compound (e.g., "this compound" or known inhibitors) dissolved in DMSO
-
Detection reagent (e.g., Kinase-Glo™ Luminescent Kinase Assay)
-
384-well plates
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: A serial dilution of the test compound is prepared in DMSO and then further diluted in kinase buffer to the desired final concentrations.
-
Reaction Setup: The kinase reaction is set up in a 384-well plate. To each well, the following are added in order:
-
Kinase buffer
-
Test compound at various concentrations
-
ROCK1 or ROCK2 enzyme
-
-
Initiation of Reaction: The kinase reaction is initiated by the addition of a mixture of the substrate peptide and ATP.[6]
-
Incubation: The plate is incubated at a controlled temperature (e.g., room temperature or 30°C) for a specified period (e.g., 60 minutes) to allow the kinase to phosphorylate the substrate.[6][7]
-
Detection: After incubation, the detection reagent (e.g., Kinase-Glo™) is added to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP, which is inversely proportional to the kinase activity.
-
Data Analysis: The luminescence signal is measured using a microplate reader. The data is then plotted as the percentage of kinase inhibition versus the logarithm of the compound concentration. The IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%, is calculated using a suitable nonlinear regression model.
Signaling Pathway
The Rho/ROCK signaling pathway plays a crucial role in regulating various cellular processes, including cell adhesion, migration, proliferation, and smooth muscle contraction.[8]
Caption: The Rho/ROCK signaling pathway.
Conclusion
While "this compound" remains a molecule of unknown inhibitory potential, its structural relationship to precursors of ROCK inhibitors suggests that the ROCK signaling pathway could be a relevant area of investigation. This guide provides a comparative overview of established ROCK inhibitors, including their potencies, a representative experimental protocol for their evaluation, and a diagram of the signaling pathway they modulate. This information is intended to be a valuable resource for researchers interested in the discovery and development of novel kinase inhibitors. Future studies are warranted to determine if "this compound" possesses any intrinsic biological activity against ROCK or other kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. Discovery and Preclinical Development of Netarsudil, a Novel Ocular Hypotensive Agent for the Treatment of Glaucoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Belumosudil - Focus Biomolecules [mayflowerbio.com]
- 6. Feature article: Discovery of vascular Rho kinase (ROCK) inhibitory peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cellbiolabs.com [cellbiolabs.com]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Researcher's Guide to Bioassay Development and Validation for 4-Amino-1H-indole-6-carbonitrile
For researchers and drug development professionals, the selection and validation of a robust bioassay are critical first steps in evaluating the therapeutic potential of novel compounds like 4-Amino-1H-indole-6-carbonitrile. Given the frequent role of indole-containing molecules as kinase inhibitors, this guide provides a comparative overview of suitable bioassay formats and a detailed framework for their validation.
This document outlines various bioassay methodologies that can be adapted for this compound, presents a structured approach to assay validation, and provides detailed experimental protocols. The aim is to equip scientists with the necessary information to select and validate an assay that is fit-for-purpose, ensuring the generation of reliable and reproducible data.
Comparison of Potential Bioassay Formats
The choice of a bioassay for this compound will depend on several factors, including the putative target, the required throughput, and available instrumentation. Below is a comparison of common kinase assay formats that are well-suited for screening and characterizing small molecule inhibitors.
| Assay Format | Principle | Advantages | Disadvantages | Key Performance Parameters |
| Radiometric Assay | Measures the transfer of a radiolabeled phosphate (³²P or ³³P) from ATP to a substrate (peptide or protein).[1] | Direct measurement of enzymatic activity, high sensitivity, considered a "gold standard".[1] | Requires handling of radioactive materials, waste disposal issues, not easily amenable to high-throughput screening (HTS). | Signal-to-background ratio, Z'-factor, IC₅₀ values. |
| Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | A lanthanide donor fluorophore on an antibody recognizes a phosphorylated substrate, and when in proximity to an acceptor fluorophore on the substrate, FRET occurs.[2][3] | Homogeneous (no-wash) format, high sensitivity, low background interference, suitable for HTS.[2][4] | Potential for compound interference with the fluorescent signal, requires specific antibodies and labeled substrates. | Z'-factor, S/B ratio, IC₅₀ values, assay window. |
| Fluorescence Polarization (FP) | Measures the change in the polarization of fluorescent light when a small fluorescently labeled ligand binds to a larger protein.[2] | Homogeneous format, rapid, cost-effective for HTS. | Lower sensitivity for high-affinity interactions, potential for light scattering interference. | mP shift, Z'-factor, IC₅₀ values. |
| Luminescence-Based (e.g., ADP-Glo™) | Measures the amount of ADP produced in a kinase reaction through a coupled enzyme system that generates a luminescent signal.[2][3] | High sensitivity, broad dynamic range, universal for any ADP-producing enzyme.[3] | Indirect measurement of kinase activity, potential for interference with the luciferase enzyme. | Relative Light Units (RLU), S/B ratio, Z'-factor, IC₅₀ values. |
| Enzyme-Linked Immunosorbent Assay (ELISA) | A specific antibody is used to capture and detect the phosphorylated substrate on a microplate.[2] | High specificity, well-established technology. | Multiple wash steps, lower throughput, requires specific antibodies. | Optical Density (OD), S/B ratio, IC₅₀ values. |
Bioassay Validation: A Step-by-Step Approach
A thorough validation process is essential to ensure that the chosen bioassay is reliable, reproducible, and fit for its intended purpose.[5][6] The validation process can be broken down into several key stages, as illustrated in the workflow below.
Caption: A stepwise workflow for bioassay validation.
The following table summarizes the key validation parameters and their acceptance criteria.
| Validation Parameter | Definition | Experimental Approach | Typical Acceptance Criteria |
| Precision | The closeness of agreement between independent test results.[5] | Analyze multiple replicates of QC samples at different concentrations within the same run (repeatability) and on different days with different analysts (intermediate precision).[5] | Coefficient of Variation (%CV) ≤ 20% |
| Accuracy | The closeness of the measured value to the true value.[7] | Analyze samples with known concentrations of the analyte and compare the measured concentration to the nominal concentration. | %Recovery within 80-120% of the nominal value. |
| Specificity | The ability of the assay to measure the analyte of interest in the presence of other components.[7] | Test for interference from structurally related compounds, and potential matrix effects from the sample. | No significant impact on the measurement of the analyte. |
| Linearity & Range | The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[7] | Analyze a series of dilutions of a high-concentration sample to cover the expected working range of the assay. | Correlation coefficient (r²) ≥ 0.98 |
| Limits of Quantification (LLOQ & ULOQ) | The lowest and highest concentrations of the analyte that can be measured with acceptable precision and accuracy. | Determined from the linearity experiment as the lowest and highest points that meet the acceptance criteria for precision and accuracy. | %CV ≤ 25% and %Recovery within 75-125% |
| Robustness | The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.[5] | Introduce small changes to parameters such as incubation times, temperatures, and reagent concentrations and assess the impact on the results.[5] | Results should remain within the established acceptance criteria. |
Experimental Protocols
General Kinase Assay Protocol (TR-FRET)
This protocol provides a general framework for a TR-FRET-based kinase assay to determine the IC₅₀ of this compound.
Materials:
-
Kinase of interest
-
Biotinylated substrate peptide
-
ATP
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
This compound (test compound)
-
Staurosporine (positive control inhibitor)
-
DMSO (vehicle)
-
Stop solution (e.g., 10 mM EDTA)
-
Detection reagents: Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC)
Procedure:
-
Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the final desired concentrations.
-
Add the test compound dilutions, positive control, and vehicle control to the wells of a microplate.
-
Add the kinase and biotinylated substrate to the wells and briefly incubate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for the optimized time (e.g., 60 minutes).
-
Stop the reaction by adding the stop solution.
-
Add the detection reagents (Europium-labeled antibody and SA-APC) and incubate in the dark for 60 minutes.
-
Read the plate on a TR-FRET-compatible plate reader (ex: 340 nm, em: 615 nm and 665 nm).
-
Calculate the TR-FRET ratio (665 nm emission / 615 nm emission) and plot the results against the compound concentration to determine the IC₅₀ value.
Caption: Workflow for a TR-FRET based kinase assay.
Signaling Pathway Context
The hypothetical inhibitory action of this compound on a kinase would interrupt a cellular signaling cascade. The diagram below illustrates a generic kinase signaling pathway.
Caption: A generic kinase signaling pathway.
By providing a framework for choosing and validating a suitable bioassay, this guide aims to facilitate the robust preclinical evaluation of this compound and other novel chemical entities. The principles and protocols outlined herein can be adapted to specific research needs, ensuring the generation of high-quality data for informed decision-making in the drug discovery process.
References
- 1. bellbrooklabs.com [bellbrooklabs.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. bmglabtech.com [bmglabtech.com]
- 4. Biochemical Kinase Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. A Practical Guide to Immunoassay Method Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edraservices.nl [edraservices.nl]
- 7. How Are Biochemical Standards Used in Analytical Method Validation? [synapse.patsnap.com]
Safety Operating Guide
Proper Disposal of 4-Amino-1H-indole-6-carbonitrile: A Step-by-Step Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals: Ensuring safety and compliance in the disposal of 4-Amino-1H-indole-6-carbonitrile is paramount. This guide provides essential, immediate safety and logistical information for the proper management of this chemical waste.
Immediate Safety Precautions
Before beginning any disposal procedures, ensure you are wearing appropriate Personal Protective Equipment (PPE).
| Personal Protective Equipment (PPE) | Specifications |
| Gloves | Nitrile rubber gloves |
| Eye Protection | Safety glasses with side-shields or goggles.[1][4] |
| Lab Coat | Standard laboratory coat to protect from skin contact. |
| Respiratory Protection | Use only in a well-ventilated area. If dust is generated, a respirator may be necessary. |
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated materials, and empty containers.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Collect un-used or waste this compound powder in its original container if possible, or in a clearly labeled, compatible, and sealable hazardous waste container.[1][7]
-
Do not mix with other waste streams unless compatibility is confirmed.[8]
-
Contaminated solid materials such as weighing paper, gloves, and pipette tips should be collected in a designated, sealed plastic bag or container labeled as hazardous chemical waste.[7]
-
-
Liquid Waste:
-
If this compound has been dissolved in a solvent, collect the solution in a designated, sealed, and compatible hazardous waste container.
-
Segregate halogenated and non-halogenated solvent waste streams.[7][9]
-
Aqueous solutions containing this compound should also be treated as hazardous waste and collected separately. Do not dispose of down the drain.[5][8]
-
2. Waste Container Labeling:
Proper labeling is critical for safety and regulatory compliance. All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
Full chemical name: "this compound"
-
CAS Number (if available): 885518-39-8[10]
-
Accumulation start date
-
Your name and laboratory contact information
3. Storage of Hazardous Waste:
-
Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.[8][11]
-
Use secondary containment, such as a chemical-resistant tray or tub, to prevent the spread of potential spills.[8][11]
-
Keep waste containers tightly closed except when adding waste.[7][8][11]
4. Disposal of Empty Containers:
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) to remove all residues.[11][12][13]
-
Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid waste.[8][13] Subsequent rinses may also need to be collected depending on local regulations.
-
Container Disposal: After triple rinsing and air-drying in a fume hood, the container's label must be completely defaced or removed.[8][11][12] The clean, unlabeled container can then be disposed of as regular laboratory glass or plastic waste.
5. Arranging for Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.[7][8]
-
Do not accumulate large quantities of waste. Adhere to your institution's limits on hazardous waste storage.[8][11]
-
Never dispose of this compound in the regular trash or down the sink.[8]
Visualizing the Disposal Workflow
To further clarify the disposal process, the following diagrams illustrate the logical flow of operations for both solid and liquid waste streams.
Caption: Workflow for Solid Waste Disposal.
Caption: Workflow for Liquid Waste and Empty Container Disposal.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. 1H-indole-6-carbonitrile | C9H6N2 | CID 85146 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. 885518-39-8 CAS MSDS (1H-Indole-6-carbonitrile,4-amino-(9CI)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. vumc.org [vumc.org]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. campussafety.lehigh.edu [campussafety.lehigh.edu]
Personal protective equipment for handling 4-Amino-1H-indole-6-carbonitrile
Audience: Researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Based on the hazard profiles of related molecules, 4-Amino-1H-indole-6-carbonitrile should be handled with caution. Potential hazards include irritation to the skin and eyes, and it may be harmful if swallowed.[6][7][8] To mitigate these risks, the following personal protective equipment is mandatory.
Minimum PPE Requirements:
| PPE Category | Specification | Rationale |
| Hand Protection | Disposable Nitrile Gloves | Provides a barrier against incidental chemical contact.[9][10][11] For prolonged handling, consider double-gloving or using thicker, chemical-resistant nitrile gloves.[10][12] |
| Eye Protection | Safety Goggles | Protects against splashes and airborne particles.[9] Safety glasses with side shields are the minimum requirement. |
| Body Protection | Laboratory Coat | Protects skin and personal clothing from contamination.[9] |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. | To minimize inhalation of any dust or vapors.[6][8] |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is critical to safely handle this compound. The following workflow outlines the key steps from preparation to waste disposal.
Disposal Plan
Proper disposal of chemical waste is paramount to ensure laboratory and environmental safety.
-
Solid Waste:
-
Contaminated consumables such as gloves, weigh boats, and paper towels should be collected in a dedicated, clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Solutions containing this compound should be collected in a labeled, sealed hazardous waste container.
-
Do not mix with incompatible waste streams.
-
-
Container Disposal:
-
Empty containers should be rinsed with an appropriate solvent, and the rinsate collected as hazardous liquid waste.
-
-
General Guidance:
-
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
-
By adhering to these procedures, researchers can safely handle this compound, minimizing personal exposure and environmental impact, thereby fostering a secure and productive research environment.
References
- 1. mdpi.com [mdpi.com]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. assets.thermofisher.com [assets.thermofisher.com]
- 7. fishersci.com [fishersci.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 10. Fact Sheet: Disposable Nitrile Gloves in Chemical Labs | PennEHRS [ehrs.upenn.edu]
- 11. business.medtecs.com [business.medtecs.com]
- 12. calpaclab.com [calpaclab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
